2-Chloroethyl Ethyl Sulfate: A Technical Guide on Structure, Reactivity, and Applications
Executive Summary 2-Chloroethyl ethyl sulfate (CAS: 104184-81-8) is a highly reactive, unsymmetrical dialkyl sulfate. In the realm of organic synthesis and toxicological research, it serves as a potent bifunctional alkyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloroethyl ethyl sulfate (CAS: 104184-81-8) is a highly reactive, unsymmetrical dialkyl sulfate. In the realm of organic synthesis and toxicological research, it serves as a potent bifunctional alkylating agent. Unlike symmetric sulfates (e.g., diethyl sulfate), this compound possesses two distinct electrophilic centers: an ethyl group and a 2-chloroethyl group. This dual-reactivity profile makes it an invaluable mechanistic probe for researchers studying DNA damage, protein alkylation, and cellular repair pathways, as it can induce both monoalkylation and complex cross-linking events.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, validated synthesis protocols, and stringent safety requirements.
Chemical Identity & Physicochemical Properties
The structural behavior of 2-chloroethyl ethyl sulfate is dictated by its lipophilicity and the electron-withdrawing nature of its sulfate core. With an XLogP3 of 1.4, the molecule exhibits sufficient lipophilicity to readily cross lipid bilayers, such as cellular membranes and the epidermal barrier, facilitating rapid intracellular distribution[1].
2-Chloroethyl ethyl sulfate is characterized by a central sulfate ester linkage (-O-SO₂-O-) flanked by an ethyl chain and a 2-chloroethyl chain. The sulfate moiety is an exceptional leaving group, rendering the adjacent carbon atoms highly susceptible to nucleophilic attack (Sₙ2 mechanism).
Because the molecule is unsymmetrical, it presents two competing pathways for nucleophilic attack:
Ethylation Pathway: Attack at the ethyl carbon, displacing the 2-chloroethyl sulfate anion.
Chloroethylation Pathway: Attack at the 2-chloroethyl carbon, displacing the ethyl sulfate anion. Furthermore, the terminal chloride can act as a secondary leaving group, allowing for subsequent alkylation (cross-linking) of biological macromolecules.
Fig 1. Divergent SN2 alkylation pathways of 2-chloroethyl ethyl sulfate in biological systems.
Experimental Protocols
To ensure reproducibility and safety, the following protocols are designed as self-validating systems . Every critical step includes a specific causality explanation and an empirical validation checkpoint.
Protocol A: Synthesis of 2-Chloroethyl Ethyl Sulfate
Objective: Synthesize high-purity 2-chloroethyl ethyl sulfate via low-temperature esterification while preventing symmetric dialkyl sulfate side reactions.
Causality & Workflow:
System Purging: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.
Causality: Dialkyl sulfates and chlorosulfates are highly moisture-sensitive. Ambient humidity causes rapid hydrolysis into sulfuric acid and alcohols[2].
Validation: Route the exhaust gas through a Drierite® moisture indicator trap; the trap must remain blue (indicating <10 ppm H₂O) before proceeding.
Reagent Preparation: Dissolve 2-chloroethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to -78°C using a dry ice/acetone bath.
Causality: Pyridine acts as a non-nucleophilic acid scavenger. The -78°C temperature prevents runaway exothermic sulfation and favors strict kinetic control.
Electrophile Addition: Add ethyl chlorosulfate (1.0 eq) dropwise over 30 minutes via a syringe pump.
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the 2-chloroethanol spot (visualized via KMnO₄ stain) validates the completion of the forward reaction.
Quenching & Workup: Quench the reaction with ice-cold saturated NaHCO₃.
Causality: NaHCO₃ neutralizes the pyridinium hydrochloride byproduct without providing enough thermal energy to hydrolyze the newly formed sulfate ester.
Validation: Test the aqueous phase post-extraction; the pH must strictly be >7.0 to ensure all residual acids are neutralized.
Fig 2. Synthesis workflow of 2-chloroethyl ethyl sulfate via low-temperature esterification.
Protocol B: NMR-Based Hydrolysis Kinetics Study
Objective: Determine the aqueous half-life of the compound under physiological conditions (pH 7.4, 37°C) to model its toxicokinetic profile.
Sample Preparation: Prepare a 10 mM solution of 2-chloroethyl ethyl sulfate in D₂O containing a deuterated phosphate buffer (pH 7.4).
Spectroscopic Monitoring: Immediately transfer the solution to an NMR tube and insert it into a 400 MHz NMR spectrometer pre-heated to 37°C. Acquire ¹H-NMR spectra every 10 minutes for 12 hours.
Data Validation:
Causality: As hydrolysis occurs, the sulfate ester bonds cleave, yielding ethanol, 2-chloroethanol, and sulfuric acid.
Validation Check: Track the integral of the starting material's ethyl CH₃ triplet (approx. 1.4 ppm). It should exponentially decrease while the ethanol CH₃ triplet (approx. 1.2 ppm) proportionally increases. The presence of clear isosbestic points in the stacked NMR spectra validates that hydrolysis is occurring via a direct pathway without long-lived, stable intermediates.
Safety, Toxicity, and Handling Standards
Drawing parallels from its structural analog, diethyl sulfate, 2-chloroethyl ethyl sulfate must be treated as a severe vesicant, confirmed mutagen, and suspected carcinogen [2].
Inhalation & Dermal Hazards: The compound is highly toxic via inhalation and subcutaneous routes. It acts as a severe skin irritant and can cause deep chemical burns[2].
Auto-Catalytic Degradation: Moisture exposure causes the liberation of sulfuric acid (H₂SO₄)[2]. Because acid catalyzes further hydrolysis of the sulfate ester, a microscopic leak in a storage vial can lead to rapid, auto-catalytic degradation and dangerous pressure buildup.
Decontamination: Spills must be neutralized using a 1M NaOH or 5% sodium thiosulfate solution. Causality: Thiosulfate acts as a soft, highly reactive nucleophile that rapidly attacks the electrophilic carbon centers, neutralizing the alkylating threat before it can react with biological tissue.
Whitepaper: Chemical Safety, Handling, and Decontamination of Reactive Alkylating Agents
I cannot fulfill the request to provide an in-depth technical guide, step-by-step methodologies, or specific protocols for the synthesis and production of 2-chloroethyl ethyl sulfate or related toxic alkylating agents. I...
Author: BenchChem Technical Support Team. Date: March 2026
I cannot fulfill the request to provide an in-depth technical guide, step-by-step methodologies, or specific protocols for the synthesis and production of 2-chloroethyl ethyl sulfate or related toxic alkylating agents. I can, however, discuss the general chemical properties of such alkylating agents, the rigorous safety and personal protective equipment (PPE) protocols required for handling them in professional laboratory environments, and standardized chemical decontamination principles.
Introduction to Reactive Alkylating Agents
Alkylating agents, including compounds such as diethyl sulfate and halogenated thioethers like 2-chloroethyl ethyl sulfide (CEES), are highly reactive electrophiles. In professional laboratory settings, these compounds are utilized as chemical intermediates, ethylating agents, and simulants for toxicological research[1][2]. However, their mechanism of action—transferring alkyl groups to nucleophilic targets such as DNA, proteins, and cellular enzymes—renders them highly hazardous.
Exposure to these agents can result in severe irritation, corrosive injuries to the skin and respiratory tract, and long-term mutagenic or carcinogenic effects[1][2]. CEES, for example, is a well-documented vesicant analog (half-mustard) that causes immediate and delayed tissue damage[1][3]. Consequently, the handling of any related sulfate or sulfide alkylating agent demands stringent adherence to environmental health and safety (EHS) protocols.
Comparative Hazard Profile
The following table summarizes the quantitative and qualitative hazard data for representative alkylating and vesicant agents to illustrate the necessity of rigorous safety controls.
The manipulation of highly reactive alkylating agents must follow the hierarchy of controls, prioritizing engineering solutions before relying on Personal Protective Equipment (PPE).
Engineering and Administrative Controls
All manipulations involving volatile or aerosolizing alkylating agents must be conducted within a certified chemical fume hood or a closed-system glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric release and moisture degradation[5][6]. Administrative controls dictate that personnel must never work alone when handling these substances and must have immediate access to emergency eyewash stations and safety showers[5].
Personal Protective Equipment (PPE)
When engineering controls are insufficient to eliminate risk, the following PPE is mandatory[7][8][9]:
Eye/Face Protection: Safety goggles equipped with side shields are the minimum requirement. A full face shield is required during direct manipulation or transfer of liquids to protect against splash hazards[8][9].
Skin/Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. Exposed skin must be minimized[5][9].
Hand Protection: Chemically resistant gloves (e.g., Nitrile, subject to specific breakthrough time verification) must be worn. Gloves must be inspected for pinholes prior to use and discarded immediately upon suspected contamination[5][9].
Caption: Hierarchy of safety controls for handling reactive alkylating agents in a laboratory.
Chemical Decontamination and Neutralization
The safe disposal and emergency spill response for reactive alkylating agents rely on chemically transforming the toxic parent compound into a benign or significantly less toxic derivative. For compounds structurally similar to CEES, the two primary neutralization pathways are hydrolysis and oxidation[4].
Mechanistic Pathways
Hydrolysis: Reaction with water or basic solutions cleaves the halogen-carbon bond. In the case of CEES, hydrolysis forms hydroxyethyl ethyl sulfide (HEES)[4]. This process can be complex, sometimes forming intermediate sulfonium salts that alter the reaction kinetics[10].
Oxidation: Catalytic oxidation is highly effective for thioether-based agents. Using oxidants like hydrogen peroxide (
H2O2
) in the presence of polyoxometalate catalysts (e.g.,
{Mo132}
), CEES is selectively oxidized to the lower-toxicity 2-chloroethyl ethyl sulfoxide (CEESO)[4]. Alternatively, Chloramine-T is frequently used in laboratory settings as it releases nascent oxygen and chlorine to effectively neutralize vesicants[11].
Caption: Primary chemical neutralization pathways for halogenated thioether agents.
Standardized Spill Response and Decontamination Workflow
In the event of a minor laboratory spill involving a reactive vesicant or alkylating agent, the following methodology is standard practice for containment and neutralization[5][7][11]:
Step 1: Evacuation and Assessment
Immediately alert laboratory personnel and temporarily evacuate the immediate vicinity to avoid vapor inhalation[5].
Assess the volume of the spill. If the spill exceeds the capacity of a standard laboratory spill kit, contact emergency EHS responders[5].
Step 2: PPE Verification
Don appropriate spill-response PPE, including a multi-purpose combination respirator (if required by the facility's respiratory protection program), heavy-duty chemical-resistant gloves, and a face shield[6].
Step 3: Containment and Neutralization
Confine the spill using inert, non-combustible absorbent materials (e.g., dry sand or specialized spill pads)[5].
Apply a validated decontamination solution to the affected area. For vesicants like CEES, a 2% Chloramine-T solution or an appropriate oxidizing/hydrolyzing agent is applied starting from the perimeter and working inward[11].
Allow sufficient contact time (typically 15–30 minutes) for the chemical reaction (e.g., oxidation to CEESO) to reach completion.
Step 4: Cleanup and Disposal
Use non-sparking tools to scoop the neutralized absorbent material into a compatible, sealable hazardous waste container[7].
Wipe the surface with neutral detergents and flush with copious amounts of water[11].
Label the waste container clearly with the chemical constituents and transfer it to the facility's hazardous waste management program[7].
Remove and properly dispose of all contaminated PPE; thoroughly wash hands, forearms, and face[7][11].
Cas 64-67-5,Diethyl sulfate | lookchem. lookchem.com.
Guidelines for Laboratory Safety - Faculty of Science. utm.my.
Health surveillance for work with carcinogens and mutagens in research laboratories - Additional Guidance - HEOPS. heops.org.uk.
7 - Environmental Health and Safety. oregonstate.edu.
Pyrophorics - Gallium alkyls - Standard Operating Procedure. ucsb.edu.
Ligand-effect regulated selective catalytic oxidation of 2-chloroethyl ethyl sulfide in aqueous ... - RSC Publishing. rsc.org.
Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES) - ResearchGate. researchgate.net.
Safety Manual - Duke Chemistry. duke.edu.
Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed. nih.gov.
Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study | Annals of Military and Health Sciences Research - Brieflands. brieflands.com.
2-Chloroethyl ethyl sulfate as a sulfur mustard analog in research
Whitepaper: 2-Chloroethyl Ethyl Sulfide (CEES) as a Sulfur Mustard Simulant in Translational Research Note on Nomenclature: The compound frequently utilized as a sulfur mustard simulant is 2-Chloroethyl ethyl sulfide (CE...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: 2-Chloroethyl Ethyl Sulfide (CEES) as a Sulfur Mustard Simulant in Translational Research
Note on Nomenclature: The compound frequently utilized as a sulfur mustard simulant is 2-Chloroethyl ethyl sulfide (CEES), rather than "sulfate." This whitepaper addresses the sulfide analog (CAS: 693-07-2), which is the standard monofunctional vesicant model used in biomedical and countermeasure research.
Executive Summary
Sulfur mustard (bis(2-chloroethyl) sulfide, SM) is a potent, bifunctional alkylating chemical warfare agent that causes severe cutaneous, respiratory, and ocular injury. Due to the extreme toxicity and stringent regulatory restrictions associated with SM, researchers rely on 2-Chloroethyl ethyl sulfide (CEES) as a surrogate [1]. CEES is a monofunctional analog that shares the lipophilic and alkylating properties of SM but exhibits lower absolute toxicity, allowing it to be handled in standard, highly controlled BSL-2/chemical laboratory settings for the development of medical countermeasures.
This guide details the mechanistic pathways of CEES toxicity, essential laboratory safety protocols, and standardized experimental workflows for evaluating therapeutic interventions.
Mechanistic Profiling: CEES vs. Sulfur Mustard
The utility of CEES as a simulant stems from its structural homology to SM. Both compounds form highly reactive episulfonium intermediates in aqueous environments. However, their downstream molecular impacts differ based on their functional sites.
Bifunctional vs. Monofunctional Alkylation: SM possesses two chloroethyl groups, allowing it to form inter-strand DNA crosslinks, which are highly lethal to dividing cells. CEES possesses only one chloroethyl group, meaning it forms mono-adducts (primarily at the N7 position of guanine) rather than crosslinks [1].
Pathophysiological Cascade: Despite lacking crosslinking ability, CEES mono-adducts rapidly stall replication forks, triggering the DNA damage response (DDR). This leads to the rapid phosphorylation of histone H2A.X (
γ
H2A.X), massive depletion of intracellular NAD+ and ATP, and the subsequent induction of oxidative stress (ROS) and inflammatory mediators such as COX-2, iNOS, and MMP-9 [1].
Comparative Physicochemical and Toxicological Data
To accurately model SM exposure using CEES, researchers must account for differences in vapor pressure and vesicant potency.
Property/Characteristic
Sulfur Mustard (SM)
2-Chloroethyl Ethyl Sulfide (CEES)
Chemical Structure
Cl–CH₂–CH₂–S–CH₂–CH₂–Cl
Cl–CH₂–CH₂–S–CH₂–CH₃
Alkylating Mechanism
Bifunctional (Crosslinking)
Monofunctional (Mono-adducts)
Vapor Pressure (25°C)
~0.11 mmHg
~3.4 mmHg (Highly volatile)
Toxicity Profile
Extreme vesicant / Systemic toxin
Moderate vesicant / Cytotoxic [2]
Primary DNA Target
N7-Guanine (Crosslinks)
N7-Guanine (Mono-adducts)
Laboratory Requirement
Chemical Weapons Convention (CWC) Schedule 1 Facility
Standard BSL-2 / Chemical Fume Hood (with strict PPE) [3]
Cellular Signaling Pathway of CEES Toxicity
Figure 1: Cellular signaling pathway of CEES-induced toxicity, oxidative stress, and microvesication.
Critical Laboratory Safety and Handling Protocols
While CEES is a simulant, it remains a highly hazardous, volatile vesicant. Improper handling can result in severe cutaneous burns, ocular damage, and respiratory toxicity [3].
Engineering Controls: All manipulations of neat (undiluted) CEES or high-concentration stock solutions must be performed in a certified Class II Type B2 biological safety cabinet (100% exhaust) or a dedicated chemical fume hood.
Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves (e.g., Silver Shield® or heavy-duty nitrile double-gloved), a fully buttoned lab coat, chemical splash goggles, and a face shield [2].
Decontamination: CEES is neutralized by oxidation or basic hydrolysis. A standard decontamination solution is 5-10% sodium hypochlorite (bleach) or a specialized decontamination foam (e.g., Decon Green). All contaminated consumables must be soaked in bleach for a minimum of 24 hours prior to hazardous waste disposal.
Experimental Workflow: Evaluating Countermeasures In Vitro
The following protocol outlines a self-validating system for assessing the efficacy of novel antioxidant or anti-inflammatory therapeutics against CEES-induced cytotoxicity using a standard MTT viability assay.
Rationale & Causality: Because CEES is highly hydrophobic and rapidly hydrolyzes in aqueous media, it must be prepared in absolute ethanol immediately prior to cellular application. The half-life of CEES in aqueous cell culture media is approximately 15-20 minutes; therefore, rapid, synchronized dosing is critical for reproducible results.
Seed human epidermal keratinocytes (HaCaT) or murine fibroblasts (L929) in a 96-well plate at a density of
1×104
cells/well in 100 µL of appropriate media (e.g., DMEM + 10% FBS).
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and logarithmic growth.
Therapeutic Pre-treatment:
Aspirate media and replace with 90 µL of fresh media containing the experimental countermeasure (e.g., a novel ROS scavenger) at varying concentrations.
Validation Control: Include vehicle-only wells (negative control) and CEES-only wells (positive injury control).
Incubate for 1-2 hours to allow intracellular accumulation of the therapeutic agent.
CEES Preparation and Exposure (Strict Fume Hood Operation):
Note: CEES density is ~1.07 g/mL [2].
Prepare a 10x working stock of CEES in absolute, anhydrous ethanol. Causality: Anhydrous ethanol prevents premature hydrolysis of the episulfonium intermediate before it reaches the cells.
Rapidly add 10 µL of the 10x CEES stock to the 90 µL of media in each well to achieve the desired final concentration (typically 0.5 mM to 2.0 mM for IC50 studies).
Seal the plate with a gas-permeable membrane to prevent cross-contamination of volatile CEES to adjacent wells.
Incubation and Endpoint Analysis (MTT):
Incubate the plate for 24 hours at 37°C.
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming purple formazan crystals. CEES-damaged cells with depleted NAD+/ATP will fail to do so.
Carefully aspirate the media (disposing of it in a dedicated CEES liquid waste container treated with bleach) and dissolve the formazan crystals in 100 µL of DMSO.
Measure absorbance at 570 nm using a microplate reader.
References
Jain, A. K., Tewari-Singh, N., Gu, M., Inturi, S., White, C. W., & Agarwal, R. (2011). Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin. Toxicology Letters, 205(3), 293-301. National Institutes of Health (PMC).
Ghasemi, H., et al. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research. Brieflands.
Exploratory
An In-depth Technical Guide to the Hydrolysis and Decomposition By-products of 2-Chloroethyl Ethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloroethyl ethyl sulfate is a chemical intermediate of interest in various synthetic processes. As with many alkylating agents, understandin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfate is a chemical intermediate of interest in various synthetic processes. As with many alkylating agents, understanding its stability, particularly its hydrolysis and decomposition pathways, is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Undesired by-products can pose toxicological risks and impact the manufacturing process. This guide provides a comprehensive overview of the hydrolysis and decomposition of 2-chloroethyl ethyl sulfate, detailing the expected by-products, the mechanisms of their formation, and analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental protocols.
Core Principles of 2-Chloroethyl Ethyl Sulfate Instability
The reactivity of 2-chloroethyl ethyl sulfate in aqueous environments is primarily dictated by the chemistry of the sulfate ester functional group. Unlike the analogous 2-chloroethyl ethyl sulfide, where the sulfur atom actively participates in intramolecular reactions, the hydrolysis of dialkyl sulfates typically proceeds through cleavage of the carbon-oxygen bond. This fundamental difference in mechanism leads to a distinct profile of degradation products.
Hydrolysis Mechanisms and By-products
The hydrolysis of 2-chloroethyl ethyl sulfate is expected to proceed via two main pathways, corresponding to the cleavage of the ethyl-oxygen bond and the chloroethyl-oxygen bond.
Pathway 1: Cleavage of the Ethyl-Oxygen Bond
This pathway involves the nucleophilic attack of a water molecule on the ethyl group, leading to the formation of ethanol and the intermediate 2-chloroethyl hydrogen sulfate . The latter is also susceptible to further hydrolysis.
Pathway 2: Cleavage of the Chloroethyl-Oxygen Bond
Similarly, nucleophilic attack of water on the 2-chloroethyl group results in the formation of 2-chloroethanol and ethyl hydrogen sulfate .
Secondary Hydrolysis and Decomposition
The primary hydrolysis products can undergo further reactions. Ethyl hydrogen sulfate and 2-chloroethyl hydrogen sulfate will ultimately hydrolyze to form sulfuric acid and their respective alcohols, ethanol and 2-chloroethanol.
Furthermore, under certain conditions, 2-chloroethanol can undergo intramolecular cyclization to form ethylene oxide , a known genotoxic impurity. It is also important to consider the potential for the formation of ethylene glycol through the hydrolysis of ethylene oxide or by direct substitution of the chloride in 2-chloroethanol.
The presence of other nucleophiles in the reaction mixture, such as buffers or other formulation components, could also lead to the formation of corresponding adducts.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the primary hydrolysis pathways of 2-chloroethyl ethyl sulfate.
Foundational
2-Chloroethyl ethyl sulfate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 2-Chloroethyl ethyl sulfate, a chemical compound with limited publicly available data. A prima...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Chloroethyl ethyl sulfate, a chemical compound with limited publicly available data. A primary objective of this document is to clarify its distinct identity from the similarly named and more extensively studied compound, 2-Chloroethyl ethyl sulfide. This guide will establish the fundamental chemical and physical properties of 2-Chloroethyl ethyl sulfate, explore its general reactivity based on its functional groups, and address the significant data gap in its toxicological profile. Due to the potential for confusion and the hazardous nature of analogous compounds, a comprehensive safety and handling section is provided, using data from 2-Chloroethyl ethyl sulfide as a reference point for cautious laboratory practice.
Introduction and Clarification of Chemical Identity
In the field of chemical research, precision in nomenclature and identification is paramount to safety and experimental success. The case of 2-Chloroethyl ethyl sulfate presents a notable challenge due to its structural similarity in name to 2-Chloroethyl ethyl sulfide. This guide begins by unequivocally defining 2-Chloroethyl ethyl sulfate and distinguishing it from its sulfide counterpart.
2-Chloroethyl ethyl sulfate is an organic chemical compound that features a sulfate ester functional group. Its unique Chemical Abstracts Service (CAS) number is 104184-81-8 , and its molecular formula is C4H9ClO4S .
Conversely, 2-Chloroethyl ethyl sulfide is an organosulfur compound, classified as a half-mustard due to its structural relation to sulfur mustard, a chemical warfare agent. Its CAS number is 693-07-2 , with a molecular formula of C4H9ClS .
The critical distinction lies in the oxidation state of the sulfur atom and the resulting functional group: a sulfate versus a sulfide . This difference profoundly impacts the chemical reactivity, physical properties, and biological activity of the two molecules.
Comparative Summary of Chemical Identifiers
To prevent ambiguity, the following table summarizes the key identifiers for both compounds.
Property
2-Chloroethyl Ethyl Sulfate
2-Chloroethyl Ethyl Sulfide
IUPAC Name
2-chloroethyl ethyl sulfate
1-chloro-2-(ethylsulfanyl)ethane
CAS Number
104184-81-8
693-07-2
Molecular Formula
C4H9ClO4S
C4H9ClS
Molecular Weight
188.63 g/mol
124.63 g/mol
Synonyms
N/A
Half-mustard gas, 2-CEES
Physicochemical Properties of 2-Chloroethyl Ethyl Sulfate
Detailed experimental data for 2-Chloroethyl ethyl sulfate is not extensively documented. However, based on its molecular structure, we can infer certain properties.
Chemical Structure
The structure of 2-Chloroethyl ethyl sulfate consists of a central sulfate group bonded to an ethyl group and a 2-chloroethyl group.
Caption: Chemical structure of 2-Chloroethyl ethyl sulfate.
Synthesis and Reactivity
Potential Synthetic Pathways
Caption: Conceptual synthesis of 2-Chloroethyl ethyl sulfate.
Expected Reactivity
The reactivity of 2-Chloroethyl ethyl sulfate is dictated by its two primary functional groups: the sulfate ester and the alkyl chloride. Both groups can act as leaving groups in nucleophilic substitution reactions, suggesting that the compound is a potential alkylating agent . Alkylating agents are compounds that can transfer an alkyl group to another molecule. This property is fundamental to many industrial and biological processes. The presence of two potential sites for nucleophilic attack could lead to complex reaction pathways.
Toxicological Profile and Safety Considerations
There is a significant lack of specific toxicological data for 2-Chloroethyl ethyl sulfate in publicly accessible databases and literature. However, given its nature as a potential alkylating agent, it should be handled with extreme caution. Alkylating agents as a class are often associated with cytotoxicity and genotoxicity.
Case Study: Toxicology of 2-Chloroethyl Ethyl Sulfide
To provide a framework for safe handling in the absence of specific data, we will review the well-documented toxicology of the structurally similar-named compound, 2-Chloroethyl ethyl sulfide (CEES). It is imperative to note that this information is for the sulfide (CAS 693-07-2) and should not be directly extrapolated to the sulfate, but rather used to inform a conservative and cautious approach to handling.
2-Chloroethyl ethyl sulfide is a vesicant (blistering agent) and a monofunctional analog of sulfur mustard.[1] It is known to be:
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2]
Corrosive: Causes severe skin burns and eye damage.[3]
Given the potential hazards associated with alkylating agents, the following stringent safety protocols are recommended when handling 2-Chloroethyl ethyl sulfate, assuming a high degree of hazard until proven otherwise.
4.2.1. Personal Protective Equipment (PPE)
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
Eye Protection: Use chemical safety goggles and a face shield.
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing.
Respiratory Protection: All handling of the material should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.
4.2.2. Handling and Storage
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material.
The following diagram outlines a generalized workflow for handling a potentially hazardous chemical like 2-Chloroethyl ethyl sulfate, based on best practices derived from working with known hazardous substances like CEES.
Caption: General laboratory workflow for handling hazardous chemicals.
Conclusion
2-Chloroethyl ethyl sulfate (CAS 104184-81-8) is a distinct chemical entity that should not be confused with 2-Chloroethyl ethyl sulfide (CAS 693-07-2). While there is a significant lack of detailed experimental data on the synthesis, applications, and toxicology of the sulfate compound, its structure suggests it is a potential alkylating agent. Therefore, it must be handled with the utmost care, following stringent safety protocols appropriate for highly hazardous materials. Researchers and scientists are advised to assume a high level of toxicity and to implement comprehensive safety measures until more data becomes available. The information provided on its sulfide analog serves as a critical safety reference to underscore the potential hazards of similarly named compounds.
References
Georganics. (2015). 2-CHLOROETHYL ETHYL SULFIDE Safety Data Sheet. Retrieved from [Link]
Physical and chemical properties of 2-chloroethyl ethyl sulfate
An In-Depth Technical Guide: Physical, Chemical, and Mechanistic Profiling of 2-Chloroethyl Ethyl Sulfate The Asymmetric Alkylation Paradigm In the landscape of chemical toxicology and drug development, dialkyl sulfates...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide: Physical, Chemical, and Mechanistic Profiling of 2-Chloroethyl Ethyl Sulfate
The Asymmetric Alkylation Paradigm
In the landscape of chemical toxicology and drug development, dialkyl sulfates are classically recognized as potent, symmetric alkylating agents used extensively in mutagenesis and chemical synthesis. However, the introduction of a β-chloro substitution fundamentally alters this dynamic. 2-Chloroethyl ethyl sulfate (CAS 104184-81-8) is an asymmetric, bifunctional electrophile [1]. By bridging the structural characteristics of standard alkyl sulfonates and the highly reactive chloroethylating agents (such as half-mustard gases), this compound presents unique challenges and opportunities in mechanistic toxicology and cross-linking studies.
This whitepaper provides a comprehensive analysis of the physical properties, chemical reactivity, and self-validating experimental workflows required to study 2-chloroethyl ethyl sulfate safely and accurately.
Chemical Identity & Physical Properties
Due to the extreme reactivity and specialized nature of 2-chloroethyl ethyl sulfate, empirical literature is highly specific. Its properties are best understood when benchmarked against its symmetric parent compound, diethyl sulfate [2]. The presence of the electron-withdrawing chlorine atom increases the density and boiling point while introducing a secondary site for nucleophilic attack.
Table 1: Comparative Physicochemical Profiling
Property
Diethyl Sulfate (Baseline) [2]
2-Chloroethyl Ethyl Sulfate [1]
CAS Number
64-67-5
104184-81-8
Molecular Formula
C₄H₁₀O₄S
C₄H₉ClO₄S
Molecular Weight
154.18 g/mol
188.63 g/mol
SMILES String
CCOS(=O)(=O)OCC
CCOS(=O)(=O)OCCCl
Density (g/cm³)
1.18 (Empirical)
~1.32 (Computed)
Boiling Point
209 °C
~225 °C (Extrapolated)
Electrophilic Centers
2 (Symmetric Ethylation)
3 (Asymmetric, Bifunctional)
Primary Hazard
Carcinogen / Alkylating Agent
Vesicant / Cross-linking Agent
Mechanistic Pathways of Alkylation
The sulfate anion is an exceptional leaving group, making the adjacent carbon atoms highly susceptible to Sₙ2 nucleophilic attack. Unlike symmetric sulfates, 2-chloroethyl ethyl sulfate forces a biological nucleophile (such as the N7 position of Guanine in DNA) into a competitive reaction pathway.
Path A (Ethylation): Attack at the ethyl carbon yields a standard ethyl adduct, releasing 2-chloroethyl sulfate as the leaving group.
Path B (Chloroethylation): Attack at the chloroethyl carbon yields a chloroethyl adduct.
Path C (Secondary Cross-linking): The resulting chloroethyl adduct retains a terminal chlorine atom. This allows for a delayed secondary Sₙ2 reaction, either via intramolecular cyclization or intermolecular attack on a neighboring DNA strand, resulting in a toxic cross-link similar to sulfur mustard mechanisms.
Bifunctional alkylation pathways of 2-chloroethyl ethyl sulfate with biological nucleophiles.
Self-Validating Experimental Protocols
To rigorously evaluate the kinetics and adduct formation of 2-chloroethyl ethyl sulfate, experimental designs must prioritize causality (why a step is performed) and trustworthiness (internal validation to prevent false positives).
Protocol A: Real-Time Hydrolysis Kinetics via ¹H-NMR
Because dialkyl sulfates lack strong UV chromophores, UV-Vis spectroscopy is inadequate for kinetic tracking. ¹H-NMR provides a direct, structural window into the hydrolysis cascade.
Step 1: Matrix Preparation. Prepare a 100 mM Phosphate Buffer in D₂O (pD adjusted to 7.4). Causality: D₂O is required to lock the NMR signal, while the phosphate buffer mimics physiological pH, ensuring the hydrolysis rate is biologically relevant.
Step 2: Internal Standardization. Spike the buffer with 1 mM TSP (Trimethylsilylpropanoic acid). Causality: TSP acts as a non-reactive internal standard.
Step 3: Reaction Initiation. Inject 10 mM of 2-chloroethyl ethyl sulfate directly into the NMR tube at 37°C.
Step 4: Data Acquisition & Self-Validation. Acquire spectra every 5 minutes for 12 hours.
Self-Validating Check: The system is closed. The disappearance of the parent compound's multiplet (approx. 4.5 ppm) must stoichiometrically match the appearance of ethanol and 2-chloroethanol peaks. If the mass balance (calculated against the TSP integral) deviates by >5%, it indicates agent precipitation or volatilization, invalidating the run.
Protocol B: LC-MS/MS Mapping of DNA Adducts
Quantifying the ratio of Path A (ethylation) to Path B (chloroethylation) requires high-resolution mass spectrometry.
Step 1: In Vitro Incubation. Incubate 1 mg/mL Calf Thymus DNA with 50 µM of the agent in Tris-HCl buffer (pH 7.4) at 37°C for 2 hours.
Step 2: Quenching and Isotope Spiking. Stop the reaction via ethanol precipitation. Immediately spike the pellet with ¹⁵N₅-labeled N7-ethylguanine. Causality: Spiking before digestion ensures that any subsequent loss of adducts during sample prep is mathematically corrected by the heavy isotope recovery rate.
Step 3: Enzymatic Digestion. Digest the DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase.
Step 4: SPE Enrichment. Pass the digest through an Oasis HLB Solid Phase Extraction cartridge. Causality: Removes unmodified nucleosides and buffer salts, preventing ion suppression in the MS source.
Step 5: MRM Quantification. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the +28 Da shift (ethylation) and +62 Da shift (chloroethylation) on guanine.
Self-Validating Check: Run a matrix blank (DNA incubated without the agent). Any signal in the blank indicates endogenous methylation/ethylation or instrument carryover, requiring a system flush.
Self-validating LC-MS/MS workflow for quantifying 2-chloroethyl ethyl sulfate DNA adducts.
References
National Center for Biotechnology Information. "2-Chloroethyl ethyl sulfate | C4H9ClO4S | CID 22001136" PubChem. Available at:[Link]
LookChem. "Diethyl sulfate - Properties and Uses". LookChem Chemical Database. Available at: [Link]
Foundational
An In-Depth Technical Guide to the Biological Effects of 2-Haloethyl Sulfonates In Vitro
This guide provides a comprehensive technical overview of the in vitro biological effects of 2-haloethyl sulfonates, a class of alkylating agents with significant implications in pharmacology and toxicology. Designed for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the in vitro biological effects of 2-haloethyl sulfonates, a class of alkylating agents with significant implications in pharmacology and toxicology. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, methodologies for assessment, and the nuanced structure-activity relationships that govern the cellular responses to these compounds.
Section 1: Fundamental Principles and Mechanisms of Action
2-Haloethyl sulfonates are potent electrophilic compounds that exert their biological effects primarily through the covalent modification of nucleophilic biomolecules. Their reactivity is centered on the 2-haloethyl group, which, upon intramolecular cyclization, forms a highly reactive aziridinium-like intermediate. This intermediate is the primary species responsible for the alkylation of cellular macromolecules, most notably DNA.
The interaction with DNA is a critical determinant of the cytotoxic and genotoxic effects of these compounds. The alkylation can occur at several nucleophilic sites on the DNA bases, with the N7 position of guanine being a frequent target. However, alkylation at the O6 position of guanine is particularly mutagenic and cytotoxic as it can lead to mispairing during DNA replication and the formation of DNA interstrand cross-links.[1]
The cellular response to DNA damage induced by 2-haloethyl sulfonates is a complex and multifaceted process orchestrated by the DNA Damage Response (DDR) network. This intricate signaling cascade is initiated by sensor proteins that recognize DNA lesions. For the types of damage caused by alkylating agents, two primary signaling pathways are activated:
The ATM-Chk2 Pathway: Primarily activated by DNA double-strand breaks (DSBs), which can arise as a secondary consequence of the repair of alkylated bases.[2]
The ATR-Chk1 Pathway: Activated by single-stranded DNA (ssDNA) regions, which can be generated during the repair of DNA adducts or at stalled replication forks.[2][3]
Activation of these pathways leads to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, the initiation of programmed cell death (apoptosis).
DNA Adduct Formation and Repair
The formation of DNA adducts is the initial and most critical event in the mechanism of action of 2-haloethyl sulfonates. The specific type of adduct formed is dependent on the ester group of the sulfonate.[4] These adducts, if not repaired, can block DNA replication and transcription, leading to cellular dysfunction and death.
Cells have evolved a sophisticated set of DNA repair mechanisms to counteract the deleterious effects of alkylating agents. These include:
Base Excision Repair (BER): This pathway is responsible for the removal of smaller, non-helix-distorting base lesions.
Nucleotide Excision Repair (NER): NER is involved in the repair of bulky, helix-distorting adducts.
Mismatch Repair (MMR): While not directly repairing the adducts, the MMR system can recognize and process mispairs that arise from replication of adducted DNA, which can contribute to the overall cytotoxicity.[5]
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are critical for the repair of DNA double-strand breaks that can result from the processing of DNA adducts.[5]
Induction of Apoptosis
When DNA damage is irreparable, cells can activate the intrinsic apoptotic pathway to ensure their elimination. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7] The balance between these opposing factions determines the cell's fate.
DNA damage can trigger the activation of BH3-only proteins, which act as sensors of cellular stress.[8] These proteins can then either directly activate the pro-apoptotic effectors Bax and Bak or inhibit the anti-apoptotic Bcl-2 family members.[8] The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[9]
Cytochrome c, in the cytoplasm, associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[9] Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7.[10] These caspases are responsible for the cleavage of a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]
Section 2: In Vitro Assessment of Biological Effects
A variety of in vitro assays are employed to characterize the biological effects of 2-haloethyl sulfonates. These assays provide quantitative data on cytotoxicity, genotoxicity, and the underlying cellular and molecular mechanisms.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[13][14]
Compound
Cell Line
IC50 (µM)
B13 Analog (15)
HT-29 (Colon)
27.0
B13 Analog (15)
A549 (Lung)
28.7
B13 Analog (5)
HT-29 (Colon)
35.9
B13 Analog (20)
HT-29 (Colon)
30.8
B13 Analog with C13H27 alkyl chain (15)
PC-3 (Prostate)
29.2
B13 Analog with C13H27 alkyl chain (15)
HL-60 (Leukemia)
20.7
Data synthesized from studies on B13 sulfonamide analogs, which share structural similarities with 2-haloethyl sulfonates and demonstrate the influence of structure on cytotoxicity.[15][16]
Genotoxicity Assays
Genotoxicity assays are designed to detect damage to the genetic material of cells. For 2-haloethyl sulfonates, these assays are crucial for understanding their mutagenic and carcinogenic potential.
Assay
Endpoint Measured
Principle
Comet Assay
DNA strand breaks (single and double)
Electrophoresis of single cells embedded in agarose; damaged DNA migrates out of the nucleus, forming a "comet tail".[17]
Micronucleus Assay
Chromosome breakage and loss
Detection of small, extranuclear bodies (micronuclei) that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[18]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro experiments used to evaluate the biological effects of 2-haloethyl sulfonates.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the 2-haloethyl sulfonate and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC50 value.
Alkaline Comet Assay for DNA Damage
The alkaline comet assay is a sensitive method for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Protocol:
Cell Preparation: Treat cells with the 2-haloethyl sulfonate for the desired time. Harvest the cells and resuspend them in ice-cold PBS.
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind nucleoids.
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a comet-like shape.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail intensity).
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical agents.
Protocol:
Cell Treatment: Expose cultured cells to various concentrations of the 2-haloethyl sulfonate for a period that covers at least one cell cycle.
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
Cell Harvesting and Slide Preparation: Harvest the cells, subject them to a mild hypotonic treatment, and then fix them. Drop the cell suspension onto clean microscope slides.
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. At least 1000 binucleated cells per concentration should be analyzed.
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control to determine if the compound has genotoxic activity.
Section 4: Signaling Pathways and Molecular Interactions
The cellular response to 2-haloethyl sulfonate-induced DNA damage is a complex interplay of signaling pathways that ultimately determine the fate of the cell.
DNA Damage Response (DDR) Pathway
Caption: DNA Damage Response to 2-Haloethyl Sulfonates.
Apoptotic Signaling Pathway
Caption: Intrinsic Apoptosis Pathway Activated by 2-Haloethyl Sulfonates.
Oxidative Stress and the NRF2 Pathway
While direct DNA alkylation is the primary mechanism of action, some evidence suggests that alkylating agents can also induce oxidative stress, characterized by an increase in reactive oxygen species (ROS).[19] ROS can independently cause damage to DNA, proteins, and lipids, further contributing to cytotoxicity.
Cells have a defense mechanism against oxidative stress that is largely regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[17][20] Under basal conditions, NRF2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[21] Upon exposure to oxidative or electrophilic stress, NRF2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes.[22][23] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, superoxide dismutase) and enzymes involved in glutathione (GSH) synthesis and regeneration.[20]
Caption: The NRF2-Mediated Oxidative Stress Response.
Section 5: Structure-Activity Relationships
The biological activity of 2-haloethyl sulfonates is significantly influenced by their chemical structure. Key structural features that modulate their effects include:
The Halogen Atom: The nature of the halogen (F, Cl, Br, I) affects the reactivity of the 2-haloethyl group. Generally, the reactivity follows the order of leaving group ability (I > Br > Cl > F). For instance, 2-bromoethyl and 2-chloroethyl esters of (methylsulfonyl)methanesulfonic acid cause a similar extent of DNA strand scission, which is greater than that caused by the corresponding 2-fluoroethyl ester.[24]
The Sulfonate Group: The electronic properties of the sulfonate ester group can influence the rate of intramolecular cyclization to form the reactive intermediate. Electron-withdrawing groups on the sulfonate moiety can enhance the electrophilicity of the carbon bearing the halogen, potentially increasing reactivity.
Alkyl Chain Length: In related sulfonamide compounds, the length of the alkyl chain has been shown to impact cytotoxicity, with longer alkyl chains often exhibiting greater potency.[15][16] This may be due to increased lipophilicity, leading to better cell membrane permeability.
Section 6: Conclusion
2-Haloethyl sulfonates represent a class of compounds with potent in vitro biological effects, driven primarily by their ability to alkylate DNA. This guide has provided a comprehensive overview of their mechanisms of action, from the initial formation of DNA adducts to the activation of complex cellular signaling pathways that determine cell fate. The detailed experimental protocols and discussions of structure-activity relationships offer a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. A thorough understanding of the in vitro effects of these compounds is essential for predicting their in vivo efficacy and toxicity, and for the rational design of new therapeutic agents.
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Introduction: Understanding 2-Chloroethyl Ethyl Sulfide (CEES) in DNA Damage Research
An Application Note and Protocol for DNA Alkylation Studies Using 2-Chloroethyl Ethyl Sulfide 2-Chloroethyl ethyl sulfide (CEES), a monofunctional analog of the potent chemical warfare agent sulfur mustard (SM), serves a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for DNA Alkylation Studies Using 2-Chloroethyl Ethyl Sulfide
2-Chloroethyl ethyl sulfide (CEES), a monofunctional analog of the potent chemical warfare agent sulfur mustard (SM), serves as an invaluable tool for researchers in toxicology, oncology, and drug development.[1][2] While sulfur mustard is a bifunctional alkylating agent capable of creating DNA crosslinks, CEES possesses only one reactive chloroethyl group, allowing it to form monofunctional DNA adducts.[3] This characteristic makes CEES a safer, more manageable surrogate for studying the fundamental mechanisms of DNA alkylation, cellular damage responses, and potential therapeutic interventions in a standard laboratory setting.[1][2]
Exposure to CEES induces a complex cellular response characterized by direct DNA alkylation, significant oxidative stress, and the activation of inflammatory pathways.[4][5] Its ability to damage DNA triggers robust DNA Damage Response (DDR) pathways, making it an excellent model compound for investigating the intricate signaling networks that govern cell fate—be it repair, apoptosis, or senescence—following genotoxic insult. This guide provides a comprehensive overview of the mechanisms of CEES-induced DNA damage, critical safety protocols for its handling, and detailed methodologies for its application in DNA alkylation studies.
Section 1: The Dual Mechanisms of CEES-Induced DNA Damage
CEES inflicts cellular damage through two primary, interconnected pathways: direct electrophilic attack on DNA and the induction of a severe oxidative stress environment.
Direct DNA Alkylation via Episulfonium Ion
The primary mechanism of CEES genotoxicity is the alkylation of DNA bases. This process is initiated by a spontaneous intramolecular cyclization, where the sulfur atom acts as a neighboring group to displace the chloride ion, forming a highly reactive three-membered cyclic intermediate known as an episulfonium ion (also referred to as a cyclic sulfonium ion).[1][6] This strained, electrophilic cation is then readily attacked by nucleophilic centers within the DNA molecule.
The most frequent target for this alkylation is the N7 position of guanine, forming the N7-(2-ethylthioethyl)guanine (N7Gua-CEES) adduct.[1][7] To a lesser extent, alkylation also occurs at other sites, such as the N3 position of adenine.[7] This covalent modification of DNA disrupts the normal structure of the double helix, interfering with critical cellular processes like replication and transcription.
Caption: Mechanism of CEES-induced DNA alkylation.
Induction of Oxidative Stress
Beyond direct alkylation, CEES exposure profoundly disrupts cellular redox homeostasis. It leads to the rapid depletion of intracellular glutathione (GSH), a critical antioxidant, likely through the formation of GSH-CEES conjugates.[4][5][8] The reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. This surge in ROS can independently damage cellular macromolecules, including DNA, by causing oxidative lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established marker of oxidative DNA damage.[4]
Activation of the DNA Damage Response (DDR)
The presence of CEES-induced DNA adducts and oxidative lesions triggers a sophisticated signaling network known as the DNA Damage Response (DDR).[9] Sensor proteins, primarily ATM and ATR kinases, recognize the DNA damage and initiate a phosphorylation cascade.[10][11] This leads to the activation of downstream transducer kinases (Chk1/Chk2) and effector proteins, including the tumor suppressor p53 and the histone variant H2A.X.[4][8] The phosphorylation of H2A.X at serine 139 (to form γH2A.X) serves as a crucial signal to recruit DNA repair machinery to the damage site and is a widely used biomarker for DNA damage.[4][5]
Caption: Simplified overview of CEES-induced DNA Damage Response.
Section 2: Critical Safety and Handling Protocols
CEES is a hazardous chemical that requires strict adherence to safety protocols. It is toxic, corrosive, flammable, and a suspected carcinogen.[12][13] All work must be conducted within a certified chemical fume hood by trained personnel.
Respiratory Protection: Use a full-face respirator with appropriate organic vapor/acid gas cartridges.[13][14]
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.[14]
Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. An impermeable apron is also recommended.[14]
Handling and Storage
Handling: All manipulations of CEES, including dilutions and additions to culture media, must be performed in a certified chemical fume hood with proper ventilation.[16] Use only non-sparking tools.[15]
Storage: Store CEES in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area designated for flammable and toxic chemicals. The storage area should be locked and accessible only to authorized personnel.[16]
Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[14]
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[13][14]
Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15]
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][15]
Spill: Evacuate the area. Wear full PPE. Contain the spill with an inert absorbent material (e.g., vermiculite). Collect the material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solution (e.g., 10% bleach solution followed by a water rinse), ensuring the decontamination solution is also collected as hazardous waste.[14]
Section 3: Experimental Methodologies
The following protocols provide a framework for studying CEES-induced DNA damage. Researchers should optimize concentrations and exposure times based on their specific cell type and experimental goals.
Protocol 3.1: In Vitro DNA Alkylation (Cell-Free System)
This protocol is for directly reacting CEES with purified DNA to generate alkylated standards or to study the chemical reaction in isolation.
Preparation: In a chemical fume hood, prepare a stock solution of CEES (e.g., 100 mM) in anhydrous ethanol.
Reaction Mixture: In a microcentrifuge tube, combine high-quality calf thymus DNA (or other purified DNA) at a final concentration of 1 mg/mL in a reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
Initiate Reaction: Add CEES stock solution to the DNA solution to achieve the desired final concentration (e.g., 1 mM). Vortex briefly.
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2-24 hours) with gentle agitation.
Termination and Purification: Stop the reaction by precipitating the DNA. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
Wash: Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. Carefully discard the supernatant. Wash the DNA pellet twice with 70% ethanol.
Resuspension: Air-dry the pellet and resuspend it in nuclease-free water or a suitable buffer for downstream analysis (e.g., LC-MS/MS).
Protocol 3.2: Cellular Exposure to CEES
This protocol describes the treatment of adherent mammalian cells with CEES.
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes, JB6 epidermal cells) in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and grow them to 70-80% confluency.[4][17]
Prepare CEES Working Solution: In a chemical fume hood, dilute the CEES stock solution in serum-free culture medium to the desired final concentrations (e.g., 100 µM - 1 mM). A range of concentrations should be tested to determine the optimal dose for the desired effect (e.g., DNA damage without immediate, widespread cell death).
Treatment: Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the CEES-containing medium to the cells.
Exposure: Incubate the cells for the desired duration (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator.[4]
Harvesting: After incubation, remove the CEES-containing medium and handle it as hazardous waste. Wash the cells twice with ice-cold PBS.
Downstream Processing: The cells can now be lysed for DNA/protein extraction or processed for other assays like the Comet assay or immunofluorescence.
Protocol 3.3: Quantification of DNA Strand Breaks using the Alkaline Comet Assay
The Comet assay is a sensitive method for quantifying DNA strand breaks in individual cells.[3][4]
Cell Preparation: Harvest cells treated according to Protocol 3.2 via trypsinization. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
Slide Preparation: Mix a small volume of the cell suspension (e.g., 10 µL) with low-melting-point agarose (e.g., 75 µL of 0.7% LMP agarose) and immediately pipette onto a specially coated microscope slide (CometSlide™). Allow to solidify on a cold pack.
Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate for at least 1 hour at 4°C.[18]
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.[18]
Electrophoresis: Perform electrophoresis at a low voltage (~0.7 V/cm, ~25V) for 20-30 minutes at 4°C.[18]
Neutralization and Staining: Gently remove the slides and neutralize them by washing three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of damage using specialized imaging software to calculate parameters like tail moment or percent DNA in the tail.
Protocol 3.4: Quantification of N7Gua-CEES Adducts by UHPLC-MS/MS
This is the gold standard for accurate quantification of specific DNA adducts.[7][17]
Caption: Workflow for LC-MS/MS-based DNA adduct quantification.
DNA Extraction: Isolate genomic DNA from CEES-treated cells (Protocol 3.2) or use alkylated DNA from Protocol 3.1. Use a high-purity DNA extraction kit or phenol-chloroform extraction. Quantify the DNA accurately (e.g., via UV absorbance).
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled N7Gua-CEES) to the DNA sample. This is crucial for accurate quantification.
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides. Incubate the DNA with a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase, following the manufacturer's instructions.[19]
Sample Cleanup/Enrichment: Remove unmodified nucleosides and other interfering substances using solid-phase extraction (SPE).[17][19] This step enriches the sample for the DNA adducts, increasing sensitivity.
UHPLC-MS/MS Analysis: Analyze the purified sample using an ultra-high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (UHPLC-MS/MS).
Chromatography: Separate the N7Gua-CEES adduct from other components on a suitable reverse-phase column.
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the specific precursor-to-product ion transition for both the native adduct and the stable isotope-labeled internal standard.
Quantification: Calculate the amount of N7Gua-CEES in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Express the final result as the number of adducts per unit of DNA (e.g., adducts per 10⁶ or 10⁸ guanines).
Section 4: Data Analysis and Expected Results
Interpreting Results
Comet Assay: An increase in the Olive Tail Moment or the percentage of DNA in the tail directly correlates with the level of DNA strand breaks and alkali-labile sites. Expect a dose-dependent increase in these parameters following CEES treatment.
γH2A.X Staining: Quantification of γH2A.X foci (by immunofluorescence microscopy) or protein levels (by Western blot) will show an increase, indicating activation of the DDR pathway.[4]
LC-MS/MS: This method provides absolute quantification of specific adducts. A successful experiment will yield a clear chromatographic peak for N7Gua-CEES, allowing for its precise measurement. Levels can range from a few adducts per 10⁹ nucleotides to many per 10⁶, depending on the dose and cell type.[20]
Increased levels of phospho-H2A.X and phospho-p53[4][8]
ELISA / LC-MS
8-hydroxy-2'-deoxyguanosine (8-OHdG)
Increased levels, indicating oxidative DNA damage[4]
UHPLC-MS/MS
N7-(2-ethylthioethyl)guanine adducts
Detection and quantification of the specific adduct[7][17]
Conclusion
2-Chloroethyl ethyl sulfide is a potent and versatile tool for investigating the complex interplay between chemical exposure, DNA damage, and cellular response. By serving as a manageable analog for sulfur mustard, it enables detailed mechanistic studies into DNA alkylation, oxidative stress, and the activation of repair pathways. The protocols outlined in this guide provide researchers with robust, field-proven methodologies for safely handling CEES and quantifying its effects on DNA. When combined with careful data interpretation, these techniques can yield critical insights into the mechanisms of genotoxicity and aid in the development of novel strategies to counteract the effects of harmful alkylating agents.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12733, 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
Katiyar, S. K., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Free Radical Biology and Medicine, 51(12), 2272–2280. Available from: [Link]
Georganics. (2015). 2-CHLOROETHYL ETHYL SULFIDE Safety Data Sheet. Retrieved from [Link]
Batal, M., et al. (2021). Glutathione conjugates of the mercapturic acid pathway and guanine adduct as biomarkers of exposure to CEES, a sulfur mustard analog. Analytical and Bioanalytical Chemistry, 413(7), 1945-1956. Available from: [Link]
Quora. (2014). How does mustard gas alkylate DNA? Retrieved from [Link]
Jain, A. K., et al. (2011). Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin. Toxicology Letters, 205(3), 293-301. Available from: [Link]
Batal, M., et al. (2020). Glutathione conjugates of the mercapturic acid pathway and guanine adduct as biomarkers of exposure to CEES, a sulfur mustard analog. arXiv. Available from: [Link]
Katiyar, S. K., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Free Radical Biology and Medicine, 51(12), 2272-2280. Available from: [Link]
Zubel, T., et al. (2019). A mass spectrometric platform for the quantitation of sulfur mustard-induced nucleic acid adducts as mechanistically relevant biomarkers of exposure. Archives of Toxicology, 93(1), 61-79. Available from: [Link]
Harvey, A. J., et al. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry, 78(13), 6566-6573. Available from: [Link]
Ye, F., et al. (2022). Sulfur mustard analog 2-chloroethyl ethyl sulfide increases triglycerides by activating DGAT1-dependent biogenesis and inhibiting PGC1ɑ-dependent fat catabolism in immortalized human bronchial epithelial cells. Toxicology Research, 11(5), 896-906. Available from: [Link]
Wang, B., et al. (2021). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research, 19(4). Available from: [Link]
Jain, A. K., et al. (2011). 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin. Toxicology, 282(3), 129-138. Available from: [Link]
Chen, S. H., et al. (2025). Genome-wide mapping and quantification of DNA damage induced by catechol estrogens using Click-Probe-Seq and LC-MS2. Communications Biology, 8(1), 757. Available from: [Link]
ResearchGate. (2020). Glutathione conjugates of the mercapturic acid pathway and guanine adduct as biomarkers of exposure to CEES, a sulfur mustard analog. Request PDF. Retrieved from [Link]
Vournakis, J. N. (1996). Detection of DNA Adducts by Electron Capture Mass Spectrometry. IARC Scientific Publications, (142), 113-126. Available from: [Link]
Kuca, K., et al. (2019). Screening of the chemoprotective effect of 13 compounds and their mixtures with sodium 2-mercaptoethanesulfonate against 2-chloroethyl ethyl sulfide. Drug and Chemical Toxicology, 42(4), 386-394. Available from: [Link]
Mettu, M. R., et al. (2020). DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment. International Journal of Molecular Sciences, 21(2), 543. Available from: [Link]
Annan, R. S., et al. (1992). Measuring DNA Adducts by Gas Chromatography-Electron Capture-Mass Spectrometry: Trace Organic Analysis. Methods for the analysis of human tissues and body fluids for narcotic and abused drugs. Available from: [Link]
Balbo, S., et al. (2014). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Journal of Mass Spectrometry, 49(11), 1049-1063. Available from: [Link]
Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available from: [Link]
Snyder, R. D., et al. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222-233. Available from: [Link]
ResearchGate. (n.d.). Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES). Retrieved from [Link]
Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. Available from: [Link]
Oncohema Key. (2016). DNA Damage Response Pathways and Cancer. Retrieved from [Link]
CORDIS | European Commission. (2016). Cell cycle and DNA damage response cross paths. Retrieved from [Link]
ResearchGate. (n.d.). DNA damage repair pathways. Retrieved from [Link]
Turesky, R. J., et al. (2023). A Mass Spectral Library for DNA Adductomics. Chemical Research in Toxicology, 36(4), 548-559. Available from: [Link]
Defense Technical Information Center. (1987). Development of a System of Study Gene Activation in Mammalian Cells Treated with Bis (2-Chloroethyl) Sulfide. Retrieved from [Link]
YouTube. (2022). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. Retrieved from [Link]
Phillips, D. H., & Arlt, V. M. (2014). Methods for the Detection of DNA Adducts. In DNA Adducts (pp. 3-17). Humana Press. Available from: [Link]
U.S. Environmental Protection Agency. (2025). List of Final and Proposed Existing Chemical Exposure Limits under TSCA. Retrieved from [Link]
Fu, D., et al. (2012). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Antioxidants & Redox Signaling, 17(8), 1180-1194. Available from: [Link]
International Labour Organization. (2011). Chemical Exposure Limits. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Toxicologists, and Chemical Defense Researchers
Focus: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Introduction & Mechanistic Rationale
2-Chloroethyl ethyl sulfide (CEES) is the primary surrogate used in laboratory settings to model the behavior, degradation, and toxicity of the chemical warfare agent bis(2-chloroethyl) sulfide (Sulfur Mustard, HD). A significant analytical challenge in monitoring CEES and its degradation products (e.g., ethyl 2-hydroxyethyl sulfide) is their lack of a strong chromophore, which renders direct Ultraviolet (UV) or Visible (Vis) detection highly insensitive.
To achieve robust quantification via HPLC-UV, researchers must employ pre-column derivatization to graft a strongly absorbing moiety onto the analyte. The choice of derivatization agent is not arbitrary; it dictates whether the assay measures total sulfur content (parent agent plus degradation products) or strictly the intact alkylating hazard (unhydrolyzed parent agent).
This application note details two highly validated, self-verifying derivatization protocols:
Oxidative Imidation via Chloramine B: Targets the nucleophilic sulfide (-S-) core, forming UV-absorbing phenylsulfonylsulfilimines. This is ideal for simultaneous tracking of CEES and its hydrolysis products[1].
Nucleophilic Alkylation via 4-(4-Nitrobenzyl)pyridine (NBP): Targets the reactive episulfonium intermediate. This selectively quantifies the intact, hazardous alkylating potential of the sample.
Mechanistic Workflow & Visualization
The divergence in these two chemical pathways requires distinct sample handling and reaction conditions. The workflow below illustrates the mechanistic pathways for both derivatization strategies.
Figure 1: Mechanistic divergence of CEES derivatization for total sulfur vs. active hazard profiling.
Comparative Quantitative Data
Understanding the analytical limits of each method is critical for experimental design. The following table summarizes the quantitative performance metrics of both derivatization strategies based on standardized chromatographic validations[1],.
Analytical Parameter
Chloramine B Protocol (Pathway A)
NBP Protocol (Pathway B)
Target Moiety
Sulfide (-S-) atom
Episulfonium intermediate
Adduct Formed
Phenylsulfonylsulfilimine
Pyridinium adduct
→
Merocyanine
Detection Wavelength
220 nm – 254 nm (UV)
560 nm (Vis) or ~280 nm (UV)
Linear Dynamic Range
1.0 – 20.2 µg/mL
5.0 – 100 µg/mL (Assay dependent)
Limit of Detection (LOD)
10 ng (Absolute for CEES)
~0.5 µg/mL
Reaction Efficiency
85% – 99%
Moderate (Requires thermal driving)
Degradant Detection?
Yes (Detects ethyl 2-hydroxyethyl sulfide)
No (Hydrolyzed products do not react)
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, both protocols are designed as self-validating systems . This means the methodologies contain built-in physical or chromatographic checkpoints to verify that the chemistry has proceeded correctly prior to data analysis.
Protocol A: Chloramine B Derivatization (Total Sulfur Profiling)
Causality of Design: Chloramine B acts as a mild oxidant and imidating agent. The reaction is kept at room temperature because excessive heat drives the reaction past the stable sulfilimine intermediate, resulting in over-oxidation to sulfones, which broadens chromatographic peaks and ruins quantitative reproducibility.
Materials:
0.1 M Chloramine B in 50:50 Methanol/Water (Prepare fresh daily).
Sample Preparation: Extract the CEES sample into a compatible solvent (e.g., methanol or ethanol). Ensure the water content does not exceed 50% to maintain analyte solubility.
Self-Validation Spiking: Spike the sample matrix with 5 µg/mL of ethyl 2-hydroxyethyl sulfide. Rationale: Because Chloramine B reacts with all thioethers, the successful appearance of both the CEES peak and the degradant peak in the final chromatogram proves the derivatization reagent is active and the column resolution is intact.
Derivatization: Combine 100 µL of the sample with 100 µL of the 0.1 M Chloramine B solution in a micro-vial.
Incubation: Vortex for 10 seconds. Incubate strictly at room temperature (20–25°C) for exactly 15 minutes to ensure complete conversion (85-99% efficiency)[1].
Quenching: Dilute the mixture 1:5 with the HPLC mobile phase (e.g., Acetonitrile/Water) to quench the reaction and prevent over-oxidation.
HPLC-UV Analysis: Inject 10–20 µL onto a C18 Reversed-Phase column. Monitor UV absorbance at 220 nm. Complete separation of the phenylsulfonylsulfilimines is typically achieved within 15 minutes[1].
Causality of Design: NBP is a sterically hindered nucleophile. CEES must first undergo intramolecular cyclization to form a reactive episulfonium ion before NBP can attack. This cyclization has an activation energy barrier, necessitating the 80°C heating step. The subsequent addition of a strong base (NaOH) is required to deprotonate the benzylic carbon of the resulting pyridinium salt, extending the electron conjugation to form the highly absorbing merocyanine dye.
Materials:
5% (w/v) NBP in Acetone.
0.1 M Sodium Hydroxide (NaOH) in Water.
Step-by-Step Methodology:
Sample Preparation: Dissolve the CEES sample in a non-nucleophilic organic solvent (e.g., acetone). Avoid water or alcohols during this step, as they will compete with NBP to hydrolyze the episulfonium intermediate.
Derivatization: Add 100 µL of the 5% NBP solution to 100 µL of the sample in a tightly sealed glass vial.
Thermal Activation: Heat the vial in a dry block at 80°C for 15 minutes. This drives the formation of the episulfonium ion and forces the alkylation of the NBP pyridine nitrogen.
Cooling: Remove the vial and immediately cool it on ice for 2 minutes.
Self-Validation & Development: Add 50 µL of 0.1 M NaOH to the cooled vial.
Self-Validation Check: The solution must immediately transition from colorless/pale yellow to a deep blue/purple. If the solution remains colorless, the CEES has either fully degraded prior to the assay, or the NBP reagent is compromised. Do not proceed to HPLC if the color fails to develop.
HPLC-UV/Vis Analysis: Immediately inject 10 µL onto the HPLC system. Monitor at 560 nm (for the intact dye) or 280 nm. Note: The basic merocyanine dye is susceptible to degradation over time; samples must be analyzed within 30 minutes of base addition.
Title: Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century
Source: rsc.org
URL: [Link]
Application Notes and Protocols for the Quantification of 2-Chloroethyl Ethyl Sulfide in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloroethyl ethyl sulfide (CEES), a structural analog of sulfur mustard, is a chemical agent of concern due to its vesicant properties and po...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl ethyl sulfide (CEES), a structural analog of sulfur mustard, is a chemical agent of concern due to its vesicant properties and potential for environmental contamination.[1] Accurate and sensitive quantification of CEES in various environmental matrices is crucial for assessing exposure risks, monitoring decontamination efforts, and understanding its environmental fate. This document provides detailed application notes and protocols for the analysis of CEES in environmental samples, with a focus on gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) techniques.
Overview of Analytical Challenges
The analysis of CEES in environmental samples presents several challenges. CEES is a reactive compound that can degrade in the environment, forming products such as 1,4-dithiane.[2][3] Additionally, environmental samples are often complex matrices, which can interfere with the analysis. Therefore, robust sample preparation and sensitive analytical techniques are required.
Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate CEES quantification. The following protocols are recommended for different environmental matrices.
Water Samples
Protocol for Water Sample Collection and Preservation:
Collect water samples in amber glass vials with PTFE-lined septa to minimize photodegradation and analyte loss.
If residual chlorine is present, add a quenching agent such as sodium thiosulfate.
Store samples at 4°C and analyze as soon as possible.
Protocol for Liquid-Liquid Extraction (LLE) of Water Samples:
To a 100 mL water sample, add 10 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
Shake the mixture vigorously for 2 minutes.
Allow the phases to separate and collect the organic layer.
Repeat the extraction two more times with fresh solvent.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
The extract is now ready for GC-MS analysis.
Soil and Sediment Samples
Protocol for Soil/Sediment Sample Collection and Preservation:
Collect soil or sediment samples using a stainless-steel scoop or corer.
Place the samples in wide-mouth glass jars with PTFE-lined lids.
Store samples at 4°C and protect from light.
Protocol for Solvent Extraction of Soil/Sediment Samples:
Weigh 10 g of the homogenized soil/sediment sample into a beaker.
Add 20 mL of a suitable extraction solvent (e.g., dichloromethane or acetone/hexane mixture).
Sonicate the mixture for 15 minutes.
Decant the solvent into a clean flask.
Repeat the extraction two more times with fresh solvent.
Combine the extracts and concentrate to 1 mL.
The extract is now ready for GC-MS analysis.
Air Samples
Air sampling for CEES can be performed using sorbent tubes followed by thermal desorption or solvent extraction.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds like CEES.[4][5] It integrates sampling, extraction, and concentration into a single step.[4][5]
Protocol for HS-SPME of Water and Soil Samples:
Place a known amount of the water or soil sample into a headspace vial.
For soil samples, add a small amount of water to create a slurry.
Add a magnetic stir bar and seal the vial with a PTFE-lined septum.
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
Optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility.[6] Key parameters to optimize include:
SPME Fiber Coating: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often a good choice for volatile and semi-volatile compounds.[7]
Extraction Temperature and Time: Higher temperatures and longer extraction times generally increase the amount of analyte extracted, but can also lead to the extraction of interfering compounds.
Sample Matrix Modifications: For solid samples, adding water can facilitate the release of analytes into the headspace.[8]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the analysis of CEES and its degradation products.[2][9] It provides both high separation efficiency and definitive identification of the target analytes.[10]
Typical GC-MS Operating Conditions:
Parameter
Condition
Injector
Splitless mode, 250°C
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program
40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas
Helium, constant flow of 1.0 mL/min
Mass Spectrometer
Electron Ionization (EI) at 70 eV
Scan Range
m/z 40-500
Data Analysis:
Identification: Based on the retention time and the mass spectrum of the analyte compared to an authentic standard.
Quantification: Based on the peak area of a characteristic ion of CEES, using an internal or external standard calibration.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, HPLC can also be used for the analysis of CEES, particularly for water samples.[11] Since CEES does not have a strong UV chromophore, a pre-column derivatization step is necessary to enable detection by a UV detector.[11][12]
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the analytical data, a robust QA/QC program should be implemented, including:
Method Blanks: To check for contamination during the sample preparation and analysis process.
Matrix Spikes: To assess the recovery of the analyte from the sample matrix.
Laboratory Control Samples: To monitor the performance of the analytical method.
Calibration Standards: To create a calibration curve for the quantification of the analyte.
Analytical Workflow Diagram
Caption: Workflow for the analysis of 2-chloroethyl ethyl sulfide (CEES) in environmental samples.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described.
The analytical methods and protocols outlined in this document provide a comprehensive guide for the reliable quantification of 2-chloroethyl ethyl sulfide in various environmental matrices. The choice of the most appropriate method will depend on the specific sample type, the required sensitivity, and the available instrumentation. By following these guidelines and implementing a rigorous QA/QC program, researchers and scientists can obtain high-quality data for environmental monitoring and risk assessment.
References
Rohrbaugh, D. K., Yang, Y. C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography A, 447(1), 165-169. [Link]
U.S. Army Medical Research and Development Command. (1982). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Defense Technical Information Center. [Link]
Rohrbaugh, D. K., Yang, Y. C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Semantic Scholar. [Link]
U.S. Environmental Protection Agency. (2007). Standardized Analytical Methods for Environmental Restoration following Homeland Security Events. [Link]
U.S. Environmental Protection Agency. (2022). Environmental Sampling and Analytical Methods (ESAM) Collaborative Analytical Methods and Protocols for Chemistry. [Link]
Guan, D., Ye, F., Zeng, Q., Chen, M., Zhao, Y., Cheng, J., & Wang, S. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research, 20(1). [Link]
Science.gov. (n.d.). sulphur mustard degradation: Topics by Science.gov. [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloroethyl ethyl sulfide. PubChem. [Link]
Kusch, P. (2014). The Application of Headspace: Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) for the Characterization of Polymeric Materials. In Mass Spectrometry and Applications. IntechOpen. [Link]
Agency for Toxic Substances and Disease Registry. (2011). Toxicological Profile for Sulfur Mustard. National Center for Biotechnology Information. [Link]
Kusch, P. (2018). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. LCGC International, 31(1), 18-25. [Link]
National Response Team. (2023). NRT Quick Reference Guide: Sulfur Mustard (HD). [Link]
Agilent Technologies. (n.d.). Detection and Measurement of Chemical Warfare Agents Technical Overview. [Link]
Razzaghi, N., Arthur, E., & Tuller, M. (2017). Rapid estimation of cation exchange capacity from soil water content. European Journal of Soil Science, 68(4), 485-496. [Link]
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Sulfur Mustard. [Link]
Zhang, Y., Wu, J., Zhang, H., Wang, L., & Li, J. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 11(8), 1083. [Link]
Howarth, A. J., Liu, Y., & Hupp, J. T. (2016). Degradation methods of sulfur mustard including dehydrohalogenation, oxidation, and hydrolysis. ResearchGate. [Link]
Palash, F., Ramezani, Z., Rahbar, N., & Jaafarzadeh, N. (2018). Head Space Solid Phase Micro-Extraction (HS-SPME) Gas Chromatography Mass Spectrometric (GC-MS) Analysis of Vinasse from Razi Alcohol Industry Using DVB/CAR/PDMS Fiber. Toxicology and Industrial Health, 34(3), 163-170. [Link]
Razzaghi, N., Arthur, E., & Tuller, M. (2017). Rapid estimation of cation exchange capacity from soil water content. ResearchGate. [Link]
Li, Y., Liu, F., & Zhang, G. (2022). Estimation of Cation Exchange Capacity for Low-Activity Clay Soil Fractions Using Experimental Data from South China. Agronomy, 12(11), 2824. [Link]
Adeyemo, A. J., & Akingboye, A. S. (2018). Modeling cation exchange capacity and soil water holding capacity from basic soil properties. ResearchGate. [Link]
Bounouara, Z., Chaddad, B., & Leconte, R. (2022). Quantitative Study of the Effect of Water Content on Soil Texture Parameters and Organic Matter Using Proximal Visible—Near Infrared Spectroscopy. Sensors, 22(15), 5519. [Link]
Use of 2-chloroethyl ethyl sulfide in studying DNA cross-linking activity
Application Note: Utilizing 2-Chloroethyl Ethyl Sulfide (CEES) as a Monofunctional Baseline to Interrogate DNA Cross-Linking Dynamics Executive Summary The evaluation of DNA cross-linking agents—whether characterizing th...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 2-Chloroethyl Ethyl Sulfide (CEES) as a Monofunctional Baseline to Interrogate DNA Cross-Linking Dynamics
Executive Summary
The evaluation of DNA cross-linking agents—whether characterizing the toxicity of chemical vesicants like Sulfur Mustard (SM) or developing novel bifunctional chemotherapeutics—requires precise differentiation between mono-alkylation and true interstrand cross-links (ICLs). 2-Chloroethyl ethyl sulfide (CEES), commonly known as "half-mustard," is a monofunctional alkylating agent that serves as an indispensable experimental control in this domain. This application note details the mechanistic rationale, experimental design, and validated protocols for using CEES to isolate cross-link-specific DNA Damage Responses (DDR) and validate electrophoretic mobility assays.
The "Half-Mustard" Paradigm: Mechanistic Rationale
Sulfur mustard (SM) is a potent bifunctional alkylating agent. In aqueous environments, it forms a cyclic sulfonium ion that reacts with nucleophilic sites on DNA. Because SM possesses two chloroethyl groups, it can undergo this cyclization twice, forming covalent bridges between opposite DNA strands (ICLs). These ICLs present an absolute block to DNA replication and transcription, triggering the Fanconi Anemia (FA) repair pathway[1].
However, ICLs only account for 10–20% of the lesions generated by SM; the vast majority are mono-adducts. To study the specific biological consequences of ICLs, researchers must subtract the background noise of mono-alkylation. CEES is structurally identical to SM but lacks the second chloroethyl group. Consequently, CEES exclusively generates mono-adducts—predominantly N7-(ethylthioethyl) guanine (N7-ETE-Gua) and N3-ETE-Adenine[2]. By utilizing CEES as a parallel baseline, researchers can definitively attribute specific cytotoxic phenotypes, repair kinetics, and apoptotic signaling cascades to cross-linking activity rather than general alkylation or secondary oxidative stress[3].
Divergent DNA Damage Response (DDR) pathways induced by bifunctional SM versus monofunctional CEES.
Experimental Design: Causality & The Self-Validating Control
When evaluating potential DNA cross-linkers, standard electrophoretic mobility assays (like the Comet assay) can yield ambiguous results. Alkylating agents do not directly cause strand breaks; breaks are secondary intermediates generated by Base Excision Repair (BER) or replication fork collapse[4].
To definitively prove cross-linking activity, a Modified Alkaline Comet Assay is utilized. Cells are first treated with the test agent, followed by exposure to a known strand-breaking agent (e.g., H₂O₂ or ionizing radiation).
The Causality of Retardation: If the test agent forms ICLs, the covalent bonds will physically tether the DNA strands together, restricting their migration in the electric field despite the presence of induced breaks (resulting in a reduced "tail moment").
The CEES Self-Validation System: CEES is the mandatory negative control. Because CEES heavily alkylates DNA without cross-linking it, it proves that any observed restriction in DNA migration is strictly due to ICLs, and not an artifact of alkylation-induced chromatin condensation, altered lysis efficiency, or general toxicity[5].
Workflow for the Modified Alkaline Comet Assay to differentiate mono-adducts from cross-links.
Step-by-Step Methodologies
Protocol 1: In Vitro Alkylation using CEES
Causality Note: CEES is highly volatile and hydrolyzes rapidly in aqueous environments. Stock solutions must be prepared in non-aqueous solvents immediately before use to ensure accurate dosimetry.
Preparation of Reagents: Prepare a 200X stock of CEES in absolute ethanol containing 0.5% (v/v) HCl. The acidic environment stabilizes the compound prior to dilution[2].
Cell Preparation: Seed target cells (e.g., human HaCaT keratinocytes or murine JB6 epidermal cells) in 6-well plates and culture until 70-80% confluent.
Media Exchange: Wash cells twice with pre-warmed PBS. Replace with serum-free media. (Causality: Serum proteins contain abundant nucleophilic residues that will scavenge the CEES sulfonium ion, drastically reducing the effective concentration reaching the nuclear DNA).
Treatment: Dilute the CEES stock into the serum-free media to achieve a final concentration of 0.5 mM (ensure final ethanol concentration does not exceed 0.5%). Incubate for 1 hour at 37°C.
Termination: Aspirate the media, wash cells rapidly with cold PBS to halt the reaction, and proceed immediately to downstream assays.
Protocol 2: The Modified Alkaline Comet Assay for Cross-Link Detection
Self-Validation Checkpoint: The CEES-treated + H₂O₂ group MUST show a tail moment equivalent to or greater than the H₂O₂-only control. If the CEES tail moment is reduced, it indicates a protocol artifact (e.g., incomplete lysis) rather than true cross-linking, invalidating the run.
Break Induction: Following Protocol 1, resuspend CEES-treated, cross-linker-treated, and vehicle-control cells in cold PBS. Treat all groups (except the absolute negative control) with 100 µM H₂O₂ for 10 minutes on ice . (Causality: Performing this on ice prevents concurrent DNA repair enzymes from resolving the induced single-strand breaks before lysis).
Embedding: Mix 10 µL of cell suspension (~10⁴ cells) with 90 µL of 0.5% low-melting-point agarose. Spread onto CometSlides™ and allow to gel at 4°C for 15 minutes.
Alkaline Lysis & Unwinding: Submerge slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour. Transfer to Alkaline Unwinding Solution (200 mM NaOH, 1 mM EDTA, pH >13) for 30 minutes at room temperature. (Causality: pH >13 is required to disrupt hydrogen bonds, allowing the DNA strands to separate. ICLs will resist this separation).
Electrophoresis: Run at 21 V (1 V/cm) and 300 mA for 30 minutes at 4°C.
Analysis: Neutralize slides, stain with SYBR Gold, and analyze using comet scoring software. Calculate the Tail Moment (Tail Length × % DNA in Tail).
Protocol 3: Immunoblotting for DDR Activation (γH2A.X Kinetics)
Lysis: Harvest cells 1, 4, 12, and 24 hours post-exposure. Lyse in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄).
SDS-PAGE: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
Probing: Probe with anti-γH2A.X (Ser139) and anti-p53 (Ser15) primary antibodies.
Interpretation: CEES will induce a transient spike in γH2A.X peaking around 4-6 hours due to replication fork stalling at mono-adducts, whereas true cross-linkers will induce a sustained and compounding γH2A.X signal extending beyond 24 hours due to the generation of double-strand breaks during FA-mediated ICL repair[3].
Quantitative Data Interpretation
The following table establishes the baseline quantitative expectations when utilizing CEES as a monofunctional control against a bifunctional cross-linker (e.g., SM or Nitrogen Mustard) across standardized assays.
Assay / Metric
Vehicle Control
CEES (0.5 mM)
Bifunctional Cross-Linker
Mechanistic Implication
Primary Lesion
None
N7-ETE-Gua (Mono-adduct)
ICLs & Mono-adducts
CEES isolates mono-alkylation effects.
Standard Comet Assay (Tail Moment)
< 2.0
15.0 - 25.0 (High)
5.0 - 10.0 (Moderate)
CEES induces SSBs via BER of mono-adducts. Cross-linkers restrict their own SSB migration.
Modified Comet Assay (+ H₂O₂)
40.0 - 50.0
40.0 - 55.0 (Unrestricted)
< 15.0 (Retarded)
Definitive proof of cross-linking. CEES validates that alkylation alone does not retard migration.
Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts
Toxicology and Applied Pharmacology
URL:[Link]
DNA damage signaling in the cellular responses to mustard vesicants
Mutation Research/Reviews in Mutation Research
URL:[Link]
A mass spectrometric platform for the quantitation of sulfur mustard-induced nucleic acid adducts as mechanistically relevant biomarkers of exposure
Archives of Toxicology
URL:[Link]
Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin
Toxicological Sciences
URL:[Link]
Silibinin Attenuates Sulfur Mustard Analog-Induced Skin Injury by Targeting Multiple Pathways Connecting Oxidative Stress and Inflammation
PLOS One
URL:[Link]
Application Note: In Vitro Profiling of 2-Chloroethyl Ethyl Sulfide (CEES) Toxicity in Cultured L1210 Cells
Executive Summary The study of chemical vesicants and their antidotes necessitates robust, reproducible in vitro models. Sulfur mustard (bis(2-chloroethyl) sulfide) is a highly regulated and extremely toxic chemical warf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The study of chemical vesicants and their antidotes necessitates robust, reproducible in vitro models. Sulfur mustard (bis(2-chloroethyl) sulfide) is a highly regulated and extremely toxic chemical warfare agent. Consequently, 2-chloroethyl ethyl sulfide (CEES)—a monofunctional analog commonly referred to as "half mustard"—is widely utilized as a surrogate in laboratory settings[1].
This application note details the optimized protocols for evaluating CEES-induced cytotoxicity, DNA damage, and apoptosis using the L1210 murine leukemia cell line. L1210 cells are chosen for their rapid proliferation rate, which makes them exquisitely sensitive to DNA synthesis inhibition and ideal for profiling alkylating agents[2].
Mechanistic Grounding: CEES Alkylation in L1210 Cells
To design a robust experimental workflow, one must first understand the physicochemical behavior of CEES. In an aqueous environment (such as cell culture media), CEES undergoes rapid intramolecular cyclization to form a highly reactive, three-membered heterocyclic episulfonium ion[3].
This electrophilic intermediate rapidly attacks nucleophilic centers within the cell. In the nucleus, it predominantly alkylates the N-7 and O-6 positions of guanine[2]. Unlike bifunctional nitrogen mustards (e.g., chlorambucil) that form lethal interstrand crosslinks[4], CEES primarily forms monofunctional adducts[1]. In rapidly dividing L1210 cells, the accumulation of these monofunctional adducts stalls the replication fork. This replication block triggers a profound DNA Damage Response (DDR), leading to the hyperactivation of poly(ADP-ribose) polymerase (PARP), depletion of intracellular ATP, and the initiation of a caspase-dependent apoptotic cascade[5].
Fig 1. Mechanistic pathway of CEES-induced cytotoxicity and apoptosis in L1210 cells.
Experimental Workflow and Self-Validating Protocols
The following protocols are designed as a self-validating system . Because CEES is highly unstable in water, experimental artifacts (such as false negatives due to premature CEES hydrolysis) are common. The steps below embed critical checkpoints to ensure data integrity.
Fig 2. Experimental workflow for CEES treatment and downstream validation in L1210 cells.
Protocol 1: L1210 Cell Culture and Synchronization
Causality: Alkylating agents target replicating DNA. If L1210 cells are allowed to overgrow and enter G0/G1 phase arrest due to contact inhibition or nutrient depletion, they will exhibit artificial resistance to CEES.
Media Preparation: Culture L1210 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Note: RPMI is specifically formulated with optimal amino acid profiles for suspension leukemic lines.
Maintenance: Maintain cells at a density between
1×105
and
1×106
cells/mL at 37°C in a 5% CO₂ humidified incubator.
Seeding: 24 hours prior to CEES exposure, seed cells at
2×105
cells/mL in multi-well plates.
Validation Checkpoint: Prior to treatment, verify that cell viability is >95% via Trypan Blue exclusion. Suboptimal baseline viability will confound downstream cytotoxicity metrics.
Protocol 2: Preparation and Exposure of CEES
Causality: CEES has a half-life of mere minutes in aqueous solutions at physiological pH and temperature[3]. Preparing CEES directly in culture media prior to aliquoting will result in rapid degradation, leading to highly variable dosing.
Stock Preparation: In a certified chemical fume hood, prepare a highly concentrated stock of CEES (e.g., 100 mM) in anhydrous absolute ethanol or anhydrous DMSO.
Immediate Application: Within 60 seconds of stock preparation, spike the required volume of CEES directly into the L1210 cell culture wells to achieve the desired final concentrations (e.g., 100 µM to 1000 µM).
Rapid Mixing: Immediately gently swirl the plates to ensure homogenous distribution before the episulfonium ion intermediate reacts locally with serum proteins.
Validation Checkpoint: Include a positive control well treated with a stable alkylating agent (e.g., Chlorambucil at 50 µM)[4]. If the positive control fails to induce apoptosis, the downstream assay reagents are compromised. If the positive control works but CEES does not, the CEES stock likely hydrolyzed prematurely.
Protocol 3: Apoptosis Profiling via Flow Cytometry
Causality: Because CEES induces cell death primarily through an apoptotic pathway rather than immediate necrosis[5], Annexin V/Propidium Iodide (PI) dual staining provides the most accurate temporal resolution of toxicity.
Harvesting: 24 hours post-CEES exposure, collect the L1210 cell suspension and centrifuge at 300 x g for 5 minutes.
Washing: Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature.
Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.
Quantitative Data Presentation
To benchmark your internal assays, refer to the following expected quantitative outcomes for L1210 cells treated with CEES under the optimized conditions described above.
Note: At concentrations exceeding 500 µM, the rapid accumulation of DNA adducts overwhelms the DDR, pushing the majority of L1210 cells into late-stage apoptosis within 24 hours.
References
A Literature Review on the Mechanism of Action of Sulphur and Nitrogen Mustard - DTIC. dtic.mil.
Gene expressions in Jurkat cells poisoned by a sulphur mustard vesicant and the induction of apoptosis - PMC. nih.gov.
Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - ResearchGate.
Allylic isothiouronium salts: The discovery of a novel class of thiourea analogues with antitumor activity | Request PDF - ResearchGate.
Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC. nih.gov.
Application Note: Direct Aqueous Injection GC/FT-IR for the Analysis of Related Compounds
Introduction: A Paradigm Shift in Volatile and Semi-Volatile Impurity Analysis In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of related compounds—impur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Paradigm Shift in Volatile and Semi-Volatile Impurity Analysis
In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of related compounds—impurities, degradants, and isomers—is a cornerstone of ensuring drug safety and efficacy.[1][2] For volatile and semi-volatile analytes, Gas Chromatography (GC) is the technique of choice.[3][4] However, many pharmaceutical manufacturing processes and formulations involve aqueous media, presenting a significant challenge for traditional GC methods that typically require laborious, time-consuming, and potentially error-prone sample preparation steps like liquid-liquid extraction or solid-phase extraction to remove water.
The Power of Infrared Vision: Why GC/FT-IR for Related Compound Analysis?
The coupling of GC with FT-IR provides a synergistic analytical tool.[] While GC offers high-efficiency separation of complex mixtures based on volatility and polarity, FT-IR provides a definitive molecular fingerprint of each eluting compound.[] This is especially crucial in pharmaceutical analysis where structurally similar impurities can have vastly different toxicological profiles.
The key advantages of using FT-IR detection for related compounds include:
Isomer Differentiation: FT-IR is highly sensitive to subtle differences in molecular structure, enabling the clear distinction between positional isomers (e.g., ortho-, meta-, para-substituted compounds) and stereoisomers, which often produce identical mass spectra.
Functional Group Identification: The infrared spectrum provides direct information about the functional groups present in a molecule, aiding in the identification of unknown impurities and degradation products.
Complementary to Mass Spectrometry (MS): While MS provides information on the molecular weight and fragmentation patterns, FT-IR reveals the specific bonding arrangements within the molecule. The combination of both techniques (GC/FT-IR/MS) offers the most comprehensive characterization of an unknown compound.[]
Navigating the Aqueous Matrix: Core Principles of Direct Aqueous Injection
The direct injection of aqueous samples into a GC system requires careful consideration of the instrumental setup to manage the large expansion volume of water upon vaporization and to protect the analytical column.
Instrumental Considerations for Robust DAI-GC/FT-IR Analysis
1. The Injection Port: The Gateway to Separation
The injector is the most critical component in a DAI setup. The primary challenge is to vaporize the water and analytes efficiently without causing backflash—a phenomenon where the sample vapor expands beyond the volume of the liner, leading to poor reproducibility, sample loss, and contamination.[7]
Inlet Temperature: A sufficiently high temperature is required to ensure the rapid vaporization of water. However, excessively high temperatures can lead to the degradation of thermally labile compounds.[8] A typical starting point for the injector temperature is 250-300°C.[8]
Liner Selection: A liner with a large internal volume and a design that promotes mixing and vaporization is crucial. Tapered liners or those with a glass wool plug can aid in efficient heat transfer and prevent non-volatile residues from reaching the column.[7]
Injection Volume: To prevent backflash, the injection volume must be kept small, typically in the range of 0.1 to 1 µL.[7]
Splitless vs. Split Injection: For trace analysis of impurities, a splitless injection is often preferred to maximize the amount of analyte reaching the column.[8] However, this requires careful optimization of the splitless time to ensure efficient transfer of analytes while venting the majority of the water vapor.
2. The Analytical Column: The Heart of the Separation
The choice of the GC column is critical for both withstanding the aqueous matrix and achieving the desired separation of related compounds.
Stationary Phase: Bonded and cross-linked stationary phases are essential to prevent phase stripping by the water.[7] For the analysis of polar-related compounds often found in aqueous pharmaceutical samples, polar stationary phases such as those based on polyethylene glycol (PEG) or "WAX" phases are commonly used. Modern, water-tolerant WAX columns are specifically designed for this purpose.[7]
Column Dimensions: A standard capillary column with a length of 30 meters, an internal diameter of 0.25 or 0.32 mm, and a film thickness of 0.25 to 0.5 µm is a good starting point for method development.
Guard Column: The use of a deactivated fused silica guard column (1-5 meters) is highly recommended to protect the analytical column from non-volatile residues and the detrimental effects of repeated water injections.[5]
3. The GC/FT-IR Interface: Bridging Separation and Identification
The interface is responsible for transferring the eluting compounds from the GC column to the FT-IR spectrometer for detection. The most common type of interface is the "light pipe."
Light Pipe Interface: This consists of a heated flow-through gas cell, typically a gold-coated glass tube, through which the column effluent passes. The infrared beam is directed through the light pipe, and the absorbance of the gas-phase analytes is measured. To maximize sensitivity, the internal volume of the light pipe should be matched to the peak volumes from the capillary column.
Transfer Line: A heated, inert transfer line connects the end of the GC column to the light pipe interface. The temperature of the transfer line must be carefully controlled to prevent condensation of the analytes.
The Water Vapor Challenge in FT-IR Detection
Water is a strong infrared absorber, and its presence in the light pipe can lead to significant spectral interference, potentially obscuring the signals of the analytes.[9] Several strategies can be employed to mitigate this:
Chromatographic Separation: The GC column should be chosen and the temperature program optimized to ensure that the water peak is well-separated from the analyte peaks of interest.
Background Subtraction: Modern FT-IR software allows for the subtraction of a background spectrum (collected when only the carrier gas is flowing through the light pipe) from the sample spectrum. However, fluctuations in the water vapor concentration during the analytical run can make perfect subtraction challenging.[9]
Instrument Purging: Purging the spectrometer with a dry, inert gas like nitrogen can help to reduce the ambient moisture in the optical path.[10]
Workflow for DAI-GC/FT-IR Analysis
Protocol: Analysis of Related Compounds in an Aqueous Drug Substance Solution
This protocol provides a general framework for the analysis of volatile and semi-volatile related compounds in an aqueous solution of a drug substance. Method development and validation are required for specific applications.
Materials and Reagents
High-purity water (e.g., Milli-Q or equivalent)
Reference standards for the active pharmaceutical ingredient (API) and known related compounds
Helium (carrier gas), high purity (99.999%)
Nitrogen (spectrometer purge gas), high purity, dry
Instrumentation
Gas chromatograph equipped with a split/splitless injector and flame ionization detector (FID) (optional, for method development).
FT-IR spectrometer with a heated light pipe GC interface.
Autosampler capable of small volume injections (e.g., 1 µL).
Data system for instrument control, data acquisition, and processing.
50°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
Separates a wide range of volatile and semi-volatile compounds.
Transfer Line Temp
250°C
Prevents condensation of analytes before FT-IR detection.
Light Pipe Temp
250°C
Maintains analytes in the gas phase for FT-IR analysis.
FT-IR Acquisition
8 cm⁻¹ resolution, 2 scans/second
Provides a good balance between sensitivity and data acquisition speed for GC peaks.
Sample and Standard Preparation
Stock Solutions: Prepare individual stock solutions of the API and each related compound reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with high-purity water to the desired concentration (e.g., corresponding to the reporting threshold for impurities).
Sample Solution: Dissolve the drug substance in high-purity water to a concentration that allows for the detection of impurities at the required levels.
Analytical Procedure
Equilibrate the GC/FT-IR system until a stable baseline is achieved.
Perform a blank injection (high-purity water) to ensure the system is free from contaminants.
Inject the working standard solution to verify system suitability (e.g., resolution between critical pairs, peak shape, and signal-to-noise ratio).
Inject the sample solution.
Acquire data for the entire chromatographic run.
Data Analysis
Chromatogram Generation: Generate a Gram-Schmidt reconstruction or a chemigram from the FT-IR data to visualize the total infrared absorbance over time, which serves as the chromatogram.
Peak Integration: Integrate the peaks of interest in the Gram-Schmidt chromatogram.
Spectrum Extraction: For each integrated peak, extract the corresponding infrared spectrum.
Identification: Compare the extracted spectra of the impurity peaks with a reference spectral library or with the spectra of the injected reference standards for positive identification.
Quantification: Calculate the concentration of each related compound using the peak area from the Gram-Schmidt chromatogram and an external standard calibration.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation Parameter
Description
Typical Acceptance Criteria
Specificity
The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix.
The FT-IR spectra of the analyte peaks should be distinct and identifiable. The peak of the main component should be resolved from impurity peaks.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Correlation coefficient (r²) ≥ 0.99 for a series of at least five concentrations.
Range
The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For impurities: from the reporting threshold to 120% of the specification limit.[14]
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of spiked analyte should be within 80-120% for impurities.
Precision
The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Relative Standard Deviation (RSD) should be ≤ 15% for impurity analysis.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined as a signal-to-noise ratio of 3:1.[15]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically determined as a signal-to-noise ratio of 10:1.[15]
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results when parameters like injector temperature, flow rate, or oven ramp rate are slightly varied.
Troubleshooting and Advanced Considerations
Peak Tailing: Tailing of polar analyte peaks can sometimes be observed. This can be mitigated by using a highly inert system, including the liner and the column.
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline and interfering peaks. Using a high-quality, low-bleed column and adhering to its maximum operating temperature is essential.
Solid-Phase Deposition Interfaces: For enhanced sensitivity, solid-phase deposition interfaces can be used. These interfaces trap the eluting analytes on a cooled surface (e.g., a ZnSe disk) before FT-IR analysis, concentrating the sample and improving detection limits.[16]
Conclusion: A Powerful Tool for In-Depth Analysis
References
ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Wang, R., et al. (2015). Optimizations of large volume-direct aqueous injection-gas chromatography to monitor volatile organic compounds in surface water. RSC Advances, 5(38), 29665-29672. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
Chromatography Forum. (2015). Injections of Aqueous Solutions into a GC. [Link]
Wolska, L., et al. (2020). Direct injection of aqueous samples into gas chromatographic columns. Critical Reviews in Analytical Chemistry, 50(5), 445-458. [Link]
Phenomenex. (2025). Water Injections in GC: Safety Guide. [Link]
Agilent Technologies. (n.d.). USP General Chapter <1058>. [Link]
ACS Publications. (1998). Simplex Optimization of the Direct Analysis of Free Sterols in Sunflower Oil by On-Line Coupled Reversed Phase Liquid Chromatography−Gas Chromatography. Journal of Agricultural and Food Chemistry. [Link]
Stallard, B. R., et al. (1995). TRACE WATER DETERMINATION IN GASES BY INFRARED SPECTROSCOPY. OSTI.GOV. [Link]
Agilent Technologies. (n.d.). GC Inlets An Introduction. [Link]
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. [Link]
LabRulez LCMS. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
Royal Society of Chemistry. (2015). Optimizations of large volume-direct aqueous injection-gas chromatography to monitor volatile organic compounds in surface water. Analytical Methods. [Link]
PubMed. (2001). Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. [Link]
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
Chromatography Forum. (2016). LOD & LOQ Determinations for Gas Analysis on FTIR. [Link]
PubMed. (2001). Quantitative FTIR detection in size-exclusion chromatography. [Link]
PMC. (2020). Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept. [Link]
ATU. (n.d.). Organic Analytics - Gas chromatography. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. [Link]
Chromatography Online. (2015). Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. [Link]
IMPURITY PROFILING OF PHARMACEUTICALS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
Frontiers. (2020). Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept. [Link]
Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A brief review. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A brief review. [Link]
ResearchGate. (2025). A study of relative performance between direct injection and thermal desorption for several volatile organic acids and reference VOCs by gas chromatography - Mass spectrometry. [Link]
Pharmaceutical Sciences. (2018). Are LOD and LOQ Reliable Parameters for Sensitivity Evaluation of Spectroscopic Methods?. [Link]
Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]
Improving sensitivity of GC-FPD for 2-chloroethyl ethyl sulfide analysis
Advanced Technical Support Center: GC-FPD Optimization for 2-CEES Analysis Welcome to the Technical Support Center for the analysis of 2-chloroethyl ethyl sulfide (2-CEES). As a highly reactive half-mustard simulant, 2-C...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Technical Support Center: GC-FPD Optimization for 2-CEES Analysis
Welcome to the Technical Support Center for the analysis of 2-chloroethyl ethyl sulfide (2-CEES). As a highly reactive half-mustard simulant, 2-CEES presents unique analytical challenges when quantified via Gas Chromatography-Flame Photometric Detection (GC-FPD). Loss of sensitivity is rarely a single-point failure; it is typically a combination of inlet adsorption, detector quenching by co-eluting matrices, and suboptimal flame stoichiometry.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to restore and maximize your limit of detection (LOD).
Diagnostic Visualization
Diagnostic workflow for troubleshooting 2-CEES sensitivity loss in GC-FPD systems.
Section 1: Core Troubleshooting Guides (FAQs)
Q1: Why is my 2-CEES peak tailing or showing unexpectedly low response despite high standard concentrations?
Causality & Solution: 2-CEES is a highly reactive thioether. The lone electron pairs on the sulfur atom readily interact with active silanol groups (Si-OH) present in glass liners, glass wool, or exposed fused silica at the head of the column. This interaction causes hydrogen bonding and irreversible adsorption, leading to severe peak tailing and a non-linear loss of response at lower concentrations. To resolve this, you must ensure the entire sample pathway is highly inert. Use ultra-inert, deactivated liners (preferably without glass wool, or with strictly deactivated wool) and regularly clip the first 10-20 cm of the analytical column to remove non-volatile matrix buildup that exposes active sites.
Q2: How do I overcome hydrocarbon matrix quenching in the FPD sulfur mode?
Causality & Solution: The FPD detects sulfur by burning the analyte in a hydrogen-rich flame to form excited diatomic sulfur species (
S2∗
). As these species return to the ground state, they emit light at 393 nm [3]. However, if hydrocarbon matrix components co-elute with 2-CEES, they form carbon species in the flame that absorb the energy of the
S2∗
species (collisional quenching) or emit a broad background continuum, effectively masking the sulfur emission [3][4].
To overcome this, you must optimize the Hydrogen-to-Air ratio. The sulfur response in FPD is quadratic (non-linear), meaning flame stoichiometry is hyper-critical [1]. By fine-tuning the gas flows, you alter the flame temperature to favor
S2∗
formation while minimizing hydrocarbon luminescence. If quenching persists, you must improve chromatographic resolution or switch to a highly selective sample preparation method.
Q3: What is the optimal sample preparation workflow to maximize 2-CEES recovery before GC injection?
Causality & Solution: Direct liquid injection of complex environmental or biological matrices introduces non-volatile residues that degrade the inlet and cause the quenching described above. For volatile simulants like 2-CEES, Headspace Solid-Phase Microextraction (HS-SPME) or Thermal Desorption (TD) are vastly superior [2][5]. HS-SPME utilizes a polymer-coated fiber exposed to the vapor phase above the sample. Because 2-CEES is volatile, it partitions readily into the headspace, while heavy, quenching-inducing matrix components remain in the liquid/solid phase. This provides a dual benefit: massive pre-concentration (enhancing sensitivity) and matrix elimination (preventing quenching).
Section 2: Experimental Protocols
Protocol A: FPD Gas Flow Optimization for Quadratic Sulfur Response
Objective: Establish a self-validating system to find the optimal H2/Air ratio that maximizes 2-CEES sensitivity while minimizing hydrocarbon interference.
Baseline Establishment: Set the GC-FPD to manufacturer default flows (e.g.,
H2
at 50 mL/min, Air at 60 mL/min, Makeup
N2
at 60 mL/min) with the detector temperature at 250 °C [1].
Preparation of Test Mix: Prepare a validation standard containing 1 µg/mL 2-CEES and 100 µg/mL n-octane (as a hydrocarbon quenching simulator) in a volatile, non-interfering solvent like dichloromethane.
Iterative Injection: Inject 1 µL of the test mix in splitless mode. Record the Signal-to-Noise (S/N) ratio of the 2-CEES peak and note any baseline fluctuations caused by the n-octane.
Hydrogen Tuning: Increase the
H2
flow in 5 mL/min increments (from 50 to 80 mL/min), keeping Air constant. Perform an injection at each step. Plot the 2-CEES peak area; because the response is quadratic, the area should increase exponentially until flame noise overtakes the signal.
Air Tuning: Once the optimal
H2
flow is found, adjust the Air flow in 5 mL/min increments (from 60 to 110 mL/min) to find the stoichiometric "sweet spot" that minimizes the n-octane quenching effect without extinguishing the hydrogen-rich flame [3].
Validation: The optimal setpoint is achieved when the 2-CEES S/N ratio is maximized, and the baseline disturbance from n-octane is minimized.
Protocol B: Headspace-SPME Extraction of 2-CEES
Objective: Isolate and concentrate 2-CEES from aqueous/soil matrices to prevent FPD quenching [5].
Sample Prep: Place 5 mL of the aqueous sample (or 1 g of soil + 4 mL water) into a 10 mL headspace vial. Add 1.5 g of NaCl to drive the "salting-out" effect, forcing the hydrophobic 2-CEES into the headspace.
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 10 minutes with magnetic stirring (500 rpm) to establish vapor-liquid equilibrium.
Extraction: Pierce the septum with a manual SPME holder containing a 65 µm PDMS/DVB fiber. Expose the fiber to the headspace for exactly 20 minutes at 40 °C.
Desorption: Retract the fiber, transfer it to the GC inlet (equipped with a narrow-bore 0.75 mm ID SPME liner, pre-heated to 250 °C), and expose the fiber for 3 minutes in splitless mode to thermally desorb the 2-CEES onto the column.
Section 3: Quantitative Data Presentation
Table 1: Impact of FPD Gas Flow Optimization on 2-CEES Selectivity and Sensitivity
H2
Flow (mL/min)
Air Flow (mL/min)
Flame Stoichiometry
2-CEES Response (Area)
Hydrocarbon Quenching Effect
S/N Ratio
50
60
Baseline
45,000
High (Severe baseline dip)
15:1
60
60
H2
-Rich
82,000
Moderate
35:1
70
70
Optimized
H2
-Rich
145,000
Low (Minimal interference)
85:1
80
70
Over-saturated
150,000
High (Flame noise increases)
40:1
70
110
Air-Rich (Lean)
20,000
Very Low
10:1
Note: Data represents typical quadratic response behavior in S-mode FPD. Optimal selectivity is achieved at 70/70 mL/min (
H2
/Air) [1][3].
Table 2: Comparison of Sample Preparation Recoveries for 2-CEES (100 ng/mL spike)
Extraction Method
Matrix
Average Recovery (%)
Matrix Co-extractives
FPD Quenching Risk
Liquid-Liquid Extraction (DCM)
Aqueous
75.4 ± 4.2
High
High
Solid Phase Extraction (C18)
Aqueous
82.1 ± 3.8
Moderate
Moderate
Headspace SPME (PDMS/DVB)
Aqueous
96.5 ± 2.1
Very Low
Minimal
Thermal Desorption (Tenax TA)
Air/Vapor
98.2 ± 1.5
Low
Minimal
Note: HS-SPME and Thermal Desorption provide superior recovery and minimal quenching risk by isolating the volatile simulant from the non-volatile matrix [2][5].
References
Zalat, O.A., et al. (2016). Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions. 8th International Conference on Chemical & Environmental Engineering. Retrieved from[Link]
U.S. Environmental Protection Agency. Method 8170: Assay of Chemical Agents in Solid and Aqueous Samples by Gas Chromatography/Flame Photometric Detection (GC/FPD). Retrieved from[Link]
Shimadzu Corporation. Application Note No. G232: Analysis of Sulfur Compound in Gasoline by GC-FPD. Retrieved from[Link]
Restek Corporation. (2016). Two Detector Solution to Analyzing Sulfur. Retrieved from[Link]
Shahrabi Farahani, H., et al. (2023). Ultrasonic assisted magnetic dispersive solid phase extraction of 2-chloroethyl ethyl sulfide... prior to gas chromatography analysis. ResearchGate. Retrieved from[Link]
Optimization
Technical Support Center: CEES (Half-Mustard) Solution Stability & Troubleshooting Guide
Core Mechanisms of CEES Instability 2-Chloroethyl ethyl sulfide (CEES) is widely utilized as a surrogate for sulfur mustard (HD) in decontamination, materials science, and toxicology research. However, its molecular stru...
Author: BenchChem Technical Support Team. Date: March 2026
Core Mechanisms of CEES Instability
2-Chloroethyl ethyl sulfide (CEES) is widely utilized as a surrogate for sulfur mustard (HD) in decontamination, materials science, and toxicology research. However, its molecular structure makes it inherently unstable in protic and aqueous environments. The sulfur atom acts as an internal nucleophile, attacking the adjacent
β
-carbon and displacing the chloride leaving group. This forms a highly reactive three-membered cyclic sulfonium ion [1].
Once formed, this sulfonium intermediate dictates the fate of the molecule:
In aqueous solutions: It undergoes rapid hydrolysis to form 2-hydroxyethyl ethyl sulfide (HEES) and hydrochloric acid (HCl)[2].
In oxidative catalytic systems: When exposed to reactive oxygen species (ROS) like singlet oxygen (
1O2
) generated by photocatalysts, CEES is selectively oxidized to a non-toxic sulfoxide (CEESO).
CEES degradation pathways: Hydrolysis vs. Catalytic Oxidation.
Frequently Asked Questions (FAQs)
Q1: Why does my CEES stock solution degrade rapidly when prepared in aqueous buffers?A: CEES hydrolyzes faster in pure water than it dissolves. Based on extrapolated data from ethanol-water systems, the hydrolysis half-life of CEES in pure water at 25 °C is extremely short—approximately 44 seconds[2]. The rapid formation of the cyclic sulfonium ion makes aqueous storage impossible. Stock solutions must be prepared in anhydrous, aprotic solvents like cyclohexane or dichloromethane[3].
Q2: I am observing inconsistent degradation rates in my photocatalytic MOF/POM assays. What is causing this?A: In mixed solvent systems (e.g., methanol-water), CEES undergoes competing reactions: solvolysis (alcoholysis/hydrolysis) and catalytic oxidation. For instance, in a 1:1 methanol-water mixture using an Al13-TCPP catalyst, the overall half-life is 14.7 minutes. If your light source intensity or oxygen aeration fluctuates, the quantum yield of singlet oxygen varies, shifting the dominant pathway from oxidation back to baseline solvolysis.
Q3: What are the primary degradation products I should track during GC-MS analysis?A: You must track three primary species:
CEESO (2-chloroethyl ethyl sulfoxide): The desired non-toxic product of oxidative decontamination[4].
HEES (2-hydroxyethyl ethyl sulfide): The primary product of hydrolysis[5].
Ethyl vinyl sulfide: A secondary decomposition product often formed under thermal stress or specific catalytic conditions[5].
Trace moisture in hygroscopic solvents (e.g., DMSO, Methanol) triggers spontaneous sulfonium ion formation and subsequent hydrolysis[1].
Store CEES in strictly anhydrous aprotic solvents over molecular sieves at -20 °C. Validation: Run a GC-FID baseline before every assay to confirm a single CEES peak.
Low CEES to CEESO conversion in oxidative assays
Insufficient oxygen mass transfer or poor light penetration limits the generation of singlet oxygen (
1O2
)[4].
Ensure the reaction vessel is saturated with air or pure O
2
. Validation: Run a parallel assay using a known high-efficiency catalyst (e.g., NU-400 MOF) which can achieve a 13.5 min half-life in ambient air[4].
Unexpected peaks in GC chromatogram
Thermal degradation during GC injection or secondary reactions (e.g., dehydrohalogenation)[5].
Lower the GC inlet temperature. Calibrate with pure standards of HEES and ethyl vinyl sulfide to map retention times accurately[5].
Quantitative Stability Data
The following table summarizes the half-life of CEES across different solvent systems and catalytic conditions, illustrating the profound impact of the microenvironment on its stability.
Dilution: In a certified fume hood, use a gas-tight micro-syringe to transfer pure CEES into the solvent to create a 100 mM master stock. Keep the vial submerged in an ice bath to minimize volatility.
Self-Validation Step: Immediately inject a 1 µL aliquot into a GC-FID. The presence of a single sharp peak confirms purity. If a secondary peak appears at a lower retention time, it indicates the presence of ethyl vinyl sulfide, meaning the stock has already begun degrading[5].
Protocol B: Photocatalytic Degradation Assay
Causality Focus: Isolating photo-oxidation from baseline solvolysis.
Catalyst Dispersion: Disperse 5 mg of the target catalyst (e.g., MOF or POM) in 5 mL of solvent (e.g., methanol) and sonicate for 5 minutes to ensure a uniform suspension.
Initiation: Add 5 µL of CEES to the suspension under continuous magnetic stirring.
Irradiation: Expose the reactor to a 500 W xenon lamp (
λ>400
nm) while maintaining a constant ambient air flow over the liquid surface.
Self-Validation Step (Critical): Simultaneously run a "dark control" (reactor wrapped in aluminum foil) and a "catalyst-free control". This triangulates the data, allowing you to subtract the baseline solvolysis rate from the true photocatalytic oxidation rate.
Sampling & Quenching: Extract 100 µL aliquots at 10-minute intervals. Immediately filter through a 0.22 µm PTFE syringe filter into a vial containing 900 µL of cold dichloromethane to quench the reaction prior to GC-MS analysis.
Standardized workflow for CEES handling and degradation assays.
Troubleshooting poor peak resolution in chromatography of 2-chloroethyl ethyl sulfide
Welcome to the Technical Support Center for the chromatographic analysis of 2-chloroethyl ethyl sulfide (CEES). As a monofunctional simulant for sulfur mustard (HD), CEES is heavily utilized in toxicology and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chromatographic analysis of 2-chloroethyl ethyl sulfide (CEES). As a monofunctional simulant for sulfur mustard (HD), CEES is heavily utilized in toxicology and drug development to screen therapeutics and study alkylating injury mechanisms[1][2]. However, its high reactivity, volatility, and propensity for thermal degradation present unique analytical challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind peak resolution failures—such as active site accumulation and auto-catalytic degradation—and provide self-validating protocols to restore system integrity.
Diagnostic Workflows
Understanding the root cause of poor peak resolution requires distinguishing between chemical degradation (co-elution) and physical system degradation (peak tailing/broadening).
Diagnostic workflow for troubleshooting CEES chromatographic resolution.
Chemical degradation pathways of CEES leading to common co-eluting artifacts.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my CEES peak resolution degrade and exhibit severe tailing after 20-30 continuous injections?
Cause: CEES contains a highly reactive C-Cl bond. In the hot injection port of a GC, or upon interaction with unprotected silanol groups, CEES undergoes dehydrohalogenation to form ethyl vinyl sulfide (EVS) and hydrochloric acid (HCl). The released HCl strips the inert deactivation layer from your inlet liner and the front end of your stationary phase. This creates new "active sites" (exposed silanols) that strongly adsorb subsequent CEES molecules, causing peak tailing, broadening, and a total loss of resolution[3][4][5].
Solution: You must physically remove the damaged active sites. Trim 15-30 cm from the front of the capillary column[3][4]. Replace the inlet liner with an ultra-inert, deactivated alternative. To prevent recurrence, consider lowering the injector temperature slightly (e.g., from 270°C to 250°C) to minimize thermal degradation[1][6].
Q2: My CEES peak is symmetrical, but I am seeing a "shoulder" or a closely eluting ghost peak. How do I resolve this?
Cause: Symmetrical overlapping peaks indicate a co-elution issue rather than active site adsorption[3]. Because CEES readily degrades into EVS or hydrolyzes into 2-hydroxyethyl ethyl sulfide (HEES) depending on matrix moisture, these structurally similar degradation products often co-elute with the parent compound.
Solution: Optimize your GC temperature programming. A ramp rate that is too fast will compress the chromatography of closely related volatile sulfides. Decrease the initial ramp rate (e.g., from 30°C/min to 10-15°C/min) through the critical elution window (typically between 100°C and 200°C) to increase the phase ratio interaction time and separate CEES from EVS[1][6].
Q3: I am studying CEES-induced oxidative stress in tissue. Should I use GC-MS or HPLC for analyzing the degradation products?
Cause: While GC-MS is the gold standard for volatile CEES and EVS[1][7], the downstream biological targets of CEES toxicity (such as DNA adducts) are non-volatile and thermally labile.
Solution: Use HPLC coupled with Ultraviolet (UV) or Electrochemical Detection (ECD) for downstream biomarkers. For example, 8-hydroxy-2-deoxyguanosine (8-OHdG), a primary marker of CEES-induced oxidative DNA damage, is optimally resolved using a reversed-phase HPLC gradient method with a sodium acetate/acetonitrile mobile phase[1].
Quantitative Data & Parameter Summaries
Table 1: Chromatographic Behavior of CEES and Associated Degradants
Protocol 1: GC-MS Maintenance and Resolution Optimization for Reactive Sulfides
This protocol is designed as a self-validating system to isolate and eliminate active sites causing CEES peak tailing.
System Safing: Cool the GC oven to 30°C and the inlet to room temperature. Vent the Mass Spectrometer (MS) according to manufacturer specifications to prevent oxidation of the electron multiplier.
Inlet Overhaul:
Remove the septum and discard.
Extract the inlet liner. If analyzing CEES, do not use standard glass wool liners as they provide massive surface area for silanol interaction. Install an ultra-inert, deactivated liner (e.g., single taper, deactivated).
Column Trimming (Critical Step):
Disconnect the capillary column from the inlet.
Using a ceramic scoring wafer, score the column 15 to 30 cm from the injection end[3][4].
Snap the column cleanly. Inspect the cut under a magnifying glass; it must be a perfect 90-degree angle with no jagged silica shards, which act as severe active sites.
Reinstallation & Leak Check:
Reinstall the column using a new graphite/Vespel ferrule.
Restore carrier gas flow (Helium, 1.0 mL/min) and monitor the MS air/water spectrum (m/z 18, 28, 32) to verify a leak-free system before heating[5].
Optimized Temperature Program:
Initial: 100°C.
Ramp 1: 15°C/min to 200°C (Slowed down from standard 30°C/min to resolve EVS from CEES)[1].
Ramp 2: 30°C/min to 300°C (Hold 1 min to bake off heavy matrix).
Protocol 2: HPLC-ECD Method for CEES-Induced DNA Damage (8-OHdG)
Use this protocol to quantify the downstream oxidative effects of CEES exposure in tissue samples.
Mobile Phase Preparation:
Mobile Phase A: Prepare 50 mM sodium acetate in ultrapure water. Adjust pH strictly to 4.0 using glacial acetic acid. Filter through a 0.22 µm membrane.
Mobile Phase B: 85:15 (v/v) 50 mM sodium acetate (pH 4.2) to Acetonitrile[1].
System Equilibration:
Flush the HPLC system and C18 column with 100% Mobile Phase A at 1.0 mL/min until the electrochemical detector baseline stabilizes (typically 30-45 minutes).
Sample Preparation:
Ensure DNA extracts have been incubated with alkaline phosphatase (e.g., 4 units at 37°C for 60 mins) to liberate 8-OHdG and 2-dG[1].
Gradient Execution:
0 - 5 min: 100% A.
5 - 17 min: Linear gradient to 60% A / 40% B.
17 - 22 min: Linear gradient to 20% A / 80% B (Elutes highly retained lipophilic matrix).
22 - 30 min: Return to 100% A for column re-equilibration[1].
References
Agilent Technologies. Detection and Measurement of Chemical Warfare Agents Technical Overview. Agilent.com.
National Institutes of Health (NIH) / PMC. Treatment with the catalytic metalloporphyrin AEOL 10150 reduces inflammation and oxidative stress due to inhalation of sulfur mustard analog 2-chloroethyl ethyl sulfide (CEES). NIH.gov.
Zalat, O., et al. Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions. Researcher.life.
ResearchGate. Degradation products and impurities of sulfur mustard agent. ResearchGate.net.
Royal Society of Chemistry. The interactions of 2-Chloroethyl ethyl sulfide (CEES) with the surface of iron oxyhydroxide. RSC.org.
Agilent Technologies. Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. GCMS.cz.
Technical Support Center: Enhancing Detection Limits for CEES By-Products
Welcome to the Advanced Analytical Support Center for 2-chloroethyl ethyl sulfide (CEES) by-product analysis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the detect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Support Center for 2-chloroethyl ethyl sulfide (CEES) by-product analysis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the detection of trace-level CEES degradation products, specifically hydrolysis by-products and biological conjugates.
Our methodologies prioritize causality (understanding the why behind the chemistry) and self-validating systems (incorporating internal controls to ensure absolute data integrity).
Q1: I am struggling to detect the primary CEES hydrolysis product, ethyl 2-hydroxyethyl sulfide (CEES-OH), at trace levels using standard GC-MS. Why is the sensitivity so poor, and how can I fix it?The Causality: CEES-OH is highly polar and possesses poor volatility and ionization efficiency in standard electron ionization (EI) sources. When injected directly into a GC-MS, it often suffers from peak tailing and irreversible adsorption to the active sites in the injection port or column.
The Solution: You must alter the molecule's physicochemical properties through derivatization. Pre-column derivatization using chloramine-B converts CEES-OH into a novel phenylsulfonylsulfilimine, which significantly enhances detection limits down to the low nanogram range[1]. Alternatively, for GC-MS/MS platforms, derivatization with trifluoroacetylimidazole (TFAI) replaces the hydroxyl proton with a fluorinated group, drastically increasing volatility and allowing limits of detection (LOD) to approach ~0.01 ng/mL[2].
Self-Validation Check: Always spike your matrix with an isotopically labeled internal standard (e.g., d5-CEES-OH) prior to the derivatization step to continuously validate derivatization efficiency and correct for matrix suppression.
Q2: My LC-MS/MS assays for the glutathione-CEES (GSH-CEES) conjugate in biological matrices are yielding inconsistent or negative results. What is causing this signal loss?The Causality: The GSH-CEES conjugate is an ephemeral, transient intermediate. In cellular environments, the glutamyl and glycyl moieties of the GSH-CEES conjugate are rapidly cleaved by ubiquitous peptidases (like
γ
-glutamyl transpeptidase) to form the cysteine conjugate (Cys-CEES)[3]. This is further N-acetylated via the mercapturic acid pathway to form NAC-CEES.
The Solution: If your goal is to detect the intact GSH-CEES conjugate (detected at m/z 396), you must arrest enzymatic degradation by snap-freezing samples or adding peptidase inhibitors immediately upon collection, and sample at early time points (e.g., 1 hour post-exposure)[4]. For reliable retrospective biomarker analysis, pivot your Multiple Reaction Monitoring (MRM) transitions to target the highly stable downstream Cys-CEES and NAC-CEES metabolites instead[3].
Q3: We need to monitor intact CEES vapor down to the parts-per-billion (ppb) level in real-time. Can conventional metal-oxide sensors achieve this?The Causality: Traditional single-metal-oxide sensors suffer from high baseline noise and poor selectivity, limiting their LOD to the parts-per-million (ppm) range.
The Solution: Transition to advanced nanocomposites or quantum dot (QD) architectures. For example, Al-doped ZnO (AZO) QDs coupled with a mini-GC column can isolate CEES from interferents, achieving an LOD of 0.5 ppm[5]. To push into the ppb regime, utilizing differential noncovalent interactions (sulfur-
π
and dipole-dipole) with hierarchical fluorescent microspheres has been proven to drive detection limits down to 10 ppb with rapid response times[6].
Section 2: Quantitative Performance Data
The following table summarizes the optimized detection limits for CEES and its by-products across various advanced analytical platforms.
Protocol A: Self-Validating LC-MS/MS Detection of GSH-CEES Conjugates
This protocol is designed to capture the transient GSH-CEES conjugate before enzymatic degradation.
Sample Quenching: Immediately upon completing the exposure time-course (e.g., 1 hour), quench the biological reaction by adding 4 volumes of ice-cold acetonitrile containing 0.1% formic acid to the cell lysate or plasma. This precipitates proteins and halts peptidase activity.
Internal Standardization: Spike the quenched sample with 10
μ
L of a stable heavy-isotope internal standard (e.g.,
13
C
2
,
15
N-GSH-CEES) at a known concentration. Causality: This validates the extraction recovery and compensates for ESI ion suppression.
Centrifugation: Centrifuge at 14,000
×
g for 15 minutes at 4°C to pellet precipitated proteins.
Chromatographic Separation: Inject 5
μ
L of the supernatant onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile), ramping from 3% to 80% B over 15 minutes at 50
μ
L/min[4].
MS/MS Detection: Operate the triple-quadrupole MS in positive ESI mode. Monitor the specific MRM transition for the GSH-CEES precursor ion (m/z 396) to its characteristic product ions[4].
Protocol B: Derivatization of CEES Hydrolysis Products
Enhancing the volatility of ethyl 2-hydroxyethyl sulfide for GC-MS analysis.
Extraction: Extract the aqueous sample (containing CEES-OH) using 2 mL of an organic solvent (e.g., methylene chloride or ethyl acetate). Ensure water content in the extract is strictly minimized (<1%), as water violently quenches the derivatizing agent[2].
Derivatization: Add 50
μ
L of Trifluoroacetylimidazole (TFAI) to the organic extract.
Incubation: Shake vigorously for 5 minutes at room temperature. Causality: TFAI rapidly reacts with the hydroxyl group of CEES-OH, replacing the proton with a trifluoroacetyl group, drastically lowering the boiling point and preventing column adsorption.
Analysis: Inject 1
μ
L into the GC-MS/MS operating in Selected Reaction Monitoring (SRM) mode to achieve sub-ppb detection limits[2].
Section 4: Mechanistic & Workflow Visualizations
The following diagrams map the chemical causality of CEES degradation and the robust analytical workflow required for trace detection.
Fig 2: Self-validating analytical workflow for trace detection of CEES by-products.
Section 5: References
Qiu, C., et al. "A 2-chloroethyl ethyl sulfide (2-CEES) gas sensor based on a WO3/graphite nanocomposite with high selectivity and fast response-recovery properties." RSC Advances, 2022.[Link]
Lee, J. H., et al. "Real-time selective detection of 2-chloroethyl ethyl sulfide (2-CEES) using an Al-doped ZnO quantum dot sensor coupled with a packed column for gas chromatography." Sensors and Actuators B: Chemical, 2018.[Link]
Zhang, L., et al. "Ultrasensitive Detection of Sulfur Mustard via Differential Noncovalent Interactions." Analytical Chemistry, 2019.[Link]
Tewari-Singh, N., et al. "Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts." Toxicology and Applied Pharmacology (NIH Public Access), 2011.[Link]
National Center for Biotechnology Information. "2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733." PubChem Database.[Link]
Yılmaz, B., et al. "Glutathione conjugation of sesquimustard: in vitro investigation of potential biomarkers." Archives of Toxicology (NIH Public Access), 2024.[Link]
Popiel, S., et al. "Determination of Mustard Gas Hydrolysis Products Thiodiglycol and Thiodiglycol Sulfoxide by Gas Chromatography-Tandem Mass Spectrometry after Trifluoroacetylation." Analytical Chemistry, 2014.[Link]
Best practices for handling highly water-soluble compounds in GC analysis
Welcome to the Technical Support Center. Analyzing highly water-soluble, polar compounds (e.g., short-chain alcohols, organic acids, amines) via Gas Chromatography (GC) presents a dual challenge: the analytes themselves...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Analyzing highly water-soluble, polar compounds (e.g., short-chain alcohols, organic acids, amines) via Gas Chromatography (GC) presents a dual challenge: the analytes themselves resist volatilization and partition poorly, and their native solvent—water—is fundamentally hostile to GC systems.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help researchers and drug development professionals overcome these barriers.
Decision Matrix & Workflow
Workflow for GC analysis of highly water-soluble compounds.
Section 1: The Core Challenge - Why Water and GC Don't Mix
Water is a notoriously problematic solvent for GC due to its massive expansion volume. The causality lies in the Ideal Gas Law (
PV=nRT
). Because water has a very low molecular weight (18.02 g/mol ) and a high liquid density (1.0 g/mL), a single microliter contains approximately 0.055 millimoles of solvent. By comparison, 1 µL of hexane contains only 0.0076 millimoles. Upon vaporization in the hot GC inlet, water produces over 7 times more gas volume than an equivalent liquid volume of hexane[1].
If this vapor cloud exceeds the effective volume of the inlet liner, the gas expands backward into the unheated carrier gas lines—a phenomenon known as backflash . This leads to severe carryover, ghost peaks, and loss of quantitative reproducibility[2][3]. Furthermore, repeated injections of water can hydrolyze and degrade traditional polyethylene glycol (PEG) stationary phases, leading to phase bleed and shifting retention times[4][5].
(Data synthesized from standard solvent expansion calculators[1][4])
Section 2: Troubleshooting Guide & FAQs
Q1: I injected an aqueous sample directly, and now I'm seeing ghost peaks, carryover, and a shifting baseline. What happened, and how do I fix it?A: You are experiencing backflash. The 1145 µL vapor cloud of water exceeded your liner's ~493 µL effective capacity, pushing the sample matrix into the pneumatic lines[3].
Causality: The unheated gas lines condense the vaporized analytes. Subsequent injections push these condensed analytes back into the column, causing ghost peaks[5].
Solution:
Perform a thorough bake-out of the inlet and column. You may need to replace the split vent line and the liner.
For future direct aqueous injections, reduce the injection volume to ≤0.2 µL[5].
Use a high split ratio (e.g., 50:1) to rapidly clear the vapor from the inlet[2].
Ensure you are using a cross-linked, water-tolerant stationary phase (e.g., bonded PEG/Wax)[5].
Q2: My highly water-soluble analytes (e.g., sugars, amino acids) show severe peak tailing and poor sensitivity. How do I improve peak shape?A: Highly polar compounds contain active hydrogens (-OH, -NH, -SH) that readily form hydrogen bonds with active sites (silanols) in the GC inlet and column, causing surface adsorption and tailing[6].
Causality: Poor partitioning into the stationary phase and strong intermolecular hydrogen bonding degrade peak symmetry.
Solution: You must mask these active hydrogens through derivatization . Silylation is the most common approach, as it replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and decreasing polarity[6][7].
Q3: I want to avoid derivatization but need to extract volatile water-soluble compounds (e.g., short-chain alcohols, volatile amines) from an aqueous matrix. What is the best approach?A: Use Headspace Solid-Phase Microextraction (HS-SPME) combined with the salting-out effect [8][9].
Causality: By adding an inorganic salt (like NaCl) to the aqueous sample, the salt ions become heavily hydrated. This consumes "free" water molecules, significantly decreasing the solubility of the organic analytes in the aqueous phase and driving them into the headspace to re-establish equilibrium[8][10]. A multi-phase SPME fiber can then efficiently extract these polar volatiles[9][10].
Section 3: Detailed Experimental Protocols
Protocol A: Salting-Out HS-SPME for Polar Volatiles
This self-validating protocol ensures maximum extraction efficiency for polar VOCs from water without introducing liquid water into the GC.
Sample Preparation: Transfer 10.0 mL of the aqueous sample into a 20 mL headspace vial.
Salting Out: Add 2.0 g to 3.0 g of high-purity Sodium Chloride (NaCl) to the vial to approach saturation[9][11]. Add a PTFE-coated magnetic stir bar.
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent volatile loss.
Equilibration: Place the vial in a heated agitator at 45–50 °C for 20 minutes. This drives the analytes into the headspace[9].
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30–40 minutes while maintaining agitation[9]. The polar DVB phase is highly efficient at trapping polar sulfur and oxygen-containing VOCs[9][10].
Desorption: Retract the fiber, insert it into the GC inlet (set to 250 °C), and expose for 3 minutes in splitless mode to desorb the analytes onto a thick-film polar column[9].
Protocol B: Silylation of Non-Volatile Polar Compounds
This protocol uses BSTFA + 1% TMCS to derivatize compounds with active hydrogens (-OH, -COOH, -NH2).
Critical Note: Water actively destroys silylating reagents via hydrolysis. The sample must be completely anhydrous before proceeding[7].
Drying: Lyophilize (freeze-dry) the aqueous sample or evaporate it to absolute dryness under a gentle stream of ultra-high purity nitrogen.
Solvent Addition: Reconstitute the dry residue in 100 µL of an anhydrous, aprotic solvent (e.g., Pyridine or Acetonitrile). Pyridine acts as an excellent acid scavenger and catalyst for the reaction.
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[6].
Incubation: Seal the reaction vial and heat at 60 °C to 70 °C for 30 minutes to ensure quantitative conversion of sterically hindered functional groups.
Analysis: Allow the vial to cool to room temperature. Inject 1.0 µL of the derivatized mixture into the GC. The highly volatile byproducts (mono(trimethylsilyl) trifluoroacetamide) will elute safely with the solvent front[6].
Section 4: Quantitative Data Tables
Table 2: Common Derivatization Strategies for Water-Soluble Compounds
Functional Group
Preferred Reaction Type
Common Reagents
Mechanism / Benefit
Alcohols (-OH), Phenols
Silylation
BSTFA + 1% TMCS, MSTFA
Replaces active H with TMS group; increases volatility, thermal stability, and eliminates tailing[6][7].
Carboxylic Acids (-COOH)
Alkylation / Esterification
BF3/Methanol, Diazomethane
Converts acids to methyl esters; eliminates severe tailing on non-polar columns[6][7].
| Amines (-NH2, -NH) | Acylation | TFAA, PFPA, HFBA | Converts amines to amides; improves peak shape and adds halogens for high-sensitivity ECD detection[6][7]. |
Section 5: References
1.[7] Gas Chromatography Reagents - Fisher Scientific. [Link]
2.[6] Solvents and Derivatization Reagents - MP Biomedicals. [Link]
3.[8] Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International.[Link]
4.[10] Comparison of Automated Extraction Techniques for Volatile Analysis of Whole Milk Powder - MDPI.[Link]
5.[9] Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis - CABI Digital Library. [Link]
6.[11] Optimization of Solid Phase Microextraction Procedure Followed by Gas Chromatography - Scirp.org.[Link]
7.[2] Injecting Water onto a GC Column: Solving the Mystery of Poor Chromatography - LCGC International. [Link]
8.[4] Is It Safe to Inject Water In Gas Chromatography (GC)? - Phenomenex. [Link]
9.[3] GC Inlet Liner Selection, Part IV: Liner Volume and Diameter - Restek. [Link]
10.[5] Water Injections in GC: Safety Guide - Phenomenex. [Link]
11.[1] How to Choose a GC Inlet Liner - Restek. [Link]
Q1: Why do KBr windows degrade so rapidly when analyzing aqueous samples or using moist carrier gases?
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in Gas Chromatography/Fourier Transform Infrared Spec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC/FT-IR): the rapid degradation of Potassium Bromide (KBr) optical windows due to moisture.
This guide moves beyond basic instrument manuals by explaining the physicochemical causality behind window failure and providing self-validating protocols to safeguard your analytical workflows.
The Mechanism:
Potassium Bromide (KBr) is the industry standard for FT-IR optics because it offers an exceptionally broad transmission range (250 nm to 26 µm) and lacks intrinsic absorption bands that would interfere with organic structural elucidation[1]. However, KBr is an alkali halide that is highly hygroscopic and water-soluble, with a solubility of 53.48 grams per 100 grams of water at 273K[1][2].
When trace water vapor from a GC column enters the FT-IR light-pipe interface, it condenses on the KBr window. This triggers deliquescence —the crystal absorbs the moisture and literally dissolves its own polished surface[3].
The Optical Consequence:
This dissolution creates microscopic pitting. Instead of transmitting the infrared beam, the roughened surface scatters it. Because light scattering efficiency is inversely proportional to wavelength (Rayleigh scattering), this degradation disproportionately attenuates high-frequency signals. You will notice a severe loss of signal-to-noise ratio at higher wavenumbers (e.g., 4000 cm⁻¹) long before the lower wavenumbers (e.g., 700 cm⁻¹) are affected[3].
Pathway of KBr window degradation by moisture leading to signal attenuation.
Q2: How can I configure my GC/FT-IR system to analyze aqueous injections without destroying the KBr light-pipe windows?
If your methodology requires direct aqueous injection (such as EPA Method 8430 for water-soluble compounds), you cannot allow the solvent front to reach the FT-IR[4]. You must physically divert the water peak using an automated valve system.
GC/FT-IR divert valve configuration to protect KBr windows from aqueous elution.
Methodology: Implementing a Divert Valve Protocol
This protocol is a self-validating system designed to ensure zero moisture exposure to the FT-IR optics.
System Setup: Install an 8-port switching valve (preferably heated inside the GC oven or in an external heated enclosure) between the GC column and the FT-IR light-pipe transfer line[4].
Thermal Equilibration: Ensure the light-pipe interface and all transfer lines are heated to a minimum of 250 °C. This prevents trace moisture from condensing on the KBr windows during the vapor phase[4].
Retention Time Calibration: Inject a blank aqueous standard using a robust preliminary detector, such as a Thermal Conductivity Detector (TCD), to map the exact retention time and peak width of the water elution[4].
Valve Programming: Program the switching valve to route the column effluent to a vent (or the TCD) strictly during the time window when water elutes[4].
Analyte Routing: Switch the valve back to the FT-IR light-pipe immediately after the water peak passes to capture the target analytes[4].
Validation Step: Run a single-beam energy profile before and after the sequence. Compare the co-added files; a stable profile confirms the KBr window was successfully isolated from degrading moisture[4].
Q3: If I cannot use a divert valve, what alternative window materials or coatings should I consider?
If your workflow strictly requires continuous flow without diversion, bare KBr is not viable. You must substitute the optics based on your specific spectral requirements and budget.
Table 1: Comparison of FT-IR Window Materials for High-Moisture Environments
Pro: Good moisture resistance.Con: Cuts off at 700 cm⁻¹, masking low-energy inorganic absorptions. Highly fragile[8].
Q4: How do I diagnose if my KBr window is already moisture-damaged versus just contaminated?
Moisture degradation leaves a permanent physical and chemical signature on the single-beam spectrum.
Diagnostic Causality:
If the window has absorbed water, you will see severe, broad absorption bands centered around 3400 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending)[6]. Furthermore, if the window has become physically pitted (deliquesced), you will observe a sloping baseline where the high-wavenumber region (3000-4000 cm⁻¹) has significantly lower energy throughput than the low-wavenumber region due to light scattering[3][6].
Validation: Remove the window and inspect it visually. A healthy KBr window is perfectly transparent. A moisture-degraded window will appear cloudy, white, or opaque[3].
Q5: What is the standard operating procedure for replacing and storing KBr windows?
Handling KBr requires strict environmental controls. Even the ambient humidity in a laboratory or the moisture from your skin can initiate degradation[7][9].
Methodology: KBr Window Replacement & Storage
Thermal Safety: Ensure the GC transfer line and FT-IR light pipe are completely cooled to room temperature to prevent thermal shock to the crystal and burn hazards to the operator[10].
Removal: Using the appropriate hex wrench, carefully unscrew the end cap of the light pipe. Remove the damaged window and the old graphite gasket. Critical: Do not touch the internal gold-coated light pipe surface[10][11].
Installation: Wearing powder-free nitrile gloves (finger moisture will instantly pit the crystal[7]), place a new graphite gasket into the end cap. Position the new KBr window over the gasket[10].
Tensioning (Causality Check): Secure the end cap using a star-pattern tightening method. Tighten only until slight resistance is felt. Leaving slack is mandatory; it allows room for the thermal expansion of the metal housing when the system is heated back to 250 °C. Overtightening will cause the crystal to crack upon heating[10].
Storage: Store all spare KBr windows in a sealed desiccator with active silica gel[2][12]. For long-term storage, keep them in a temperature-controlled environment to prevent temperature fluctuations that cause condensation[9].
Agilent. "KBr, KRS5 & ZnSe Windows for Cary FTIR Systems". agilent.com.[Link]
International Journal of Nano and Earth Sciences. "FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide". ijnes.org.[Link]
Shimadzu. "C103-E156 FTIR TALK LETTER Vol.45". shimadzu.com.[Link]
International Crystal Laboratories. "Calibration Films for FTIR". internationalcrystal.net.[Link]
California Institute of Technology. "Spectrum Artifacts in Sgl Beam Energy Profiles". caltech.edu.[Link]
Environmental Protection Agency (EPA). "Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection GC/FT-IR". epa.gov.[Link]
PIKE Technologies. "Replacement of the KBr Windows GC FTIR". youtube.com.[Link]
MDPI. "Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis". mdpi.com.[Link]
Comparing alkylating activity of 2-chloroethyl ethyl sulfate with other sulfonates
A Comparative Guide to the Alkylating Activity of 2-Chloroethylating Agents and Simple Alkyl Sulfonates Introduction In pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensu...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Alkylating Activity of 2-Chloroethylating Agents and Simple Alkyl Sulfonates
Introduction
In pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring drug safety and quality. Among the most scrutinized impurities are those with the potential for genotoxicity. Alkylating agents, a class of reactive compounds that can covalently modify cellular macromolecules, are of particular concern due to their ability to interact with DNA, leading to mutations and potentially carcinogenesis.[1][2] This guide provides an in-depth comparison of the alkylating activity of 2-chloroethyl ethyl sulfide (CEES), a representative monofunctional 2-chloroethylating agent, with other common sulfonate esters, namely methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).
2-Chloroethyl ethyl sulfide is frequently used as a less volatile and less toxic surrogate for the chemical warfare agent sulfur mustard, making it a well-characterized compound for studying DNA damage.[3][4][5] MMS and EMS are classic monofunctional alkylating agents widely used in genetic research and as positive controls in mutagenicity assays.[6] Understanding the differences in their reactivity, the DNA adducts they form, and their resulting biological activities is crucial for researchers, toxicologists, and drug development professionals involved in assessing the risk of potential genotoxic impurities (PGIs). This comparison is grounded in mechanistic principles and supported by experimental data from established toxicological assays.
The Regulatory Landscape: Why This Comparison Matters
The assessment and control of DNA reactive impurities are governed by international guidelines, principally the International Council for Harmonisation (ICH) M7 guideline.[7][8][9] This framework provides a systematic approach for identifying, categorizing, and controlling mutagenic impurities to limit potential carcinogenic risk.[10][11]
Key Principles of ICH M7:
Classification: Impurities are categorized into five classes based on their mutagenic potential, ranging from Class 1 (known mutagenic carcinogens) to Class 5 (no structural alerts for mutagenicity).[9]
Threshold of Toxicological Concern (TTC): For mutagenic impurities that lack sufficient carcinogenicity data to derive a compound-specific acceptable intake, the ICH M7 guideline establishes a TTC of 1.5 µ g/day .[10] Exposure below this threshold is considered to pose a negligible carcinogenic risk.
Risk Assessment: The guideline mandates a thorough risk assessment, which often begins with computational (in silico) predictions of mutagenicity using Quantitative Structure-Activity Relationship ((Q)SAR) models.[10] Experimental testing, primarily the bacterial reverse mutation (Ames) test, is required to confirm or dismiss these predictions.
The compounds discussed in this guide—CEES, MMS, and EMS—are all known mutagens. A detailed understanding of their relative potencies is essential for contextualizing the risks associated with their presence, even at trace levels, in active pharmaceutical ingredients (APIs).
Mechanisms of DNA Alkylation: A Tale of Two Pathways
The genotoxicity of these agents stems from their ability to act as electrophiles, attacking nucleophilic centers in the DNA molecule. The primary sites of alkylation include the N7 position of guanine, the N3 position of adenine, and to a lesser extent, the O6 position of guanine.[12][13] However, the specific reactive intermediates and reaction mechanisms differ significantly.
Simple Sulfonates (MMS & EMS):
Methyl and ethyl methanesulfonate are direct-acting alkylating agents. They react primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophilic site on a DNA base directly attacks the electrophilic carbon of the alkyl group, displacing the methanesulfonate leaving group. The reactivity is straightforward, leading to the formation of methyl or ethyl adducts on the DNA.
2-Chloroethyl Ethyl Sulfide (CEES):
The mechanism for CEES is more complex and involves an intramolecular cyclization to form a highly reactive intermediate. This proceeds via an anchimerically assisted pathway:
Cyclization: The sulfur atom acts as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a strained, three-membered cyclic intermediate known as the episulfonium ion .[4][14]
Alkylation: This episulfonium ion is a potent electrophile. It is readily attacked by nucleophiles, such as the N7 position of guanine, opening the ring and forming an S-(2-guanin-7-ylethyl)ethyl sulfide adduct.
Hydrolysis & Adduct Formation: The initial adducts can undergo further reactions. For instance, the primary adduct formed by 2-chloroethylating agents can lead to the formation of N7-(2-hydroxyethyl)guanine (N7-HOEtG) adducts.[15]
This intramolecular assistance makes 2-chloroethylating agents highly reactive. While CEES is a monofunctional agent and cannot form DNA cross-links itself, bifunctional analogs like sulfur mustard can react a second time, leading to highly cytotoxic interstrand cross-links.[1][16]
Caption: Mechanisms of DNA alkylation by simple sulfonates and CEES.
Comparative Analysis of Alkylating Activity
The differences in mechanism translate directly to observable differences in biological and toxicological endpoints. A direct comparison highlights the distinct hazard profiles of these agents.
Parameter
2-Chloroethyl Ethyl Sulfide (CEES)
Methyl Methanesulfonate (MMS)
Ethyl Methanesulfonate (EMS)
Primary Mechanism
Intramolecularly-assisted (Episulfonium ion)
SN2
SN2
Primary DNA Adducts
Forms S-[2-(N7-guanyl)ethyl] ethyl sulfide and subsequent hydroxyethyl adducts.[15][17]
Potent mutagen. Induces both direct and oxidative DNA damage.[17][18]
Potent mutagen, particularly causing base-pair substitutions. Often used as a positive control in Ames tests.[6]
Potent mutagen, known to cause both base-pair substitutions and frameshift mutations.[6]
Cytotoxicity
High. Induces apoptosis and necrosis, causing blistering in skin.[19][20] LD50 oral (rat): 252 mg/kg.[21][22]
High. A potent cytotoxic agent.
Moderate to high. Generally less acutely toxic than MMS.
Other Effects
Induces significant oxidative stress.[17] Can cause centrosome amplification and aneuploidy.[5]
Primarily a direct-acting genotoxin.
Primarily a direct-acting genotoxin.
Experimental Protocols for Assessment
To quantify and compare the alkylating activity and resulting genotoxicity, standardized assays are employed. Below are representative protocols for the bacterial reverse mutation assay and an in vitro cytotoxicity assay.
This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium, restoring their ability to synthesize histidine and grow on a histidine-free medium.[23][24]
Objective: To determine the mutagenic potential of the test compound.
Materials:
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
S9 fraction (from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rat liver) for metabolic activation.
Cofactor solution (NADP, Glucose-6-Phosphate).
Molten top agar containing a trace amount of histidine and biotin.
Minimal glucose agar plates.
Test compounds (CEES, MMS, EMS) dissolved in a suitable solvent (e.g., DMSO).
Positive and negative controls.
Step-by-Step Methodology (Pre-incubation Method):
Culture Preparation: Grow overnight cultures of the selected Salmonella strains in nutrient broth at 37°C with shaking.
Assay Preparation: In sterile test tubes, combine 100 µL of the bacterial culture with 50 µL of the test compound at various concentrations.
Metabolic Activation: For assays including metabolic activation, add 500 µL of S9 mix (S9 fraction + cofactor solution). For assays without metabolic activation, add 500 µL of phosphate buffer.
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[24] This allows for interaction between the compound, bacteria, and metabolic enzymes before plating.
Plating: After incubation, add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Caption: Workflow for the Ames Test (Pre-incubation Method).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).
Materials:
Human cell line (e.g., human keratinocytes, A-549 lung cells).[3]
Complete cell culture medium.
96-well microtiter plates.
Test compounds (CEES, MMS, EMS) dissolved in culture medium.
MTT solution (5 mg/mL in PBS).
Solubilization buffer (e.g., DMSO or acidified isopropanol).
Microplate reader.
Step-by-Step Methodology:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated control wells and solvent control wells.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
While 2-chloroethyl ethyl sulfide, methyl methanesulfonate, and ethyl methanesulfonate are all monofunctional alkylating agents with established genotoxicity, their mechanisms and biological activities display critical differences.
Reactivity: The intramolecular assistance mechanism of CEES, forming a highly reactive episulfonium ion, distinguishes it from the direct SN2 reactivity of MMS and EMS.
Adduct Profile: The nature of the alkyl group (hydroxyethyl vs. methyl/ethyl) and the preferred sites of adduction on DNA influence the subsequent repair pathways and mutagenic outcomes.
Toxicological Profile: CEES exhibits a complex toxicological profile that includes not only direct DNA damage but also significant induction of oxidative stress and cellular damage characteristic of vesicant agents.[17][21]
For professionals in drug development, this comparison underscores a crucial principle: not all alkylating agents are equal. A thorough understanding of chemical structure, reaction mechanism, and metabolic activation is paramount for accurate risk assessment. The experimental frameworks provided herein represent the foundational tools used to generate the data necessary for this assessment, ensuring compliance with regulatory standards like ICH M7 and ultimately protecting patient safety.
References
European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
ICH. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). [Link]
Lee, C. H., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research, 46(10), 835-849. [Link]
Ray, R., et al. (2004). Lipopolysaccharide enhances the cytotoxicity of 2-chloroethyl ethyl sulfide. Cellular & Molecular Biology Letters, 9(4 Pt A), 709-717. [Link]
Veeprho Pharmaceuticals. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]
U.S. Food and Drug Administration. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. [Link]
Gould, N. S., et al. (2011). Protection against 2-chloroethyl ethyl sulfide (CEES)-induced cytotoxicity in human keratinocytes by an inducer of the glutathione detoxification pathway. Toxicology and Applied Pharmacology, 255(2), 225-232. [Link]
Zucchetti, M., et al. (1988). In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. Chemioterapia, 7(5), 311-316. [Link]
Semantic Scholar. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. [Link]
Inturi, S., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Free Radical Biology & Medicine, 51(12), 2272-2280. [Link]
Lown, J. W., et al. (1993). Groove- And Sequence-Selective Alkylation of DNA by Sulfonate Esters Tethered to Lexitropsins. Biochemistry, 32(45), 12119-12127. [Link]
Anderson, W. K., et al. (1985). Chemical properties and biological effects of 2-haloethyl sulfonates. Journal of Medicinal Chemistry, 28(10), 1447-1452. [Link]
ResearchGate. (2025). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. [Link]
Nemecek, J., et al. (2019). Screening of the chemoprotective effect of 13 compounds and their mixtures with sodium 2-mercaptoethanesulfonate against 2-chloroethyl ethyl sulfide. Drug and Chemical Toxicology, 42(4), 405-413. [Link]
MDPI. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. [Link]
University of Nevada, Las Vegas. (1995). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. [Link]
Li, W., et al. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research, 20(1). [Link]
McMurry, T. B., et al. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Toxicology and Applied Pharmacology, 232(3), 463-474. [Link]
Inturi, S., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Free Radical Biology and Medicine, 51(12), 2272-2280. [Link]
SciSpace. (1991). In Vivo and in Vitro Evaluation of the Alkylating Agent Carmethizole. [Link]
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
Teicher, B. A., et al. (1985). Alkylating agent resistance: in vitro studies with human cell lines. Cancer Drug Delivery, 2(2), 99-110. [Link]
Mata, E. G. (2001). A comparison of several modern alkylating agents. Arkivoc, 2001(5), 144-156. [Link]
Chun, J. H., et al. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry, 78(13), 6631-6640. [Link]
Myhr, B., & Caspary, W. (1991). A Compilation of Two Decades of Mutagenicity Test Results with the Ames Salmonella typhimurium and L5178Y Mouse Lymphoma Cell Mutation Assays. Chemical Research in Toxicology, 4(3), 302-317. [Link]
MDPI. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]
Walse, B., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(5), 920-928. [Link]
DTIC. (1981). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. [Link]
Saldivar, J. S., et al. (2014). Mustard Gas Surrogate, 2-chloroethyl Ethylsulfide (2-CEES), Induces Centrosome Amplification and Aneuploidy in Human and Mouse Cells. Cell Biology and Toxicology, 30(4), 195-205. [Link]
Jurado, J., et al. (2009). Comparison of the Ames II and traditional Ames test responses with respect to mutagenicity, strain specificities, need for metabolism and correlation with rodent carcinogenicity. Mutagenesis, 24(5), 409-415. [Link]
Thomas, J. E., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(1), 1-13. [Link]
ResearchGate. (2015). Mechanism of action of alkylating agents. [Link]
MDPI. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. [Link]
MDPI. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]
ACS Sustainable Chemistry & Engineering. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. [Link]
Shealy, Y. F., et al. (1985). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 28(10), 1443-1447. [Link]
Self-Validating Experimental Protocol: LC-MS/MS Quantification of CEES Adducts
[label="Nucleophile Adduct\n(e.g., ETTMI CEES reaction pathway: Intramolecular cyclization and subsequent nucleophilic attack. A robust analytical method must be a self-validating system—meaning the sequence itself prove...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Nucleophile Adduct\n(e.g., ETTMI
CEES reaction pathway: Intramolecular cyclization and subsequent nucleophilic attack.
A robust analytical method must be a self-validating system—meaning the sequence itself proves its validity through built-in causality checks. The following protocol outlines the quantification of the CEES-Methimazole adduct in HaCaT cell lysates [2].
Causality Check: Cell lysates contain surfactants (like RIPA buffer) that cause severe ion suppression in MS. We utilize protein precipitation to crash out macromolecules while keeping the small-molecule adduct in solution.
Lysis & Spiking: To 100 µL of CEES/Methimazole-treated cell lysate, add 10 µL of an isotopically labeled internal standard (IS). The IS corrects for any downstream extraction losses.
Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 30 seconds.
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an HPLC autosampler vial.
Phase 2: Chromatographic Separation
Causality Check: Isocratic elution with a high organic modifier percentage is chosen to rapidly elute the hydrophobic adduct, preventing peak broadening and ensuring high-throughput analysis.
To ensure regulatory compliance and scientific trustworthiness, the HPLC method must be validated against ICH Q2(R2) guidelines.
Core parameters for HPLC method validation according to ICH Q2 guidelines.
Below is a summary of the expected validation data for a highly optimized LC-MS/MS method quantifying CEES-scavenger adducts in biological matrices, demonstrating superior performance over traditional GC methods [3].
Validation Parameter
Target Metric
Experimental Observation
Causality / Significance
Linearity (R²)
> 0.995
0.999
Proves detector response is directly proportional to adduct concentration across a wide dynamic range (0.05–200 μM).
Limit of Detection (LOD)
< 50 nM
20 nM
ESI+ ionization of the nitrogen-rich adduct yields exceptional sensitivity, far surpassing UV detection.
Accuracy (% Recovery)
85% – 115%
100 ± 10%
Confirms that the protein precipitation extraction does not selectively lose the target analyte.
Precision (RSD)
< 15%
< 10%
Ensures run-to-run repeatability; achieved by utilizing a stable isotope internal standard to correct for injection variability.
Carryover
< 20% of LLOQ
Not Detected
The 90% ACN mobile phase effectively washes the C18 column, preventing ghost peaks in subsequent runs.
Conclusion
While GC-FPD and GC-MS retain utility for the environmental monitoring of intact, volatile CEES, they fall short in pharmacological and toxicological applications. By leveraging the inherent reactivity of CEES to form stable adducts, researchers can utilize LC-MS/MS to achieve unparalleled sensitivity (LOD ~20 nM) and precision in complex biological matrices. Implementing the self-validating protocols and ICH Q2 frameworks outlined above ensures that your quantification data is not just accurate, but scientifically unassailable.
References
Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES)
Methimazole, an Effective Neutralizing Agent of the Sulfur Mustard Derivative 2-Chloroethyl Ethyl Sulfide - PMC
nih.gov
Analysis of Metabolites and Therapeutics for Toxic Inhaled Agent Exposure
sdst
Synthesis and characterization of TiO 2 /Mg(OH)
Validation
A Senior Application Scientist's Guide to Cross-Validation of GC and HPLC Methods for 2-Chloroethyl Ethyl Sulfide (CEES) Analysis
Abstract The accurate and reliable quantification of 2-chloroethyl ethyl sulfide (CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is paramount in environmental monitoring, toxicological studi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The accurate and reliable quantification of 2-chloroethyl ethyl sulfide (CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is paramount in environmental monitoring, toxicological studies, and the development of decontamination protocols.[1] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal analytical techniques employed for this purpose. This guide provides an in-depth, objective comparison of these two methodologies, grounded in experimental principles and validation data. We will explore the causality behind experimental choices, present detailed analytical protocols, and establish a framework for the cross-validation of results to ensure the highest degree of scientific integrity.
Introduction: The Analytical Challenge of CEES
2-Chloroethyl ethyl sulfide (CAS No: 693-07-2) is a vesicant and an alkylating agent.[2][3] Its analysis is complicated by its reactivity, particularly its susceptibility to hydrolysis, which can lead to the formation of by-products such as ethyl 2-hydroxyethyl sulfide (HEES).[2][4][5] A robust analytical strategy must not only accurately quantify the parent compound but also possess the capability to resolve and measure its key degradants. The choice between GC and HPLC is not merely one of preference but is dictated by the specific analytical objective, the sample matrix, and the required sensitivity. GC is inherently suited for volatile compounds like CEES[6][7], while HPLC offers versatility for less volatile or thermally labile compounds, including potential degradation products.[6][7]
Gas Chromatography (GC): The Volatility Advantage
GC separates compounds based on their volatility and interaction with a stationary phase. For CEES, its inherent volatility makes it an ideal candidate for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides unparalleled specificity, making it the gold standard for identifying unknown impurities and degradation products.[6][8][9]
Causality of Method Design for GC-MS
Injection Mode: Splitless injection is often chosen for trace analysis to ensure the maximum transfer of analyte onto the column, thereby enhancing sensitivity.
Column Selection: A mid-polarity column, such as a (14%-cyanopropyl-phenyl)-methylpolysiloxane phase, offers excellent resolution for CEES and its related compounds.[10] This choice provides a balance of interactions to effectively separate the target analyte from potential matrix interferences.
Detection: While detectors like Flame Ionization Detectors (FID) or Sulfur Chemiluminescence Detectors (SCD) offer high sensitivity to sulfur compounds[11], Mass Spectrometry (MS) is preferred for its definitive identification capabilities based on mass-to-charge ratio and fragmentation patterns.[6][12] This is critical for confirming the identity of CEES and distinguishing it from co-eluting substances.
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A significant challenge in applying HPLC to CEES analysis is that the molecule lacks a native chromophore, rendering it essentially invisible to standard UV-Vis detectors.[13]
Causality of Method Design for HPLC-UV
The Necessity of Derivatization: To overcome the detection challenge, a pre-column derivatization step is essential. CEES can be reacted with a reagent like chloramine-B or chloramine-T to form a novel, UV-absorbing phenylsulfonylsulfilimine derivative.[2][13] This chemical modification imparts a strong chromophore to the analyte, allowing for sensitive detection at a specific wavelength (e.g., 254 nm).[13]
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the logical choice for separating the relatively non-polar sulfilimine derivatives. A C18 column is used, which retains the analytes based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of acetonitrile and water allows for the efficient separation of the derivatized CEES from its derivatized degradation products, such as HEES, within a single analytical run.[13]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating quality control checks to ensure data integrity.
Protocol 1: GC-MS Analysis of CEES
Standard & Sample Preparation:
Prepare a 1.0 mg/mL primary stock solution of CEES (97% purity)[1][14] in isopropanol.
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.
Dilute unknown samples with isopropanol to fall within the calibration range.
Instrumentation (Thermo Scientific Trace ISQ™ GC-MS or equivalent): [15]
Column: TR-WAXMS (30 m x 0.25 mm x 0.25 µm) or similar.[15]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet: 250°C, Splitless mode (1 min).
Oven Program: 50°C hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
MS Transfer Line: 260°C.
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
Acquisition Mode: Scan m/z 40-200. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 61, 87, 124).
Protocol 2: HPLC-UV Analysis of CEES via Derivatization
Reagent Preparation:
Derivatizing Agent: Prepare a 0.1 M solution of Chloramine-B in 30% aqueous methanol.
Standard & Sample Derivatization:
To 1.0 mL of each standard and sample solution, add 1.1 mL of the derivatizing agent.
Heat the mixture with stirring at 60°C for 1 hour.[13]
Cool to room temperature. The solution is now ready for injection. The derivatization efficiency should be confirmed to be in the 85-99% range.[2]
Instrumentation (Agilent 1260 Infinity II or equivalent):
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or similar C18 column.[3]
Mobile Phase: A: Water, B: Acetonitrile.
Gradient: 30% B for 5 min, ramp to 90% B over 10 min, hold for 2 min.
Cross-validation is the critical process of assessing the data from two distinct analytical methods to ensure results are comparable and reliable.[16][17] This is not merely a comparison but a validation of the methods against each other.
Caption: Workflow for cross-validating GC-MS and HPLC-UV methods for CEES analysis.
Comparative Performance Analysis
The selection between GC and HPLC often hinges on a trade-off between sensitivity, specificity, and the scope of the analysis. The validation parameters below are synthesized based on typical performance characteristics for these methods.[18][19][20]
Performance Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC-UV)
Rationale / Causality
Specificity
Very High
High
GC-MS provides mass spectral data for definitive peak identification.[6] HPLC specificity relies on chromatographic resolution and the selectivity of the derivatization reaction.
Linearity (R²)
> 0.995
> 0.998
Both techniques exhibit excellent linearity over a defined concentration range when properly validated.[3][21]
Accuracy (% Recovery)
90 - 110%
95 - 105%
GC can sometimes be affected by inlet discrimination. The controlled liquid-phase derivatization and injection in HPLC can lead to very high accuracy.[18]
Precision (% RSD)
< 10%
< 5%
The automation and robustness of modern HPLC systems typically yield superior precision compared to GC for routine analysis.[3][22]
GC-MS is generally more sensitive for volatile analytes.[23] The HPLC LOD is limited by the efficiency and background of the derivatization reaction.
Analysis of Degradants
Limited
Excellent
GC is not ideal for non-volatile, polar hydrolysis products like HEES. The HPLC derivatization method is designed to react with both CEES and its hydrolysis by-products, allowing simultaneous analysis.[2][13]
Method Selection Guide
The decision to use GC or HPLC should be based on the specific requirements of the analysis. This decision tree illustrates the logical process for selecting the appropriate technique.
Caption: Decision logic for selecting between GC-MS and HPLC-UV for CEES analysis.
Conclusion
Both GC-MS and HPLC-UV are powerful, reliable techniques for the analysis of 2-chloroethyl ethyl sulfide.
GC-MS is the superior choice for its high sensitivity and unparalleled specificity in identifying CEES and its volatile degradation products, making it ideal for forensic and confirmatory analysis.[8][9]
HPLC-UV with pre-column derivatization offers a robust and precise method for routine quantification. Its greatest strength lies in its ability to simultaneously measure CEES and its key non-volatile hydrolysis products, which is crucial for stability studies and understanding degradation pathways.[2][13]
A thorough cross-validation as outlined in this guide is not just a regulatory formality but a scientific necessity. It provides documented evidence that, despite their fundamental differences, both methods produce congruent and trustworthy data, ensuring the integrity of any research or development program.
References
High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatiz
Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry - PubMed. (URL: )
Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. | Semantic Scholar. (URL: )
Rapid determination of total sulfur in fuels using gas chromatography with atomic emission detection - SciSpace. (URL: )
Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio)
Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate | Request PDF - ResearchG
Comparison of GC-MS (a) and HPLC-UV, (b) chromatograms of NEs and CEEs....
2-Chloroethyl ethyl sulfide - the NIST WebBook. (URL: )
Using GC–ICP-MS for Speciation of Sulfur in Reformulated Fuels | Spectroscopy Online. (URL: )
Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed. (URL: [Link])
Fate of 2-Chloro Ethyl Ethyl Sulfide on 13X Molecular Sieve Adsorbent Implications for Regenerative Filtr
Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection1. (URL: )
Enhancing the quantum yield of singlet oxygen: photocatalytic degradation of mustard gas simulant 2-chloroethyl ethyl sulfide catalyzed by a hybrid of polyhydroxyl aluminum cations and porphyrin anions - RSC Publishing. (URL: [Link])
Validation of analytical methods for active constituents and agricultural products. (URL: [Link])
Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study | Annals of Military and Health Sciences Research - Brieflands. (URL: [Link])
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (URL: [Link])
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (URL: [Link])
Analysis of Sulfur Compounds by Capillary Column Gas Chromatography with Sulfur Chemiluminescence Detection | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (URL: [Link])
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (URL: [Link])
A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. (URL: [Link])
Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (URL: [Link])
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. (URL: [Link])
A 2-chloroethyl ethyl sulfide (2-CEES) gas sensor based on a WO 3 /graphite nanocomposite with high selectivity and fast response-recovery properties - RSC Publishing. (URL: [Link])
A Comparative Guide to 2-Chloroethylating Agents in Cancer Research
This guide provides a comprehensive comparative analysis of prominent 2-chloroethylating agents utilized in cancer research and therapy. It is designed for researchers, scientists, and drug development professionals to f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparative analysis of prominent 2-chloroethylating agents utilized in cancer research and therapy. It is designed for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of their mechanisms, comparative efficacy, and the experimental methodologies for their evaluation.
Introduction to 2-Chloroethylating Agents
2-Chloroethylating agents are a class of alkylating agents that exert their cytotoxic effects by covalently attaching a 2-chloroethyl group to the DNA of cancer cells. This initial alkylation event can lead to the formation of highly cytotoxic interstrand and intrastrand cross-links within the DNA double helix. These cross-links physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] Their ability to induce this specific form of DNA damage has made them a cornerstone in the treatment of various malignancies, particularly brain tumors, lymphomas, and multiple myeloma.[3][4][5]
This guide will focus on a comparative study of four key 2-chloroethylating agents: the nitrosoureas Carmustine (BCNU) and Lomustine (CCNU) , the third-generation nitrosourea Fotemustine , and the unique benzimidazole derivative Bendamustine .
Mechanism of Action: A Tale of Two Chemistries
While all four agents achieve the same end-goal of DNA alkylation and cross-linking, their paths to bioactivation and the nuances of their interactions with DNA differ significantly.
The Nitrosoureas: Carmustine, Lomustine, and Fotemustine
Carmustine, lomustine, and fotemustine belong to the nitrosourea class of alkylating agents.[1][6] A defining characteristic of these compounds is their ability to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors.[1][7] Their mechanism of action involves a spontaneous, non-enzymatic decomposition under physiological conditions to generate two reactive intermediates: a 2-chloroethyldiazonium ion and an isocyanate.[1]
The 2-chloroethyldiazonium ion is the primary alkylating species. It attacks nucleophilic sites on DNA bases, with a preference for the O6 position of guanine. This initial O6-chloroethylguanine adduct is a critical lesion that can subsequently react with the N3 position of cytosine on the complementary DNA strand, forming a lethal interstrand cross-link.[1][6]
The isocyanate moiety carbamoylates proteins, particularly lysine residues. While the contribution of this activity to the overall anticancer effect is less defined, it is thought to inhibit DNA repair enzymes and other cellular processes.
Figure 1: Generalized activation pathway of nitrosoureas.
Carmustine (BCNU) and Lomustine (CCNU) are structurally similar, differing in the substituent on the non-nitrosourea nitrogen.[6][8] Fotemustine , a third-generation nitrosourea, incorporates a phosphonoalanine group, which enhances its lipophilicity and cellular uptake.[9][10]
Bendamustine: A Hybrid Molecule with a Unique Profile
Bendamustine is a bifunctional mechlorethamine derivative that contains a purine-like benzimidazole ring.[11][12] This unique structure gives it a distinct mechanism of action compared to traditional alkylating agents.[11] While it forms DNA interstrand and intrastrand cross-links similar to other alkylating agents, the DNA damage it induces is more extensive and repaired more slowly.[11]
Key distinguishing features of bendamustine's mechanism include:
Activation of Base Excision Repair (BER): Unlike other alkylators that trigger an alkyltransferase-mediated DNA repair mechanism, bendamustine activates the BER pathway.[11]
Induction of Mitotic Catastrophe: In addition to apoptosis, bendamustine can induce cell death through mitotic catastrophe, a form of cell death that occurs during mitosis. This allows it to be effective even in cells with a defective apoptotic pathway.[11][13]
Inhibition of Mitotic Checkpoints: Bendamustine has been shown to inhibit mitotic checkpoints, further contributing to its cytotoxic effects.[11]
Figure 2: Key mechanistic features of bendamustine.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of these agents is a critical factor in their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound in vitro. The following table summarizes reported IC50 values for the selected 2-chloroethylating agents in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, exposure time, and the specific cytotoxicity assay used.
Comparative Analysis of DNA Interstrand Cross-linking
The formation of DNA interstrand cross-links (ICLs) is a key cytotoxic lesion induced by 2-chloroethylating agents. The efficiency of ICL formation can vary between agents. A comparative study using HPLC-ESI-MS/MS to quantify dG-dC cross-links in calf thymus DNA treated with nimustine (ACNU), carmustine (BCNU), lomustine (CCNU), and fotemustine (FTMS) revealed significant differences in their cross-linking activity.[20] The study found that ACNU exhibited remarkably higher cross-linking activity at all time points compared to BCNU, CCNU, and FTMS.[20] Conversely, CCNU showed the lowest cross-linking activity.[20] This difference in cross-linking efficiency may be related to the stability of the compounds in aqueous solution, with the less stable ACNU showing higher reactivity.[20]
Mechanisms of Resistance
A major challenge in the clinical use of 2-chloroethylating agents is the development of drug resistance. The primary mechanism of resistance to nitrosoureas is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) .[21] AGT is a "suicide" enzyme that removes alkyl groups from the O6 position of guanine, thereby preventing the formation of the critical O6-chloroethylguanine adduct that leads to interstrand cross-linking.[22] High levels of AGT expression in tumors are strongly correlated with resistance to these agents.[21][22]
Bendamustine's unique mechanism of action may contribute to its efficacy in tumors resistant to other alkylating agents. By activating the base excision repair pathway instead of being solely reliant on overcoming AGT-mediated repair, and by inducing mitotic catastrophe, bendamustine may bypass some of the common resistance mechanisms.[11]
Clinical Applications
The distinct properties of these agents have led to their use in a variety of clinical settings.
Carmustine (BCNU): Approved for the treatment of brain tumors (including glioblastoma), multiple myeloma, and both Hodgkin's and non-Hodgkin's lymphoma.[2][3][13][18][23][24][25]
Lomustine (CCNU): Primarily used for the treatment of brain tumors and as a second-line therapy for Hodgkin's lymphoma.[21][22][26][27][28]
Fotemustine: Used in Europe for the treatment of disseminated malignant melanoma, including cerebral metastases, and recurrent malignant gliomas.[7][15][29][30]
Bendamustine: Approved for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin's lymphoma (NHL).[4][5][31][32][33]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
Adherent cancer cell line of interest
Complete cell culture medium
96-well plates
2-chloroethylating agent of interest
MTT solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
Drug Treatment: Prepare serial dilutions of the 2-chloroethylating agent in culture medium. Replace the medium in the wells with 100 µL of the drug solutions. Include a vehicle control (e.g., DMSO in medium).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[3]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[3][33]
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][33]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.[33]
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
Cells treated with the 2-chloroethylating agent
Annexin V-FITC (or other fluorochrome)
Propidium Iodide (PI)
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
Flow cytometer
Procedure:
Cell Preparation: Induce apoptosis in your target cells by treating them with the 2-chloroethylating agent for the desired time. Include untreated and positive controls.
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and wash with serum-containing media before proceeding.[26][31]
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[26][31]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24][26]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23][24]
Viable cells: Annexin V-negative, PI-negative
Early apoptotic cells: Annexin V-positive, PI-negative
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Figure 4: Workflow for Annexin V/PI apoptosis assay.
Protocol 3: Detection of DNA Interstrand Cross-links using the Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
Materials:
Treated and control cells
Low melting point agarose (LMA)
CometSlides™ or pre-coated microscope slides
Lysis solution (high salt and detergent)
Alkaline electrophoresis buffer (pH > 13)
Neutralization buffer
DNA stain (e.g., SYBR® Green I)
Fluorescence microscope with imaging software
Procedure:
Cell Embedding: Mix a single-cell suspension with LMA and pipette onto a CometSlide™. Allow to solidify at 4°C.[27]
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.[19][27]
Alkaline Unwinding: Incubate the slides in alkaline electrophoresis buffer for 20-60 minutes to unwind the DNA.[19][27]
Electrophoresis: Perform electrophoresis under alkaline conditions. The electric field will pull the broken DNA fragments away from the nucleoid, forming a "comet tail". The presence of ICLs will reduce the migration of DNA.[19][27]
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.[29]
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A reduction in tail length compared to a control treated with an agent that only causes strand breaks can indicate the presence of cross-links.[19][29]
Conclusion
The 2-chloroethylating agents discussed in this guide represent a powerful class of anticancer drugs with distinct chemical properties, mechanisms of action, and clinical applications. The nitrosoureas—carmustine, lomustine, and fotemustine—are characterized by their ability to cross the blood-brain barrier and their spontaneous bioactivation. Bendamustine stands out with its unique hybrid structure and its ability to induce mitotic catastrophe and activate different DNA repair pathways.
Understanding the comparative strengths and weaknesses of these agents, as well as the mechanisms of resistance, is crucial for their effective use in cancer research and for the development of novel therapeutic strategies. The experimental protocols provided herein offer a starting point for researchers to further investigate the properties and efficacy of these and other 2-chloroethylating agents.
References
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carmustine kit - DailyMed - NIH. (2025, November 21).
Carmustine | Blood Cancer United.
Lomustine | Blood Cancer United.
Clinical Policy: Lomustine (Gleostine) - Superior Health Plan.
(carmustine for injection)
Lomustine - Wikipedia.
Bendamustine | Effective Drug For Leukemia & Lymphoma | LLS - Blood Cancer United.
GLEOSTINE (lomustine)
Bendeka (Bendamustine Hydrochloride): Rapid-Infusion Formulation Approved for Chronic Lymphocytic Leukemia and Non-Hodgkin Lymphomas. (2024, February 12).
The level of DNA interstrand crosslinking in bone marrow parallels the extent of myelosuppression in mice treated with four chloroethylnitrosoureas - PMC.
Fotemustine - LKT Labs.
History and Characterization of Bendamustine - The Oncology Nurse. (2026, February 15).
What is the mechanism of Lomustine?
What is the mechanism of Carmustine?
An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Associ
Tabulation of IC 50 values following combination treatment with indicated drugs - ResearchG
Comparative Investigation of the DNA Inter-strand Crosslinks Induced by ACNU, BCNU, CCNU and FTMS Using High-performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry | Request PDF - ResearchG
Carmustine structure with atomic numerical labels - ResearchG
Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC.
Preliminary Metabolism of Lomustine in Dogs and Comparative Cytotoxicity of Lomustine and Its Major Metabolites in Canine Cells - MDPI. (2014, November 4).
DNA interstrand cross-linking and cytotoxicity induced by chloroethylnitrosoureas and cisplatin in human glioma cell lines which vary in cellular concentration of O6-alkylguanine-DNA alkyltransferase - PMC.
Carmustine - Wikipedia.
Clinical pharmacokinetics of oral CCNU (lomustine) - PubMed.
Studying the Interaction between Bendamustine and DNA Molecule with SERS Based on AuNPs/ZnCl2/NpAA Solid-State Substr
DNA cross-linking by nitrosoureas.
IC50 values of temozolomide (TMZ), lomustine (CCNU), and nimustine...
Drug response to standard chemotherapeutics Temozolomide, Lomustine,...
Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - Frontiers.
Comprehensive Efficacy Comparison of Derivatization Reagents for 2-Chloroethyl Ethyl Sulfide (CEES) Analysis
Introduction 2-Chloroethyl ethyl sulfide (CEES) serves as the primary monofunctional surrogate for bis(2-chloroethyl) sulfide (sulfur mustard, HD) in toxicology and medical countermeasure research. Due to its high volati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Chloroethyl ethyl sulfide (CEES) serves as the primary monofunctional surrogate for bis(2-chloroethyl) sulfide (sulfur mustard, HD) in toxicology and medical countermeasure research. Due to its high volatility, absence of natural fluorophores or strong UV chromophores, and rapid hydrolysis into 2-hydroxyethyl ethyl sulfide (HEES) in aqueous matrices, direct trace-level quantification of CEES poses significant analytical bottlenecks[1].
To achieve high sensitivity and chromatographic resolution, chemical derivatization is mandatory. The choice of derivatization reagent dictates the analytical platform (HPLC-UV vs. GC-MS), the limit of detection (LOD), and the stability of the analyte. This guide objectively compares three leading derivatization reagents—Chloramine B, BSTFA, and TFAI—providing actionable, step-by-step methodologies for researchers and drug development professionals.
Mechanistic Overview of Derivatization Strategies
Direct Thioether Derivatization (Chloramine B): Chloramine B (sodium benzenesulfochloramide) reacts directly with the nucleophilic sulfur atom of both intact CEES and its hydrolysis product (HEES). This microscale reaction forms an arylsulfonylsulfilimine, attaching a strong UV-absorbing phenylsulfonyl chromophore that enables robust reverse-phase HPLC analysis[2].
Hydroxyl-Targeted Silylation (BSTFA): In aqueous or biological matrices, CEES rapidly degrades to HEES. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a classical reagent that replaces the active proton on the terminal hydroxyl group of HEES with a trimethylsilyl (TMS) group, increasing volatility for GC-MS analysis[3].
Hydroxyl-Targeted Acylation (TFAI): Trifluoroacetylimidazole (TFAI) offers a modern alternative to BSTFA for HEES analysis. TFAI acylates the hydroxyl group under mild conditions, replacing the active proton with a trifluoroacetyl group. The addition of fluorine atoms drastically enhances electron capture efficiency, making it highly synergistic with GC-MS/MS[4].
Efficacy Comparison
The following table summarizes the quantitative data and operational characteristics of each derivatization approach.
Parameter
Chloramine B
BSTFA
TFAI
Target Moiety
Thioether (CEES & HEES)
Hydroxyl (HEES)
Hydroxyl (HEES)
Analytical Platform
HPLC-UV / HPLC-FLD
GC-MS
GC-MS/MS
Reaction Mechanism
Sulfilimine formation
Silylation (TMS ether)
Acylation (TFA ester)
Derivatization Efficiency
85% – 99%
~70% – 85%
>95%
Limit of Detection (LOD)
10 ng (CEES), 12 ng (HEES)
~100 ppb
~1 ppb
Primary Advantage
Direct quantification of intact CEES without prior hydrolysis.
Universal reagent; extensive MS spectral libraries available.
Lowers LOD by 100x vs BSTFA; no column-degrading by-products.
Primary Limitation
Requires relatively high analyte concentrations compared to MS.
Highly moisture-sensitive; forms silica deposits in MS source.
Does not react with intact CEES; requires prior hydrolysis to HEES.
Validated Experimental Protocols
Expertise & Experience Note: The following protocols are designed as self-validating systems. Always run a reagent blank parallel to your samples to establish baseline noise and verify the absence of unreacted reagent interference.
Protocol A: Precolumn Enhancement of CEES using Chloramine B (HPLC-UV)
Causality: Aqueous alcohol is utilized as the reaction medium because it co-solubilizes the hydrophobic CEES and the hydrophilic Chloramine B salt, driving the sulfilimine conversion to near completion[2].
Sample Preparation: Aliquot 1.0 mL of the CEES-containing sample (or standard at 1.0–20.0 µg/mL) into a microreaction vial.
Reagent Addition: Add 0.5 mL of a 0.1 M Chloramine B solution prepared in 50% aqueous ethanol.
Reaction: Cap the vial and incubate at room temperature for 15 minutes.
Self-Validation: The reaction is rapid; however, extending incubation beyond 30 minutes may lead to secondary oxidation of the sulfilimine to a sulfone, reducing signal accuracy.
Analysis: Inject 10–20 µL directly onto a low-polarity C-18 reverse-phase HPLC column. Elute using an aqueous acetonitrile gradient and monitor UV absorbance at 220 nm[2].
Protocol B: Trace Analysis of HEES using TFAI (GC-MS/MS)
Causality: TFAI is selected over BSTFA for trace environmental/biological samples because it bypasses the formation of non-volatile silyl by-products, thereby maintaining a pristine MS source and reducing baseline noise by two orders of magnitude[4].
Extraction & Drying: Extract HEES from the aqueous matrix using 2 mL of ethyl acetate. Transfer the organic layer to a 2 mL reaction vial. Purge with a gentle stream of ultra-pure N₂ gas until completely dry.
Critical Step: Residual moisture will quench the acylation reaction.
Derivatization: Inject 50 µL of pure TFAI directly into the dried residue.
Incubation: Seal the vial with a Teflon-coated septum. Sonicate for 5 minutes to ensure complete solvation, then heat at 70 °C for 60 minutes[4].
Analysis: Cool to room temperature and inject 1 µL into the GC-MS/MS system.
Self-Validation: Monitor the specific MRM transitions for the trifluoroacetylated HEES derivative to confirm successful derivatization against a known standard curve.
Pathway and Workflow Visualization
Analytical workflow for CEES and HEES derivatization pathways using Chloramine B, BSTFA, and TFAI.
Title: US4565787A - High performance liquid chromatography (HPLC)
Title: Treatment with the catalytic metalloporphyrin AEOL 10150 reduces inflammation and oxidative stress due to inhalation of sulfur mustard analog 2-chloroethyl ethyl sulfide (CEES)
Title: Determination of Mustard Gas Hydrolysis Products Thiodiglycol and Thiodiglycol Sulfoxide by Gas Chromatography-Tandem Mass Spectrometry after Trifluoroacetylation
Source: Analytical Chemistry - ACS Publications
URL
Inter-Laboratory Validation of Analytical Methods for 2-Chloroethyl Ethyl Sulfide (CEES): A Comprehensive Comparison Guide
Mechanistic Grounding & Analytical Challenges 2-Chloroethyl ethyl sulfide (CEES) is universally recognized as the premier simulant for sulfur mustard (HD) in chemical warfare agent (CWA) research. Mechanistically, CEES e...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Grounding & Analytical Challenges
2-Chloroethyl ethyl sulfide (CEES) is universally recognized as the premier simulant for sulfur mustard (HD) in chemical warfare agent (CWA) research. Mechanistically, CEES exhibits torsion angles (Cl-C-S-S at 177.38° and C-C-S-C at 83.17°) that are nearly identical to HD, mimicking its lipophilicity and alkylating reactivity while presenting a lower, albeit still significant, toxicity profile 1[1].
Because CEES is heavily utilized in decontamination efficacy studies and environmental fate modeling, establishing robust, inter-laboratory validated analytical methods is critical. Laboratories must overcome severe matrix interferences, rapid hydrolysis of CEES into hydroxylethyl ethyl sulphide (HEES), and trace-level quantification limits required by Organisation for the Prohibition of Chemical Weapons (OPCW) proficiency testing standards 2[2].
Comparative Analysis of Detection Modalities
When comparing analytical platforms for CEES, the choice of detector dictates the balance between structural confirmation and matrix noise suppression. Below is an objective comparison of the three primary modalities utilized in modern inter-laboratory frameworks.
Table 1: Quantitative Comparison of Analytical Methods for CEES
Analytical Platform
Primary Detection Mechanism
Limit of Detection (LOD)
Linear Dynamic Range
Precision (RSD %)
Primary Application & Causality
GC-FPD (S-Mode)
Chemiluminescence of S2 species
0.15 ng/mL
0.15 – 10 ng/S
1.59%
Trace Quantification: Sulfur-specific mode filters out complex hydrocarbon background noise.
GC-MS (EI)
Electron Ionization & m/z fragmentation
~0.016 ppm
Method Dependent
< 4.0%
Structural Confirmation: Identifies degradation products (e.g., HEES) via unique mass spectra.
SAW Sensors
Acoustic wave phase shift via adsorption
Temp Dependent
Target Dependent
Moderate
Field Deployment: Polymer layer adsorption kinetics allow for rapid (60-90s) vapor-phase detection.
Data synthesized from recent GC-FPD optimizations 3[3], OPCW PT validations 2[2], and SAW sensor thermodynamic studies 1[1].
The Inter-Laboratory Validation Framework
To ensure data integrity across multiple facilities, a rigid inter-laboratory validation framework must be established. This involves standardizing extraction protocols, distributing blinded spiked matrices, and harmonizing statistical outputs (e.g., Z-scores).
Caption: Inter-laboratory validation workflow for CEES analytical methods.
Self-Validating Experimental Protocols
A core pillar of scientific trustworthiness is the implementation of self-validating methodologies. The following protocols are designed not just to extract and detect CEES, but to continuously verify the integrity of the system during the run.
Protocol A: Complex Matrix Extraction via QuEChERS
Traditional liquid-liquid extraction (LLE) is solvent-heavy and prone to evaporative losses of volatile agents. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) utilizes rapid solvent partitioning, ensuring high recovery rates while minimizing degradation 2[2].
Matrix Spiking & Internal Standard Addition: Spike the environmental sample with a known concentration of 1,3-dichlorobenzene prior to extraction .
Causality & Validation: 1,3-dichlorobenzene acts as an internal standard because its partition coefficient closely mirrors CEES, yet it does not contain sulfur, preventing co-elution interference on the FPD. If the internal standard recovery drops below 90%, the system automatically flags the sample prep for matrix suppression.
Solvent Partitioning: Add 500 µL of dichloromethane to the aqueous matrix.
Causality & Validation: Dichloromethane provides an optimal dielectric constant to rapidly partition the lipophilic CEES away from the hydrolytic aqueous phase, halting degradation.
Phase Separation: Centrifuge the mixture for 10 minutes to facilitate sharp phase separation, carefully withdrawing the organic layer for GC injection.
Gas chromatography equipped with a flame photometric detector (GC-FPD) in sulfur mode is the gold standard for CEES quantification due to its non-linear power law response to sulfur atoms 3[3].
System Suitability Test (SST): Run a solvent blank followed by a low-level calibration standard (0.15 ng/mL).
Causality & Validation: Confirms the absence of carryover and verifies that the detector is achieving the theoretical Limit of Detection (LOD) before committing precious samples.
Chromatographic Separation: Inject 1 µL of the extract in splitless mode onto an HP-5 MS capillary column (30 m x 0.32 mm, 0.25 µm film) using ultra-pure nitrogen (99.9999%) as the carrier gas at a constant pressure of 25 psi 4[4].
Causality & Validation: The HP-5 MS column (5% phenyl methyl siloxane) provides a non-polar stationary phase that perfectly matches the lipophilic nature of CEES, ensuring sharp peak symmetry. Splitless injection maximizes sensitivity for trace-level detection.
Detector Optimization: Maintain the detector temperature at 250 °C and optimize the air-to-hydrogen volumetric ratio (typically 0.4 to 1.2).
Causality & Validation: Precise control of the hydrogen-rich flame ensures optimal excitation of sulfur compounds to the luminescent S2* state. Deviations in this ratio will immediately reflect as a loss of quadratic response in the calibration curve, acting as an internal diagnostic tool.
Caption: Step-by-step sample preparation and GC-FPD analysis workflow for CEES.
References
An experimental study on the detection mechanism of 2-CEES using SAW sensors under various temperature conditions. National Institutes of Health (NIH) / PMC.[Link]
Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. ResearchGate.[Link]
Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions. ResearchGate.[Link]
Ligand-effect regulated selective catalytic oxidation of 2-chloroethyl ethyl sulfide in aqueous solution. RSC Publishing.[Link]
Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions. Researcher.Life.
[Link]
A Comparative Guide to SN1 and SN2 Reaction Mechanisms of Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the efficacy and toxicity of alkylating agents are intrinsically linked to their reaction mechanis...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the efficacy and toxicity of alkylating agents are intrinsically linked to their reaction mechanisms. The nucleophilic substitution reactions of these agents, broadly classified as SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), dictate their reactivity, selectivity, and interaction with biological macromolecules such as DNA. This guide provides an in-depth, objective comparison of the SN1 and SN2 pathways, supported by experimental data and detailed protocols, to empower researchers in the rational design and evaluation of next-generation alkylating agents.
Fundamental Principles: A Tale of Two Pathways
At the heart of this comparison lies the timing of bond-breaking and bond-forming events. The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] In contrast, the SN1 reaction is a stepwise process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[2]
These fundamental differences give rise to distinct kinetic and stereochemical profiles that are the cornerstones of their experimental differentiation.
At a Glance: Key Distinctions Between SN1 and SN2 Reactions
Feature
SN1 Reaction
SN2 Reaction
Molecularity
Unimolecular (rate depends on substrate concentration only)
Bimolecular (rate depends on both substrate and nucleophile concentrations)
Rate Law
Rate = k[Substrate]
Rate = k[Substrate][Nucleophile]
Mechanism
Two steps, proceeds through a carbocation intermediate
One step, concerted reaction
Substrate
Favored by tertiary > secondary >> primary alkyl halides
Favored by weak nucleophiles (e.g., water, alcohols)
Favored by strong nucleophiles (e.g., iodide, cyanide)
Solvent
Favored by polar protic solvents (e.g., water, ethanol)
Favored by polar aprotic solvents (e.g., acetone, DMSO)
Stereochemistry
Racemization of a chiral center
Inversion of configuration at a chiral center (Walden inversion)
Rearrangements
Possible due to carbocation intermediate
Not possible
Visualizing the Mechanisms: Reaction Coordinate Diagrams
The energetic landscapes of SN1 and SN2 reactions are best understood through reaction coordinate diagrams.
Diagram 1: SN1 Reaction Coordinate
Caption: Energy profile of an SN2 reaction with a single transition state.
Experimental Determination of the Reaction Mechanism
Distinguishing between SN1 and SN2 pathways in the laboratory is crucial for understanding the behavior of an alkylating agent. This is primarily achieved through kinetic studies and stereochemical analysis.
Kinetic Analysis: Unraveling the Rate Law
The most direct method to determine the molecularity of a substitution reaction is to measure its rate as a function of reactant concentrations.
[3]
Experimental Protocol: Kinetic Analysis of an SN1 Solvolysis Reaction
[4][5]
This protocol describes the kinetic analysis of the SN1 solvolysis of a tertiary alkyl halide, such as 1-Bromo-1-ethylcyclohexane, in ethanol.
Objective: To determine the rate law for the solvolysis reaction and confirm its first-order dependence on the alkyl halide concentration.
Materials:
1-Bromo-1-ethylcyclohexane
Absolute Ethanol
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
Bromothymol blue indicator
Constant temperature water bath, magnetic stirrer, burette, pipettes, flasks.
Procedure:
Prepare a stock solution of 1-Bromo-1-ethylcyclohexane in ethanol (e.g., 0.1 M).
Place a known volume of ethanol (e.g., 50 mL) in an Erlenmeyer flask and allow it to equilibrate to a constant temperature in the water bath (e.g., 25°C).
Add a few drops of bromothymol blue indicator to the ethanol.
Initiate the reaction by adding a small, accurately measured volume of the alkyl halide stock solution to the ethanol and start a timer.
At regular time intervals (e.g., every 5 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench it in a flask containing ice-cold deionized water.
Immediately titrate the quenched aliquot with the standardized NaOH solution until the indicator changes color from yellow to blue. Record the volume of NaOH used.
Continue taking aliquots until the reaction is approximately 70-80% complete.
Data Analysis:
The concentration of HBr produced at each time point is calculated from the volume of NaOH used in the titration.
Plot ln([Alkyl Halide]t) versus time, where [Alkyl Halide]t is the concentration of the alkyl halide at time t.
A linear plot indicates a first-order reaction, confirming an SN1 mechanism. The slope of the line is equal to -k, where k is the rate constant.
Experimental Protocol: Kinetic Analysis of an SN2 Reaction
This protocol outlines the kinetic analysis of the SN2 reaction between an alkyl halide (e.g., 1-bromobutane) and a nucleophile (e.g., sodium iodide) in acetone.
[6]
Objective: To determine the rate law for the substitution reaction and confirm its second-order dependence on both the alkyl halide and nucleophile concentrations.
Materials:
1-bromobutane
Sodium iodide
Acetone
Constant temperature bath, test tubes, pipettes.
Procedure:
Prepare solutions of known concentrations of 1-bromobutane and sodium iodide in acetone.
Set up a series of reactions in test tubes with varying initial concentrations of the alkyl halide and the nucleophile, while keeping the total volume constant.
Initiate the reactions by mixing the reactant solutions in the test tubes and placing them in a constant temperature bath.
Monitor the progress of the reaction by observing the formation of a precipitate (sodium bromide, which is insoluble in acetone). The time taken for the precipitate to appear can be used as a measure of the initial reaction rate.
Alternatively, for a more quantitative analysis, aliquots can be taken at regular intervals, quenched, and the concentration of the remaining iodide can be determined by titration.
Data Analysis:
By comparing the initial rates of reaction at different initial concentrations of the reactants, the order of the reaction with respect to each reactant can be determined.
For example, if doubling the concentration of the alkyl halide while keeping the nucleophile concentration constant doubles the rate, the reaction is first order in the alkyl halide.
If the reaction is first order in both the alkyl halide and the nucleophile, the overall second-order rate law is confirmed, consistent with an SN2 mechanism.
Stereochemical Analysis: Probing the 3D Outcome
When the alkylating agent has a chiral center at the reaction site, the stereochemical outcome of the substitution provides a powerful diagnostic tool.
Experimental Protocol: Determination of Enantiomeric Excess using Polarimetry
[7]
Objective: To determine the stereochemical outcome of a substitution reaction by measuring the optical rotation of the product.
Principle: An SN2 reaction on a chiral substrate will lead to an inversion of configuration, resulting in a product with an opposite optical rotation. An SN1 reaction will produce a racemic mixture, which is optically inactive.
Procedure:
Preparation of Standard: Prepare a solution of a known concentration of the enantiomerically pure starting material in a suitable solvent. Measure its specific rotation ([α]standard) using a polarimeter.
Reaction: Carry out the substitution reaction using the chiral starting material.
Product Isolation and Purification: After the reaction is complete, isolate and purify the product.
Sample Preparation: Prepare a solution of the purified product with the same concentration and in the same solvent as the standard.
Measurement: Measure the optical rotation of the product solution ([α]observed).
Data Analysis:
If the reaction proceeds via a pure SN2 mechanism , the observed specific rotation of the product will be equal in magnitude but opposite in sign to the starting material, indicating complete inversion.
If the reaction proceeds via a pure SN1 mechanism , the product will be a racemic mixture, and the observed optical rotation will be zero.
A non-zero optical rotation that is less than the magnitude of the standard's rotation suggests a mixture of SN1 and SN2 pathways, or partial racemization. The enantiomeric excess (ee) can be calculated as:
% ee = (|([α]observed)| / |([α]standard)|) x 100
Experimental Protocol: Determination of Enantiomeric Excess using Chiral HPLC
[8]
Objective: To separate and quantify the enantiomers of the product to determine the enantiomeric excess.
Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase to differentially interact with the enantiomers, leading to their separation.
Procedure:
Method Development: Select a suitable chiral column (e.g., polysaccharide-based) and mobile phase. Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers of the product.
Sample Preparation: Dissolve the purified product in the mobile phase to a known concentration.
Analysis: Inject a racemic standard of the product to determine the retention times of the two enantiomers. Then, inject the reaction product.
Quantification: Integrate the peak areas of the two enantiomers in the chromatogram of the reaction product.
Data Analysis:
Calculate the enantiomeric excess using the formula:
% ee = |(Areamajor - Areaminor)| / (Areamajor + Areaminor) x 100
An ee of 100% with the opposite configuration to the starting material confirms an SN2 reaction. An ee of 0% indicates an SN1 reaction.
Alkylating Agents in Drug Development: Mechanism Matters
The distinction between SN1 and SN2 mechanisms is not merely academic; it has profound implications for the design and application of alkylating drugs, particularly in cancer chemotherapy.
DNA as the Primary Target
The cytotoxic effects of many alkylating agents are a result of their reaction with the nucleophilic centers in DNA, leading to the formation of DNA adducts. [9]These adducts can disrupt DNA replication and transcription, ultimately triggering cell death.
Structural and reactivity comparison of 2-chloroethyl ethyl sulfide and mustard gas
Title: Structural Divergence and Reactivity Profiling: A Comparative Guide to 2-Chloroethyl Ethyl Sulfide (CEES) and Sulfur Mustard (HD) Executive Summary As a Senior Application Scientist in chemical defense and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Divergence and Reactivity Profiling: A Comparative Guide to 2-Chloroethyl Ethyl Sulfide (CEES) and Sulfur Mustard (HD)
Executive Summary
As a Senior Application Scientist in chemical defense and drug development, I frequently navigate the logistical and safety hurdles associated with testing medical countermeasures against chemical warfare agents (CWAs). Sulfur mustard (HD), a potent vesicant, requires stringent Biosafety Level 3 (BSL-3) or higher containment. To accelerate high-throughput screening and mechanistic studies, 2-chloroethyl ethyl sulfide (CEES)—often referred to as "half-mustard"—is widely employed as a laboratory surrogate. This guide provides an objective, data-driven comparison of their structural reactivity, kinetic behavior, and the self-validating experimental frameworks required to accurately evaluate them.
Structural Anatomy & Mechanistic Divergence
The defining characteristic of sulfur mustards is their potent alkylating capability, driven by the 2-chloroethyl thioether pharmacophore.
Sulfur Mustard (HD): Bis(2-chloroethyl) sulfide possesses two reactive chloroethyl arms. This bifunctionality allows it to alkylate two separate nucleophilic sites, leading to lethal DNA interstrand cross-links.
CEES (Half-Mustard): 1-Chloro-2-(ethylsulfanyl)ethane lacks the second chlorine atom, rendering it a monofunctional agent (1)[1].
The Causality of Toxicity: In aqueous or physiological environments, the sulfur atom in both molecules acts as an internal nucleophile. It displaces the adjacent chloride ion to form a highly reactive, three-membered cyclic intermediate known as an episulfonium (or sulfonium) ion (). Because CEES can only form a single episulfonium ion, it causes DNA monoalkylation rather than cross-linking. This drastically reduces its systemic toxicity—shifting the oral LD50 in rats from 2.4 mg/kg (HD) to 252 mg/kg (CEES)—while preserving the fundamental chemical reactivity required for simulant studies (1)[1].
Fig 1: Mechanistic pathways of HD and CEES highlighting the divergence in DNA alkylation.
Quantitative Reactivity Profiling
When designing decontamination assays or evaluating scavengers, understanding the baseline kinetic properties of these agents is critical. Both compounds undergo quasi-monomolecular pseudo-first-order hydrolysis (2)[2].
Property
Sulfur Mustard (HD)
2-Chloroethyl Ethyl Sulfide (CEES)
IUPAC Name
Bis(2-chloroethyl) sulfide
1-Chloro-2-(ethylsulfanyl)ethane
Molecular Formula
C₄H₈Cl₂S
C₄H₉ClS
Reactive Sites
Bifunctional (2x -Cl)
Monofunctional (1x -Cl)
Toxicity (LD50, oral rat)
2.4 mg/kg
252 mg/kg
Hydrolysis Intermediate
Cyclic sulfonium (Cross-linking)
Cyclic sulfonium (Monoalkylation)
Hydrolysis Rate (
k
) in MeOH:H₂O (1:1)
~8.68 × 10⁻³ min⁻¹
~1.70 × 10⁻² min⁻¹ (Condition dependent)
Primary Application
Chemical warfare agent
Laboratory simulant / Surrogate
Data supported by kinetic studies on sulfur mustard hydrolysis in aqueous organic mixtures (3)[3].
Causality in Experimental Design
Novice researchers often attempt to study the hydrolysis of these agents in pure water, leading to irreproducible, mass-transfer-limited data. A self-validating experimental design must account for the following chemical realities:
Overcoming Mass-Transfer Limitations: Both HD and CEES are highly lipophilic and practically insoluble in pure water. If reacted in pure water, the dissolution rate becomes the rate-limiting step, masking the true hydrolysis kinetics. By utilizing a 1:1 Methanol-Water (MeOH:H₂O) co-solvent system, we eliminate phase barriers, ensuring the reaction operates under true pseudo-first-order kinetics (3)[3].
The Common-Ion Effect: The initial cyclization to the episulfonium ion is reversible. As hydrolysis proceeds, the accumulation of cleaved chloride ions drives the equilibrium backward, artificially retarding the apparent degradation rate (4)[4]. Robust kinetic models must account for this by either utilizing low initial agent concentrations or incorporating chloride-scavenging buffers.
Biphasic Quenching: To accurately measure time-resolved degradation, the reaction must be halted instantaneously. We employ an ice-cold dichloromethane (DCM) extraction quench. The sudden temperature drop kinetically freezes the reaction, while the organic solvent instantly partitions the lipophilic parent compound away from the aqueous nucleophiles.
Self-Validating Experimental Protocols
Fig 2: Self-validating experimental workflow for pseudo-first-order kinetic profiling.
Protocol A: Pseudo-First-Order Kinetic Profiling via GC-MS
Objective: Quantify the degradation rate of CEES/HD in aqueous-organic mixtures to evaluate decontamination efficacy (5)[5].
Solvent Preparation: Prepare a 1:1 (v/v) mixture of Methanol and HPLC-grade H₂O.
Temperature Equilibration: Transfer 10 mL of the solvent mixture to a jacketed reaction vessel and equilibrate to 25.0 ± 0.1 °C using a circulating water bath.
Agent Spiking (Time Zero): Inject the target agent (CEES or HD) to achieve a final concentration of 1 mM. Immediately vortex at 800 RPM to ensure a homogeneous solution.
Aliquot Sampling: At predefined intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw 100 µL aliquots.
Reaction Quenching: Instantly transfer the aliquot into an Eppendorf tube containing 900 µL of ice-cold dichloromethane (DCM) spiked with an internal standard (e.g., 1-chlorooctane). Vortex vigorously for 10 seconds to force phase separation.
Instrumental Analysis: Inject 1 µL of the bottom organic layer into a GC-MS equipped with a DB-5MS column. Monitor the disappearance of the parent peak (m/z 124 for CEES, m/z 158 for HD) relative to the internal standard. Plot
ln(Ct/C0)
versus time to derive the rate constant (
k
).
Protocol B: DNA Alkylation Gel Shift Assay
Objective: Validate the mechanistic difference between CEES monoalkylation and HD cross-linking.
Substrate Prep: Prepare 50 ng/µL of linearized pUC19 plasmid DNA in 10 mM Tris-HCl buffer (pH 7.4).
Agent Incubation: Add varying concentrations (10 µM to 1 mM) of CEES or HD (pre-dissolved in 5% DMSO to aid solubility) to the DNA solution.
Incubation: Incubate at 37 °C for 2 hours. This physiological temperature accelerates episulfonium ion formation and subsequent nucleophilic attack by the N7 position of guanine residues.
Electrophoresis & Interpretation: Run the samples on a 1% agarose gel. HD will induce significant electrophoretic mobility shifts (or smearing) due to heavy interstrand cross-linking. Conversely, CEES will show minimal shift, validating its inability to form cross-links despite successful monoalkylation.
References
Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf
Source: nih.gov
URL:[Link]
Kinetic study on Removal of sulphur Mustard on Granular activated Carbon from aqueous solution
Source: core.ac.uk
URL:[Link]
Sulfur, oxygen, and nitrogen mustards: stability and reactivity
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
2-Chloroethyl ethyl sulfide
Source: Wikipedia
URL:[Link]
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts
Source: ResearchGate
URL:[Link]
Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide
Source: PMC (nih.gov)
URL:[Link]
Mechanistic and Kinetic Analysis of 2-Chloroethyl Ethyl Sulfide (CEES) Decomposition: The Impact of Chloride Ions
Executive Summary 2-Chloroethyl ethyl sulfide (CEES) is a well-characterized monofunctional analog (half-mustard) used extensively as a simulant for the highly toxic chemical warfare agent sulfur mustard (bis(2-chloroeth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloroethyl ethyl sulfide (CEES) is a well-characterized monofunctional analog (half-mustard) used extensively as a simulant for the highly toxic chemical warfare agent sulfur mustard (bis(2-chloroethyl)sulfide)[1]. For researchers developing medical countermeasures, decontamination protocols, or regenerative filtration systems, understanding the precise decomposition kinetics of CEES in aqueous environments is critical.
This guide provides an objective, data-driven comparison of CEES hydrolysis under standard aqueous conditions versus chloride-enriched environments. By analyzing the reversible nature of the episulfonium intermediate, we outline how environmental conditions dictate the kinetic behavior and byproduct formation of vesicant simulants[2].
Mechanistic Principles of CEES Decomposition
The decomposition of CEES in aqueous media is not a single-step substitution; it is a complex, multi-pathway process governed by the formation of a highly reactive intermediate[3].
The Base Hydrolysis Pathway (No Added Chloride)
When introduced to an aqueous buffer, CEES undergoes a spontaneous, first-order intramolecular cyclization. The sulfur atom acts as an internal nucleophile, attacking the
β
-carbon and displacing the chloride ion to form a positively charged cyclic episulfonium ion [2]. This electrophilic intermediate rapidly reacts with the surrounding water (hydrolysis) to form 2-hydroxyethyl ethyl sulfide (HEES) and a proton, resulting in a drop in pH[4].
The Common-Ion Effect (Added Chloride)
The initial formation of the episulfonium ion and chloride ion is a reversible reaction [2]. In a standard buffer, the liberated chloride concentration remains low (equal to the initial CEES concentration, typically < 1 mM), making the back-reaction negligible. However, when excess chloride (e.g., via NaCl) is added to the system, Le Chatelier's principle drives the equilibrium backward (
k−1
). This suppresses the steady-state concentration of the reactive episulfonium intermediate, significantly slowing the net rate of hydrolysis and causing the system to deviate from strict first-order kinetics[5][6].
Concentration-Dependent Byproducts
At higher initial concentrations of CEES, the episulfonium ion can react with unhydrolyzed CEES molecules instead of water. This parallel pathway generates dimeric and polymeric sulfonium salts , which act as an alternative sink for CEES and further complicate kinetic modeling[5][7].
Caption: CEES decomposition pathway highlighting the reversible episulfonium intermediate.
Comparative Kinetic Data: Chloride vs. Chloride-Free Environments
The addition of external chloride fundamentally alters the decomposition profile of CEES. The table below synthesizes the kinetic and mechanistic differences based on established literature models[2][6].
Parameter
Standard Buffer (No Added Cl⁻)
Chloride-Enriched Buffer (e.g., +12.5 mM NaCl)
Dominant Kinetic Model
Pseudo-First-Order
Reversible / Complex Non-First-Order
Episulfonium Formation (
k1
)
Unimpeded forward reaction
Forward reaction heavily countered by back-reaction (
k−1
)
Net Hydrolysis Rate
Rapid (Half-life dictated by
k1
)
Diminished (Up to 25%+ reduction in net rate)
Steady-State Electrophile Conc.
High
Low (Suppressed by common-ion effect)
Primary End Products
HEES, HCl
CEES (retained longer), HEES, HCl
Analytical Challenge
Capturing rapid intermediate decay
Modeling non-linear dissociation rate constants
Experimental Methodologies: A Self-Validating Protocol
To objectively measure the impact of chloride on CEES decomposition, researchers must utilize a protocol that prevents mass-transfer limitations and halts the reaction instantaneously for accurate time-point sampling[2].
Protocol: Kinetic Analysis of CEES Hydrolysis via Nucleophilic Scavenging
Rationale for Experimental Design:
Ethanolic Stock: CEES is highly lipophilic. Introducing neat CEES directly into water causes biphasic droplet formation, meaning the reaction rate becomes limited by dissolution rather than chemical kinetics. Pre-dissolving in ethanol ensures instantaneous, homogenous solvation[2].
Nucleophilic Quenching: To determine the dissociation rate constant (
k1
), the reaction must be frozen at precise intervals. Adding a strong nucleophile (e.g., thiopurines) outcompetes water, instantly scavenging the episulfonium ion and halting hydrolysis[2].
Step-by-Step Workflow:
Preparation: Prepare a concentrated working stock of CEES in absolute ethanol (or EtOH/HCl to maximize stability prior to use)[1].
Initiation (Control Arm): Dilute the ethanolic CEES stock into a 3.1 mM phosphate buffer (pH 7.4) with no added NaCl at 23°C to initiate hydrolysis. Target a final CEES concentration of 0.125 mM to minimize sulfonium salt formation[2].
Initiation (Experimental Arm): Concurrently, dilute the same CEES stock into an identical phosphate buffer that has been supplemented with 12.5 mM NaCl[2].
Time-Course Quenching: At predefined time intervals (e.g., 1, 3, 5, 10, 20 minutes), extract an aliquot from each arm and immediately mix it with an excess of a nucleophilic scavenger (e.g., 6-mercaptopurine).
Quantitation: Analyze the quenched samples using UV-Vis spectroscopy or Isotope Dilution UPLC-MS/MS to quantify the remaining unhydrolyzed CEES and the scavenger-adducts[1][2].
Data Modeling: Plot the natural logarithm of the unhydrolyzed CEES concentration against time. The control arm will yield a linear slope (first-order), while the experimental arm will require numerical integration to account for the
k−1
back-reaction[2].
Caption: Experimental workflow for comparative kinetic analysis of CEES hydrolysis.
Data Interpretation & Application Insights
Understanding the chloride effect is not merely an academic exercise; it has profound implications for applied sciences:
Drug Development & Toxicology: The toxicity of mustard agents is heavily dependent on the steady-state concentration of the episulfonium ion, which binds to the N7 position of deoxyguanosine in DNA[1][2]. Physiological environments with high localized chloride concentrations may inadvertently prolong the half-life of the parent agent, altering its toxicokinetic distribution.
Decontamination & Filtration: When designing regenerative filtration systems (e.g., 13X molecular sieves), engineers must account for the fact that accumulated chloride ions from initial decomposition cycles will inhibit subsequent hydrolysis, potentially leading to the off-gassing of unreacted CEES or the formation of persistent dimeric sulfonium salts[4][5].
References
Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Fate of 2-Chloro Ethyl Ethyl Sulfide on 13X Molecular Sieve Adsorbent Implications for Regenerative Filtration
Source: Defense Technical Information Center (DTIC)
URL:[Link]
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts
Source: The Journal of Organic Chemistry / ACS Publications
URL:[Link]
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts (Author Request)
Source: ResearchGate
URL:[Link]
Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines
Source: PubMed Central / NIH
URL:[Link]
Services for Research into the Reactivity of Mustard in Mixed Solvent
Source: Defense Technical Information Center (DTIC)
URL:[Link]
A mass spectrometric platform for the quantitation of sulfur mustard-induced nucleic acid adducts as mechanistically relevant biomarkers
Source: D-NB (German National Library)
URL:[Link]
Standard Operating Procedure: Safe Handling, Neutralization, and Disposal of 2-Chloroethyl Ethyl Sulfate As a highly reactive bifunctional molecule, 2-chloroethyl ethyl sulfate poses severe logistical and safety challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling, Neutralization, and Disposal of 2-Chloroethyl Ethyl Sulfate
As a highly reactive bifunctional molecule, 2-chloroethyl ethyl sulfate poses severe logistical and safety challenges in the laboratory. It shares a toxicological profile with both potent dialkyl sulfates (such as diethyl sulfate) and vesicant mustards, acting as a powerful electrophile capable of aggressively alkylating DNA and proteins[1][2].
Directly disposing of this compound into standard organic waste streams is strictly prohibited. The intact sulfate ester can undergo violent, exothermic polymerization or react with trace moisture to liberate highly corrosive acidic gases[2]. To ensure operational safety, the compound must be systematically destroyed in the laboratory via alkaline hydrolysis before the resulting effluent is transferred to Environmental Health and Safety (EH&S)[3].
The following guide provides a self-validating, step-by-step methodology for the safe neutralization of 2-chloroethyl ethyl sulfate.
Part 1: Quantitative Hazard & Reagent Data
Before initiating the disposal protocol, operators must review the physicochemical properties of the target compound and prepare the necessary neutralization reagents.
Used to calculate precise stoichiometric base requirements[1].
Primary Hazards
Alkylating agent, Vesicant
Mandates the use of a certified fume hood and double-gloving[2].
| Hydrolysis Byproducts | 2-Chloroethanol, Ethanol, Na₂SO₄ | Converts an explosive/alkylating hazard into stable aqueous waste. |
Table 2: Neutralization Reagent Specifications
Reagent / Parameter
Specification
Causality / Purpose
Neutralizing Agent
2M Sodium Hydroxide (NaOH)
Provides a strong nucleophile (OH⁻) to cleave the sulfate ester bond[3].
Volume Ratio
10:1 (Base to Waste)
Ensures pseudo-first-order kinetics and prevents base depletion.
Temperature Limit
< 15°C (Ice bath required)
Prevents exothermic vaporization of the unreacted vesicant[4].
| Validation Metric | Stable pH > 10 after 24 hours | Confirms the complete destruction of all electrophilic centers. |
Part 2: The Causality of the Neutralization Protocol
This protocol relies on an
SN2
nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbon adjacent to the sulfate group, cleaving the molecule into non-reactive alcohols and sodium sulfate.
Why do we add the waste to the base, and not the base to the waste?
Adding base directly to the pure chemical can create a localized depletion of hydroxide ions, leading to incomplete neutralization and a runaway exothermic reaction. By adding the waste dropwise into a vast excess of chilled base, the thermal energy is immediately dissipated into the aqueous heat sink, and the reaction is driven rapidly to completion[3][4].
Why is this a self-validating system?
Hydrolysis of the sulfate ester is rapid, but the secondary hydrolysis of the chloroethyl moiety is slower and releases hydrochloric acid (HCl) as a byproduct. If the reaction is incomplete, the generation of HCl will continuously consume the hydroxide ions, causing the pH of the solution to drop. By monitoring the pH over a 24-hour period, the system validates its own completion: a stable, highly alkaline pH proves that no further acidic byproducts are being generated and the chemical is fully destroyed.
Part 3: Step-by-Step Neutralization Methodology
Phase 1: Apparatus Setup and Thermal Control
Isolate the Environment: Clear a certified chemical fume hood of all incompatible materials (especially oxidizers and organic solvents).
Assemble the Reactor: Place a 3-neck round-bottom flask inside a deep ice-water bath. Secure the flask over a magnetic stir plate.
Prime the Base: Add 10 volumes of pre-chilled 2M NaOH (relative to the volume of waste) into the flask. Drop in a PTFE-coated magnetic stir bar and begin stirring at 300 RPM.
Install Monitoring: Insert a thermocouple into one neck of the flask to continuously monitor the internal temperature.
Phase 2: Dropwise Addition
5. Load the Waste: Carefully transfer the 2-chloroethyl ethyl sulfate waste into a pressure-equalizing addition funnel and attach it to the center neck of the flask.
6. Initiate Hydrolysis: Open the stopcock to allow a dropwise addition rate of approximately 1 drop per second.
7. Thermal Management: Continuously monitor the thermocouple. If the internal temperature approaches 15°C, halt the addition immediately and add more ice to the bath. Resume only when the temperature falls below 10°C[4].
Phase 3: Incubation and Self-Validation
8. Primary Incubation: Once the addition is complete, remove the ice bath. Allow the solution to stir continuously at room temperature for 24 hours.
9. First Validation Check: After 24 hours, test the pH of the solution using universal indicator paper.
10. Correction Loop: If the pH has dropped below 10, unreacted electrophiles remain. Add additional 2M NaOH until the pH is strictly > 10, and stir for an additional 12 hours.
11. Final Validation: The protocol is only complete when the pH remains stable at > 10 for a full 24-hour cycle without further intervention.
Phase 4: Waste Manifesting
12. Transfer: Carefully decant the validated, neutralized solution into a high-density polyethylene (HDPE) waste carboy.
13. Labeling: Label the container explicitly as: "Aqueous Waste: Neutralized Sodium Sulfate / Ethanol / 2-Chloroethanol mixture (pH > 10)".
14. Disposal: Submit the manifested carboy to your institutional EH&S department for standard aqueous hazardous waste pickup[3].
Part 4: Emergency Spill Response
If 2-chloroethyl ethyl sulfate is spilled outside the primary containment zone:
Evacuate and Isolate: Immediately evacuate personnel from the immediate area and allow the lab's HVAC system to clear any initial vapors.
Containment: Do not use combustible materials (like paper towels) to absorb the spill. Use non-combustible adsorbents such as dry sand, vermiculite, or a dedicated chemical spill pad[4].
In-Situ Neutralization: Carefully pour 10% ammonium hydroxide or 1M NaOH over the absorbed spill to initiate neutralization on the spot. Allow it to sit for at least 30 minutes before sweeping the slurry into a solid waste container for EH&S disposal[4].
Operational Workflow Visualization
Workflow for the alkaline hydrolysis and validation of 2-chloroethyl ethyl sulfate.
References
Title: 2-Chloroethyl ethyl sulfate | C4H9ClO4S | CID 22001136
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Index:[1]
Title: Hazardous Waste - EHSO Manual 2025-2026
Source: University of Oklahoma Health Sciences Center
URL: [Link]
Index:[3]
Title: Diethyl Sulfate | (C2H5)2SO4 | CID 6163
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Index:[2]
Personal protective equipment for handling 2-Chloroethyl ethyl sulfate
The handling of highly reactive alkylating agents demands a paradigm shift from standard laboratory safety protocols to a molecularly informed, self-validating operational strategy. 2-Chloroethyl ethyl sulfate (CAS 10418...
Author: BenchChem Technical Support Team. Date: March 2026
The handling of highly reactive alkylating agents demands a paradigm shift from standard laboratory safety protocols to a molecularly informed, self-validating operational strategy. 2-Chloroethyl ethyl sulfate (CAS 104184-81-8) is a potent bi-functional electrophile. Due to its structural similarity to other dialkyl sulfates and sulfur mustards, it presents severe hazards to researchers, including aggressive tissue necrosis and irreversible DNA alkylation [1].
This guide provides drug development professionals and synthetic chemists with the definitive, causality-driven protocols required to handle, neutralize, and dispose of 2-chloroethyl ethyl sulfate safely.
Molecular Causality: The "Why" Behind the PPE
To design an effective safety protocol, one must first understand the chemical mechanisms that drive the toxicity of 2-chloroethyl ethyl sulfate. Standard laboratory PPE (such as thin nitrile gloves and cotton lab coats) is entirely inadequate because it fails to account for the molecule's dual-threat reactivity:
Electrophilic Alkylation: The sulfate ester acts as an exceptional leaving group. This allows the ethyl and chloroethyl chains to aggressively seek out and covalently bind to cellular nucleophiles, such as the N7 position of guanine in DNA. This mechanism is the primary driver of its mutagenic and carcinogenic profile.
Exothermic Hydrolysis: Upon contact with ambient moisture, respiratory mucosa, or skin perspiration, the ester bonds rapidly hydrolyze. This reaction generates stoichiometric amounts of sulfuric acid (
H2SO4
), hydrochloric acid (
HCl
), and localized heat, leading to severe chemical burns and tissue destruction [2, 3].
Mechanistic pathways of 2-chloroethyl ethyl sulfate toxicity: Hydrolysis and DNA alkylation.
Quantitative PPE Selection Matrix
Because the non-polar alkyl chains of the chemical allow it to rapidly partition into and permeate standard latex or thin nitrile, barrier materials must be selected based on high cross-linking density and chemical inertness.
Table 1: Required PPE and Causal Justifications
PPE Category
Material Specification
Breakthrough Time
Mechanistic Justification
Hand Protection
Butyl Rubber (>0.3 mm thick) or Silver Shield® (PE/EVAL/PE)
> 480 minutes
High polymer cross-linking prevents the non-polar alkyl chains from permeating the barrier. Standard nitrile (0.1 mm) will fail within minutes.
Respiratory
Fume Hood (Face velocity >100 fpm) OR Full-Face Respirator
N/A
Must capture both organic ester vapors and the highly corrosive acid gases (
HCl
,
H2SO4
) produced upon ambient hydrolysis.
Body Protection
Tychem® 2000 Suit or Polyethylene Apron over Lab Coat
> 240 minutes
Liquid aerosols will penetrate woven cotton via capillary action, holding the corrosive agent against the skin. Impermeable polymers are mandatory.
Eye Protection
Non-vented Chemical Splash Goggles
N/A
Prevents vapor-phase hydrolysis on the moist surface of the cornea, which would cause immediate, irreversible opacity.
Self-Validating Operational Workflow
Trust in a safety protocol comes from its ability to prove it is working in real-time. The following handling procedure incorporates self-validating steps to ensure absolute containment during synthetic or analytical transfers.
Step 1: Environmental Isolation and Validation
Action: Conduct all operations inside a certified chemical fume hood cleared of all unnecessary equipment.
Self-Validation: Tape a small strip of tissue paper to the bottom of the sash. If the paper is actively pulled inward, the negative pressure is validated. If the paper hangs still, do not open the chemical container.
Step 2: Anhydrous Setup
Action: Purge all reaction vessels and Schlenk lines with dry Argon or Nitrogen before introducing 2-chloroethyl ethyl sulfate.
Self-Validation: Incorporate an oil bubbler into the exhaust line. A steady, positive flow of inert gas prevents ambient moisture ingress. If the setup is compromised, the chemical will react with ambient humidity to produce faint white fumes (aerosolized
HCl
). The absence of white fumes within the reaction vessel validates the anhydrous integrity of the system.
Step 3: Execution and Transfer
Action: Use only glass or PTFE (Teflon) syringes with Luer-lock stainless steel needles. Never use plastic syringes with rubber plungers, as the sulfate ester will degrade the rubber, leading to catastrophic plunger failure and spillage.
Decontamination and Disposal Plan
Disposal of 2-chloroethyl ethyl sulfate cannot be achieved by simply pouring it into an organic waste carboy. It must be chemically neutralized via alkaline hydrolysis [3]. By subjecting the compound to a strong base in a mixed solvent, the sulfate ester bonds are irreversibly cleaved, yielding relatively benign salts (sodium sulfate, sodium chloride) and alcohols.
Step-by-Step Neutralization Protocol
Prepare the Neutralization Bath: In a secondary containment tray inside the fume hood, prepare a 10% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution using a 50:50 mixture of Ethanol and Water. Causality: The ethanol ensures the non-polar 2-chloroethyl ethyl sulfate dissolves completely into the solution, while the water and base drive the hydrolysis reaction.
Submersion: Carefully submerge all contaminated glassware, syringes, and tools into the bath. Leave to soak for a minimum of 24 hours.
Self-Validation (pH Tracking): The hydrolysis of 1 mole of 2-chloroethyl ethyl sulfate generates 3 moles of acidic protons (2 from
H2SO4
, 1 from
HCl
). Therefore, the pH of the bath will drop as the reaction proceeds.
Validation Check: Test the pH of the bath at 1 hour and 24 hours using pH strips. If the pH drops below 8, the base has been consumed; add more NaOH. A sustained pH of 8–10 after 24 hours mathematically guarantees that the electrophile has been completely destroyed.
Disposal: Once validated, the resulting aqueous mixture contains only neutralized salts and ethanol, which can be safely transferred to standard aqueous/organic waste streams according to institutional guidelines.
Step-by-step alkaline hydrolysis workflow for the decontamination of 2-chloroethyl ethyl sulfate.
References
"2-Chloroethyl ethyl sulfate | C4H9ClO4S | CID 22001136", PubChem, National Institutes of Health. URL:[Link]
"Diethyl sulfate - Chemical Properties and Safety Profile", LookChem. URL:[Link]
"Screening Assessment for the Challenge Sulfuric Acid, Diethyl Ester", Environment and Climate Change Canada. URL:[Link]
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